Fenbendazole

Catalog No.
S527857
CAS No.
43210-67-9
M.F
C15H13N3O2S
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenbendazole

CAS Number

43210-67-9

Product Name

Fenbendazole

IUPAC Name

methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

HDDSHPAODJUKPD-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Fenbendazole, Fenbendazoleamine, Fenbendazol, Panacur, Phenbendasol, Safe-quard, Hoe 881v, Hoe881v. Hoe-881v

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3

The exact mass of the compound Fenbendazole is 299.0728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Anthelmintics, Benzimidazoles and related substances, fenbendazole -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

fenbendazole pharmacokinetics in humans

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Fenbendazole

The following diagram illustrates the primary metabolic pathways of this compound, which are crucial for understanding its activity and limitations.

fenbendazole_metabolism This compound Metabolic Pathways This compound This compound Oxfendazole\n(this compound Sulfoxide) Oxfendazole (this compound Sulfoxide) This compound->Oxfendazole\n(this compound Sulfoxide) S-Oxidation (CYP2J2, CYP3A4, FMO) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (CYP2C19, CYP2J2) Oxfendazole\n(this compound Sulfoxide)->this compound Reduction in Liver/Rumen This compound Sulfone This compound Sulfone Oxfendazole\n(this compound Sulfoxide)->this compound Sulfone Further Oxidation

Figure 1: Primary metabolic pathways of this compound, showing activation and degradation. Oxfendazole is the primary active metabolite [1] [2] [3].

Key Pharmacokinetic Parameters & Challenges

The table below summarizes the known pharmacokinetic characteristics of this compound, largely inferred from animal and in vitro studies.

Parameter Characteristics & Challenges Key Findings & Inferences
Absorption & Bioavailability Poor and variable oral absorption [1] [2]. Leads to low systemic circulation; a major hurdle for achieving therapeutic anticancer levels [1] [2].
Metabolism Extensive first-pass metabolism in the liver [1] [2]. Primary enzymes: CYP2C19 and CYP2J2 (hydroxylation) [3]; CYP3A4 and FMO (sulfoxidation) [1] [2] [3].
Active Metabolites Oxfendazole (primary), this compound Sulfone, Hydroxythis compound [1] [2] [3]. Oxfendazole is considered responsible for most biological activity [2]. A reversible equilibrium exists between this compound and oxfendazole [2].
Distribution Limited data; poor aqueous solubility restricts tissue penetration [2] [4]. Nanocarrier formulations (e.g., polymeric micelles) show promise in improving biodistribution and lung concentration in animal models [4].
Excretion Not well-characterized in humans. Data from cattle indicates fecal excretion is a major route, with over 50% of a dose excreted as hydroxythis compound [3].

Experimental Protocols for Key assays

For researchers, here are methodologies from key studies investigating this compound's pharmacokinetics and anticancer effects.

1. In Vitro Metabolic Pathway Identification [3]

  • Objective: To identify the specific human cytochrome P450 (CYP) enzymes responsible for metabolizing this compound.
  • Materials: Pooled human liver microsomes (HLMs), microsomes from 14 different single donors, 10 recombinant human CYP isoforms (Supersomes), this compound, hydroxythis compound standard.
  • Incubation: this compound is incubated with NADPH-regenerating system and either pooled HLMs, single-donor HLMs, or individual recombinant CYP enzymes.
  • Analysis: Reaction mixtures are analyzed using high-pressure liquid chromatography (HPLC) to quantify the formation of hydroxythis compound.
  • Kinetic Characterization: Reaction rates are measured and correlated with known CYP enzyme activities in the single-donor HLMs. Chemical inhibition studies using isoform-selective inhibitors are performed to confirm enzyme involvement.

2. Formulation to Overcome Poor Solubility [4]

  • Objective: To develop a nanocarrier system to enhance the bioavailability and efficacy of this compound.
  • Materials: this compound, Rapamycin (for combination therapy), polymers (mPEG-b-PCL, mPEG-b-PLA, Soluplus).
  • Micelle Preparation: The thin-film hydration method is used. Drugs and polymer are dissolved in a volatile organic solvent. The solvent is evaporated to form a thin film, which is then hydrated with an aqueous buffer, leading to self-assembly into micelles.
  • Characterization: The resulting micelles are assessed for size, drug encapsulation efficiency (EE%), and drug loading (DL%).
  • Evaluation: Formulations are tested for in vitro cytotoxicity, stability, drug release profile, and in vivo pharmacokinetics and biodistribution in animal models.

Research Implications and Future Directions

The pharmacokinetic profile of this compound presents both challenges and opportunities for drug development:

  • The Central Challenge: The core issue is its poor oral bioavailability, which is driven by low water solubility and extensive first-pass metabolism. This makes it difficult to achieve the sustained, high systemic concentrations suggested by in vitro studies to be necessary for anticancer effects [1] [2] [4].
  • Drug-Drug Interactions (Potential): this compound is a substrate for several CYP enzymes. Concomitant administration with inhibitors or inducers of CYP2C19, CYP2J2, or CYP3A4 could significantly alter its metabolic profile and exposure levels [3].
  • The Formulation Path Forward: Research into advanced drug delivery systems, such as the polymeric micelles described, appears to be a promising strategy to bypass the absorption and solubility limitations, thereby improving its potential for clinical application [4].

It is critical to note that This compound is not approved for human use by the FDA or EMA [5] [6] [7]. The data summarized here are pre-clinical, and self-medication carries risks, including the potential for liver injury [6] [7].

References

Fenbendazole-Induced Anticancer Effects: A Technical Focus on p53 Pathway Activation and Alternative Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Fenbendazole exerts its anticancer effects through a multi-targeted approach, impacting cellular structures, metabolism, and death pathways. The table below summarizes the core mechanisms identified in recent studies.

Table 1: Core Anticancer Mechanisms of this compound

Mechanism Category Specific Target/Action Observed Outcome Key Supporting Research
Microtubule Disruption Binds to tubulin, causing partial destabilization of the microtubule network [1]. Cell cycle arrest at the G2/M phase, leading to apoptosis [1] [2]. Scientific Reports, 2018 [1]
p53 Pathway Activation Induces mitochondrial translocation and activation of p53 [1]. Downregulation of GLUT transporters and hexokinase II, inducing apoptosis [3] [1]. Anticancer Research, 2024; Scientific Reports, 2018 [3] [1]
Metabolic Inhibition Inhibits glucose uptake and downregulates key glycolytic enzymes (GLUT1, HK2) [3] [1] [4]. Cancer cell starvation through disruption of energy metabolism [3]. Anticancer Research, 2024; Frontiers in Pharmacology, 2025 [3] [4]
Induction of Cell Death Triggers apoptosis, ferroptosis, and pyroptosis via caspase-3/GSDME pathway [2] [4]. Activation of multiple programmed cell death routes, overcoming resistance [2]. Korean J Physiol Pharmacol, 2022; Frontiers in Pharmacology, 2025 [2] [4]

Detailed Experimental Evidence & Protocols

p53-Dependent and Independent Pathways

Research confirms that this compound can activate the p53 pathway. In human non-small cell lung carcinoma cells (A549), treatment with this compound induced the mitochondrial translocation of p53, which subsequently led to the downregulation of glucose transporters and glycolytic enzymes [1]. This pathway is a primary mechanism for inhibiting cancer cell energy metabolism.

Notably, studies on 5-fluorouracil-resistant colorectal cancer cells revealed that this compound can also induce apoptosis without activating p53, suggesting the presence of robust alternative pathways [2]. In these resistant cells, this compound triggered ferroptosis-augmented apoptosis, a p53-independent cell death mechanism [2]. This is a critical finding as it implies this compound could remain effective against cancers with p53 mutations.

The following diagram illustrates the interplay between these pathways:

This compound's multi-targeted anticancer mechanisms, both p53-dependent and independent.

Quantitative Data on Efficacy and Potency

The anticancer effects of this compound have been quantified across various cancer cell lines and in vivo models. The data demonstrates its dose-dependent efficacy.

Table 2: Quantitative Anticancer Activity of this compound from Preclinical Studies

Cancer Type / Model Experimental Context Key Quantitative Findings Source
Ovarian Cancer (in vitro) A2780 and SKOV3 cell lines IC50 values in the low micromolar (µM) range; significant reduction in colony formation [5]. BMC Cancer, 2024 [5]
Breast Cancer (in vivo) Mouse mammary carcinoma model (EMT6 cells) FBZ at 25 mg/kg significantly reduced tumor volume and weight, comparable to cisplatin, with minimal systemic toxicity [4]. Frontiers in Pharmacology, 2025 [4]
5-FU Resistant Colorectal Cancer (in vitro) SNU-C5/5-FUR cell line Induced significant apoptosis and G2/M cell cycle arrest; higher susceptibility compared to albendazole [2]. Korean J Physiol Pharmacol, 2022 [2]
Non-Small Cell Lung Cancer (in vitro) A549 cell line Caused cell cycle arrest in the mitotic phase and increased apoptotic cells in a time-dependent manner [1]. Scientific Reports, 2018 [1]

Standard Experimental Protocols for In Vitro Research

For researchers aiming to validate or explore these mechanisms, the following protocols summarized from the literature provide a reliable starting point.

Cell Viability and Proliferation Assay
  • Purpose: To determine the IC50 of this compound and its effect on cell proliferation.
  • Cell Lines: Commonly used lines include A549 (lung), SNU-C5 (colorectal), A2780 (ovarian), and EMT6 (mouse breast cancer) [1] [2] [4].
  • Procedure:
    • Seed cells in a 96-well plate (e.g., 5,000 cells/well) and incubate overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 0.039 - 100 µM) dissolved in DMSO. Include a DMSO-only vehicle control.
    • Incubate for 24, 48, and 72 hours.
    • At each time point, add CCK-8 solution and incubate for 2-4 hours.
    • Measure the optical density (OD) at 450 nm using a plate reader.
    • Calculate cell viability as: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100% [5].
Cell Cycle Analysis via Flow Cytometry
  • Purpose: To confirm this compound-induced G2/M phase arrest.
  • Procedure:
    • Treat cells with this compound at the desired IC50 for 24 hours.
    • Harvest and fix cells in 70% cold ethanol at 4°C overnight.
    • Wash cells with PBS, then treat with RNase A to remove RNA.
    • Stain cellular DNA with Propidium Iodide (PI) in the dark for 30 minutes.
    • Analyze DNA content using a flow cytometer (e.g., NovoCyte or FACSCalibur) [5].
  • Expected Result: A significant increase in the percentage of cells in the G2/M phase population compared to the control group [1] [2].
Apoptosis and Cell Death Detection
  • Purpose: To quantify this compound-induced apoptosis and other death pathways.
  • Procedure (Annexin V/PI Staining):
    • Treat cells with this compound for 48 hours.
    • Harvest cells and resuspend in binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes.
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2] [5].
  • Additional Analysis: To investigate specific pathways like pyroptosis, perform Western Blotting for markers such as cleaved caspase-3, GSDME-NT, and IL-1β [4].

The experimental workflow for these core protocols is visualized below:

G Start Seed & Culture Cancer Cell Lines A This compound Treatment (Dose & Time Gradient) Start->A B Cell Viability Assay (CCK-8/MTT) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Cell Death Detection (Annexin V/PI Staining) A->D F Data Analysis (IC50, % Apoptosis, etc.) B->F C->F E Mechanistic Validation (Western Blot, qPCR) D->E E->F

A standard workflow for evaluating this compound's anticancer activity in vitro.

Conclusion and Research Outlook

Current evidence strongly supports this compound as a multi-modal anticancer agent with the capacity to activate the p53 pathway. Its significant promise lies in its ability to also engage p53-independent death pathways, such as ferroptosis and pyroptosis, making it a compelling candidate for targeting therapy-resistant cancers [2] [4].

References

Mechanisms of Glucose Uptake Inhibition and Metabolic Interference

Author: Smolecule Technical Support Team. Date: February 2026

Fenbendazole disrupts the enhanced glucose metabolism that many cancer cells rely on, a phenomenon known as the Warburg effect. It employs a multi-target strategy to impair this process.

  • Hexokinase 2 (HK2) Inhibition: HK2 is the first and rate-limiting enzyme in glycolysis and is often overexpressed in tumors. This compound downregulates HK2 expression, directly suppressing the glycolytic pathway [1] [2]. In breast cancer models, this HK2 downregulation is a critical link to the induction of pyroptosis [1].
  • GLUT Transporter Interference: Glucose transporter 1 (GLUT1) is crucial for cellular glucose uptake. This compound can inhibit GLUT1 transporter expression, reducing the amount of glucose that enters the cancer cell [3]. This is partly mediated through the stabilization and mitochondrial translocation of the p53 protein, which in turn suppresses the expression of glucose transporters [3].
  • Microtubule Disruption: As a microtubule-destabilizing agent, this compound binds to β-tubulin and disrupts the microtubule network [3] [4]. This can impair the trafficking of glucose transporters (like GLUT1) to the cell membrane, further limiting glucose uptake [3].

Quantitative Data from Preclinical Studies

The table below summarizes key quantitative findings on this compound's metabolic effects and cytotoxicity from recent experimental studies.

Cancer Cell Type/Model Key Metabolic/Cytotoxic Effects Experimental Assays/Methods Used

| Mouse Mammary Carcinoma (EMT6 cells) [1] [2] | • Dose-dependent inhibition of cell viability. • Downregulation of HK2. • Increased LDH release (indicating cell membrane rupture). | • CCK-8 assay (cell viability). • Western Blot (protein expression, e.g., HK2, GSDME-NT). • LDH release assay. • qPCR (mRNA expression). | | A549 Lung Cancer Cells [5] | • Synergistic cytotoxicity with DADA (Combination Index <1). • Increased mitochondrial ROS production. • Induction of apoptosis. | • MTT assay (cell viability). • ROS Detection Assay Kit. • Annexin V/PI staining & flow cytometry (apoptosis). • Western Blot (BAX, Bcl-2, caspase-3/7, PARP). | | H4IIE Hepatocellular Carcinoma Cells [6] | • Suppression of cell growth. • Induction of p21-mediated cell-cycle arrest. | • Cell viability assays. • Cell cycle analysis. • Western Blot (p21 protein). | | General Anti-cancer Mechanisms (Multiple cell lines) [3] | • Inhibition of glucose uptake and lactate production. • Microtubule disruption and G2/M phase cell cycle arrest. • p53 activation. | • Glucose uptake and lactate production assays. • Immunofluorescence (microtubule visualization). • Flow cytometry (cell cycle analysis). • Western Blot (p53, tubulin). |

Experimental Protocols for Key Assays

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the cited works.

  • Cell Viability (CCK-8 Assay) [1] [2]: Plate cells in 96-well plates. After treatment with this compound, add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
  • Western Blot for HK2 and Pyroptosis Markers [1] [2]: Lyse cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane, then incubate with primary antibodies (e.g., anti-HK2, anti-cleaved-caspase-3, anti-GSDME-NT) overnight. The following day, incubate with an HRP-conjugated secondary antibody, and detect signals using an ECL reagent.
  • Lactate Dehydrogenase (LDH) Release Assay [1] [2]: This assay measures pyroptosis-associated cell membrane rupture. Collect cell culture supernatant after treatment. Use a commercial LDH assay kit: mix the supernatant with the reaction mixture, incubate for 30 minutes in the dark, and measure the absorbance at 490 nm.
  • Glucose Uptake Assay [5]: Culture cells in 96-well plates and treat with this compound. The assay uses 2-deoxyglucose (2-DG), a glucose analog. After treatment, incubate cells with 2-DG, then measure uptake using a fluorescent or colorimetric detection kit, quantifying the signal with a microplate reader.
  • Reactive Oxygen Species (ROS) Assay [5]: Seed cells in 96-well plates. After treatment with this compound, incubate cells with a cell-permeable fluorogenic ROS probe (e.g., DCFDA). Measure fluorescence (Ex/Em = 495/529 nm) with a microplate reader.

Signaling Pathway for this compound-Induced Pyroptosis

The following diagram illustrates a novel mechanistic pathway through which this compound induces pyroptosis in breast cancer cells, linking glycolytic inhibition to inflammatory cell death.

G This compound This compound HK2_Downregulation HK2 Downregulation (Glycolysis Inhibition) This compound->HK2_Downregulation Initiates Caspase3_Activation Caspase-3 Activation (Cleavage) HK2_Downregulation->Caspase3_Activation Leads to GSDME_Cleavage GSDME Cleavage Caspase3_Activation->GSDME_Cleavage Cleaves GSDME_NT_Pores GSDME-NT Pore Formation GSDME_Cleavage->GSDME_NT_Pores Releases GSDME-NT Fragment Pyroptosis Pyroptosis GSDME_NT_Pores->Pyroptosis Causes IL1B_IL18_Release IL-1β & IL-18 Release GSDME_NT_Pores->IL1B_IL18_Release Enables IL1B_IL18_Release->Pyroptosis Inflammatory Amplification

Mechanism of this compound-induced pyroptosis via HK2 inhibition and caspase-3/GSDME pathway.

Research Implications and Future Directions

Current evidence strongly supports this compound as a multi-mechanism anticancer agent, but significant research gaps remain before clinical translation.

  • Synergistic Potential: this compound shows synergistic effects with other agents, such as Diisopropylamine Dichloroacetate (DADA). The combination in A549 lung cancer cells showed enhanced apoptosis, cell cycle arrest, and ROS production [7] [5]. This suggests promise for combination regimens.
  • Critical Research Gaps: The scientific community unanimously notes the absence of rigorous clinical trials in humans [3] [8]. Current data is primarily preclinical (in vitro and animal models), supplemented by anecdotal reports [9]. Key challenges include optimizing its poor water solubility and defining a therapeutic window [3] [8].
  • Primary Research Needs: Future work must focus on Phase I clinical trials to establish human safety and pharmacokinetics. Further mechanistic studies are needed to fully elucidate the interplay between microtubule disruption, metabolic inhibition, and different cell death pathways like pyroptosis and ferroptosis [1] [3] [4].

References

fenbendazole microtubule destabilization research

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Mechanisms & Quantitative Data

Mechanism of Action Experimental Context Key Findings / Quantitative Data Citation

| Microtubule Destabilization | In vitro, human NSCLC A549 cells | • Moderate microtubule network disruption at 1 µM. • Mild inhibition of in vitro tubulin polymerization. • Binds to the colchicine-binding site on tubulin. | [1] | | Cell Cycle Arrest | In vitro, human NSCLC A549 cells | • Arrest at G2/M phase. • Increased Cyclin B1/CDK1 levels at 8h. • Up-regulation of p-histone H3 (Ser10) at 12h and 24h. | [1] [2] | | Apoptosis Induction | In vitro, human ovarian cancer A2780 & SKOV3 cells | • Dose-dependent apoptosis. • Up-regulation of pro-apoptotic proteins (BAX, cleaved caspase-3). • Down-regulation of anti-apoptotic protein Bcl-2. | [3] | | Pyroptosis Induction | In vitro & in vivo, mouse mammary carcinoma EMT6 cells | • Activation of caspase-3/GSDME pathway. • Dose-dependent LDH release (indicative of pyroptosis). • Up-regulation of IL-1β & IL-18. | [4] | | Metabolic Inhibition (Glycolysis) | In vitro, human NSCLC A549 cells | • Reduced glucose uptake. • Down-regulation of GLUT transporters and Hexokinase II (HK2). | [1] [4] | | Avoidance of P-gp Resistance | In vitro, using P-gp inhibitor verapamil | • Not a substrate or inhibitor of P-glycoprotein (P-gp). • Cytotoxicity was not enhanced by verapamil. | [1] | | In Vivo Efficacy (Tumor Growth Inhibition) | Mouse xenograft models (human lung & ovarian cancer) | • Oral administration inhibited tumor growth. • In ovarian cancer model: 1 µM in vitro induced mitotic catastrophe; effective oral dosing in mice. | [1] [3] |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies for core experiments.

Tubulin Polymerization Assay & Microtubule Disruption

This protocol is used to directly observe the effect of fenbendazole on microtubule dynamics.

  • 1. Tubulin Preparation: Use purified mammalian tubulin (e.g., porcine brain tubulin, Cytoskeleton Inc.) [5].
  • 2. In Vitro Polymerization: Incubate tubulin with this compound in a general tubulin buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Monitor polymerization in real-time using a spectrophotometer to measure turbidity (absorbance at 340 nm). Compare against controls (vehicle) and known destabilizers like colchicine [1].
  • 3. Cellular Microtubule Network (Immunofluorescence): Treat human cancer cells (e.g., A549) with 1 µM this compound for 24 hours [1]. Fix cells, permeabilize, and stain with an anti-α-tubulin antibody and a fluorescent secondary antibody. Use fluorescence microscopy to visualize the microtubule cytoskeleton and compare it to untreated and colchicine-treated controls.
  • 4. Polymerized/Soluble Tubulin Fractionation: After drug treatment, lyse cells and separate polymerized (insoluble) and soluble tubulin fractions by centrifugation. Analyze the distribution of tubulin in both fractions using western blotting with an α-tubulin antibody [1].
Cell Cycle Analysis via Flow Cytometry

This protocol determines the proportion of cells arrested in different cell cycle phases.

  • 1. Cell Treatment & Fixation: Treat cancer cells with this compound (e.g., 1 µM and 10 µM for 24-48 hours) [1] [3]. Harvest cells and fix them in cold 70% ethanol at 4°C overnight [3].
  • 2. Staining & Analysis: Wash fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. Analyze DNA content using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on PI fluorescence intensity [3].
  • 3. Mitotic Marker Validation: To confirm mitotic arrest, perform western blotting on treated cell lysates for the mitotic marker phospho-histone H3 (Ser10) [1].

The relationship between these core mechanisms and experimental outcomes can be visualized in the following pathway:

This compound's multi-target anticancer mechanism involves microtubule destabilization and metabolic inhibition, triggering diverse cell death pathways while bypassing a common drug resistance mechanism.

Research Challenges and Inconsistencies

While the data is promising, significant hurdles remain for drug development.

  • Variable In Vivo Efficacy: Some studies report strong tumor growth inhibition in mouse models [1] [3], while others, using maximally-intensive dosing regimens, found no effect on the growth of EMT6 mammary tumors [6]. This suggests efficacy may be highly dependent on cancer type, model, and formulation.
  • Pharmacokinetic Limitations: this compound has low and variable oral bioavailability (e.g., ~16% in alpacas) [7]. It is rapidly metabolized in the liver to active (oxfendazole) and inactive metabolites, which may limit the systemic drug levels reaching the tumor [2]. This poor bioavailability is a major barrier to its clinical application.
  • Lack of Clinical Evidence: The search results highlight an urgent need for clinical trials [2] [8]. Current evidence is primarily preclinical, and while there are compelling anecdotal reports of success in humans [9] [8], these are not controlled scientific studies. Its safety profile in humans for chronic anticancer dosing is also not established.

Key Takeaways for Researchers

  • This compound is a moderate, colchicine-site microtubule destabilizing agent with a multi-mechanistic anticancer profile, including cell cycle arrest, apoptosis, pyroptosis, and metabolic inhibition.
  • A key advantage is its ability to bypass P-glycoprotein-mediated drug resistance, a common problem with other microtubule-targeting agents like taxanes [1] [5].
  • The major challenge for repurposing is its poor pharmacokinetics. Future research should focus on improving bioavailability through novel formulations (e.g., nanoparticles, polymeric micelles) [2] and conducting rigorous clinical trials to validate its efficacy and safety in humans [8].

References

Quantified Cytotoxicity of Fenbendazole In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from various cell culture studies, showing fenbendazole's cytotoxic effects are dose-dependent, time-dependent, and can vary by cell line and experimental conditions.

Cancer Cell Line Effective Concentrations & Key Findings Assays/Methods Used Citation

| Mouse Mammary Carcinoma (EMT6) | - Dose-dependent viability inhibition.

  • Induced pyroptosis (cell swelling, membrane pores).
  • Upregulated: Cleaved caspase-3, GSDME-NT, IL-1β, LDH release.
  • Downregulated: Hexokinase 2 (HK2). | CCK-8, Western Blot, qPCR, LDH release assay, microscopy. [1] | | | Human Cervical Cancer (HeLa) | - IC50: 3.63 µM (72 hr).
  • Inhibited colony formation, migration, and invasion.
  • Induced G2/M cell cycle arrest.
  • Increased Reactive Oxygen Species (ROS) and activated p38 MAPK pathway. | MTT, colony formation, wound healing, transwell, flow cytometry (cell cycle, apoptosis), ROS assay, Western Blot. [2] | | | Human NSCLC (A549) | - ~1 µM caused microtubule network distortion and G2/M arrest.
  • Inhibited glucose uptake and GLUT transporter expression.
  • Not a P-glycoprotein substrate. | Immunofluorescence, Western Blot, flow cytometry (cell cycle), glucose uptake assay, Rho123 accumulation assay. [3] | | | Various Human Cancer Cells (HCT-15, HT-29, PC-9, MCF7) | - this compound and its synthetic analog showed varying IC50 values across lines.
  • Analog 6 was more potent than native this compound in HeLa cells. | MTT assay. [2] | | | EMT6 (under severe hypoxia) | - Cytotoxicity significantly increased under hypoxic conditions compared to aerobic conditions. | Clonogenic assay after 2 hr drug exposure under hypoxia. [4] | |

Detailed Experimental Protocols for Key Assays

For researchers looking to replicate these findings, here are the detailed methodologies from the cited studies.

Cell Viability (MTT/CCK-8 Assay)

This protocol is based on the study using HeLa cells [2].

  • Cell Seeding: Seed cells in 96-well plates at a density of 3-4 x 10³ cells per well.
  • Drug Treatment: After 24 hours, treat cells with a concentration gradient of this compound (e.g., 0.1 to 100 µM). Prepare the drug by first dissolving it in DMSO and then diluting in culture medium. The final DMSO concentration should be low (e.g., ≤0.1%) and a vehicle control group must be included.
  • Incubation: Incubate the plates for the desired time (e.g., 48 or 72 hours).
  • Viability Measurement: Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and dissolve the resulting formazan crystals in DMSO. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Release Assay

This protocol, used to measure pyroptosis or cytotoxicity, is based on the EMT6 study [1].

  • Sample Collection: After this compound treatment, centrifuge the cell culture medium to remove any floating cells or debris. Collect the supernatant.
  • LDH Measurement: Use a commercial LDH assay kit (e.g., Cytotox 96 nonradioactive cytotoxicity assay). Mix the collected supernatant with the kit's reaction substrate and incubate for 30 minutes at room temperature, protected from light.
  • Reaction Stop & Measurement: Stop the reaction by adding the stop solution provided in the kit. Measure the absorbance at 490 nm.
  • Data Calculation: The amount of LDH release is proportional to the number of lysed cells. Calculate cytotoxicity as a percentage relative to the maximum LDH release from lysed control cells (treated with lysis solution) after subtracting the background LDH from the vehicle control group.
Western Blot Analysis for Pyroptosis Markers

This protocol is based on the method used to detect pyroptosis in mouse mammary carcinoma cells [1].

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE. Then, transfer the proteins from the gel onto a PVDF or nitrocellulose membrane.
  • Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C. Key antibodies for pyroptosis include:
    • Cleaved Caspase-3
    • GSDME-NT (the active, N-terminal fragment)
    • IL-1β
    • GAPDH or β-actin as a loading control.
    • The next day, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
  • Signal Detection: Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system. Relative protein expression levels can be quantified by densitometry and normalized to the loading control.

Mechanisms of Action and Experimental Workflow

The anticancer effects of this compound are pleiotropic, meaning it acts on cancer cells through several simultaneous pathways. The diagram below illustrates the key mechanisms and their interconnections as identified in the studies.

Key cellular pathways targeted by this compound in vitro.

The following diagram outlines a generalized experimental workflow for evaluating this compound's cytotoxicity in a lab setting, incorporating the key assays discussed.

experimental_workflow Start Cell Culture & Plating Step1 FBZ Treatment (Dose & Time Course) Start->Step1 Step2 Viability & Death Assays (MTT, CCK-8, LDH) Step1->Step2 Step3 Morphological & Functional Assays (Microscopy, Colony Formation, Migration) Step2->Step3 Step4 Mechanistic Investigation (Western Blot, Flow Cytometry, ROS detection) Step3->Step4 Step5 Data Analysis & Validation (IC50, Statistical Tests) Step4->Step5

A proposed workflow for in vitro cytotoxicity testing of this compound.

Interpretation and Research Implications

  • Multiple Modes of Action: The collective evidence indicates that this compound is a multi-target agent. Its cytotoxicity does not rely on a single pathway but emerges from the combined disruption of microtubules, cellular metabolism, and induction of oxidative stress and various cell death programs [1] [3] [5].
  • Context-Dependent Efficacy: The contradictory findings from the older EMT6 study [4] highlight that efficacy can be model-dependent. Factors such as cell line genetics, metabolic state, and the tumor microenvironment (like hypoxia) significantly influence the outcome.
  • Research Gap: While in vitro data is robust, clinical evidence in humans remains limited to case reports [5] [6]. Further investigation is needed to bridge the gap between laboratory findings and clinical application, including overcoming pharmacokinetic limitations like poor water solubility [5].

References

Multimodal Anticancer Mechanisms of Fenbendazole

Author: Smolecule Technical Support Team. Date: February 2026

Fenbendazole is a benzimidazole anthelmintic used in veterinary medicine, and research suggests its anticancer effects are multi-faceted [1]. The table below summarizes its primary proposed mechanisms of action.

Mechanism of Action Biological Effect Experimental Evidence
Microtubule Disruption Binds to tubulin, destabilizing microtubules; causes cell cycle arrest at G2/M phase [2]. Immunofluorescence shows altered microtubule network; in vitro tubulin polymerization assay confirms mild destabilization [2].
Metabolic Inhibition Inhibits glucose uptake by downregulating GLUT transporters and key glycolytic enzyme Hexokinase II (HK2) [1] [3] [2]. Reduced lactate production and cellular glucose uptake measured in cancer cell lines [1] [2].
Induction of Cell Death Triggers multiple cell death pathways: apoptosis, mitotic catastrophe, and pyroptosis (a gasdermin-mediated inflammatory cell death) [3] [4] [2]. Flow cytometry shows apoptosis; transcriptome analysis reveals mitotic catastrophe; Western blot shows cleaved caspase-3 and GSDME (pyroptosis marker) [3] [4].
p53 Pathway Activation Induces mitochondrial translocation of p53, activating its tumor-suppressive functions [2]. Western blot analysis shows increased p53 expression and activation of downstream p21 pathway [2].
Bypassing Drug Resistance Not a substrate for P-glycoprotein (P-gp), a common mediator of multi-drug resistance in cancer cells [2]. Rhodamine 123 accumulation assay confirms no interaction with P-gp; effective against 5-FU and paclitaxel-resistant cancer cells [1] [2].

Summary of Supporting Experimental Evidence

The anticancer potential of this compound has been investigated in various in vitro and in vivo models. The table below consolidates key findings from recent studies.

Cancer Type / Model Key Findings Reference
Breast Cancer (Mouse model) This compound induced pyroptosis via Caspase-3/GSDME pathway, inhibited HK2, and significantly reduced tumor volume with minimal systemic toxicity [3]. Front Pharmacol. (2025)
Ovarian Cancer (In vitro & In vivo) Inhibited cell proliferation, promoted apoptosis, and induced mitotic catastrophe. Oral administration suppressed tumor growth in a mouse xenograft model [4]. BMC Cancer. (2024)
Non-Small Cell Lung Cancer (In vitro) Caused moderate microtubule destabilization, G2/M cell cycle arrest, and activated p53. Also led to downregulation of GLUT transporters and HK2 [2]. Sci Rep. (2018)
Various Cancers (Case Series) A 2025 case report highlighted three patients with advanced cancers (breast, prostate, melanoma) who achieved remission after self-administering this compound alongside conventional therapies, with no reported adverse effects [5]. Case Rep Oncol. (2025)
Contradictory Evidence A 2013 study on EMT6 mouse mammary tumor cells found that intensive this compound regimens did not alter the growth of solid tumors in mice or increase the antineoplastic effects of radiation [6]. Anticancer Res. (2013)

This compound's Multimodal Anticancer Action

The following diagram synthesizes the core mechanisms and their interactions into a proposed signaling pathway for this compound's anticancer effects.

fbz_mechanism cluster_mechanisms Key Anticancer Mechanisms This compound This compound Microtubule Microtubule Disruption This compound->Microtubule Metabolic Metabolic Inhibition This compound->Metabolic p53Pathway p53 Pathway Activation This compound->p53Pathway G2Arrest Cell Cycle Arrest (G2/M Phase) Microtubule->G2Arrest MitoticCatastrophe Mitotic Catastrophe Microtubule->MitoticCatastrophe GlucoseUptake Reduced Glucose Uptake Metabolic->GlucoseUptake CellDeath Induction of Cell Death p53Act p53 Activation p53Pathway->p53Act Apoptosis Apoptosis G2Arrest->Apoptosis Pyroptosis Pyroptosis G2Arrest->Pyroptosis GlucoseUptake->Apoptosis GlucoseUptake->Pyroptosis TumorSuppression Inhibition of Tumor Growth Apoptosis->TumorSuppression Pyroptosis->TumorSuppression MitoticCatastrophe->Apoptosis MitoticCatastrophe->Pyroptosis MitoticCatastrophe->TumorSuppression p53Act->Apoptosis p53Act->Pyroptosis

Proposed integrated mechanism of this compound's anticancer action.

Critical Considerations for Research and Clinical Application

Despite promising preclinical data, several important factors must be considered before this compound can be regarded as a viable anticancer therapy.

  • Limited Human Data: The most compelling evidence for this compound's efficacy in humans comes from anecdotal case reports and small case series [5] [1]. Without results from large, controlled clinical trials, its true efficacy and safety profile in humans remain unknown.
  • Pharmacokinetic Challenges: this compound has poor water solubility and low oral bioavailability in humans, which may prevent it from reaching therapeutic concentrations in tumors [1] [7]. Research is exploring drug delivery systems like nanoparticles to overcome this limitation [4].
  • Safety and Toxicity: While this compound has a high safety margin in animals, there are case reports of dangerous drug-induced liver injury in humans who took it off-label. This resolved upon discontinuation [7]. It is not approved by the FDA or EMA for human use [7].

References

Comprehensive Application Notes and Protocols: Fenbendazole Combination Therapy for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate) is a benzimidazole carbamate compound that has been widely used as a broad-spectrum anthelmintic in veterinary medicine for decades. Recently, this compound has garnered significant interest in oncology research due to its potential anti-neoplastic properties and favorable safety profile. This compound exerts its antiparasitic effects through binding to β-tubulin and disrupting microtubule formation in parasites, but researchers have discovered that it manifests similar activity against mammalian cancer cells at higher concentrations [1] [2]. The drug is particularly appealing for drug repurposing initiatives in oncology due to its low cost, established safety profile in animals, and multi-targeted mechanisms of action against cancer cells [3].

The interest in this compound as a potential anticancer agent intensified following anecdotal reports of successful outcomes in human cancer patients, most notably the case of Joe Tippens, who reported complete remission of small-cell lung cancer after using this compound alongside other supplements [3]. While such anecdotal reports require rigorous scientific validation, they have stimulated legitimate research interest in exploring this compound's potential as an anticancer agent. This application note provides a comprehensive summary of the current scientific evidence, proposed mechanisms of action, combination therapy protocols, and experimental methodologies to assist researchers in designing rigorous preclinical studies to evaluate this compound's potential in cancer therapy [3] [2].

Mechanisms of Anticancer Action

This compound exhibits multiple mechanisms of action that contribute to its observed anticancer effects in preclinical models:

  • Microtubule Disruption: this compound binds to mammalian β-tubulin at the colchicine-binding site, causing moderate microtubule destabilization. This disruption interferes with vital cellular processes including mitotic spindle formation during cell division, leading to cell cycle arrest at the G2/M phase [2]. Unlike more potent microtubule inhibitors such as vinca alkaloids or taxanes, this compound exhibits a milder depolymerizing effect on mammalian microtubules, which may contribute to its reduced toxicity profile compared to conventional microtubule-targeting agents [2].

  • Metabolic Inhibition: this compound significantly impacts cancer cell metabolism by downregulating glucose transporter expression (GLUT1-4) and inhibiting key glycolytic enzymes, particularly hexokinase II (HK2) [3] [2]. This dual action reduces glucose uptake and impairs glycolysis, effectively starving cancer cells of their primary energy source. This metabolic disruption is particularly relevant given the well-established Warburg effect in cancer cells, where they preferentially utilize glycolysis for energy production even under aerobic conditions [3].

  • Apoptosis and Pyroptosis Induction: this compound activates both mitochondrial and death receptor-mediated apoptotic pathways. Recent research has revealed that it can also induce pyroptotic cell death in breast cancer cells through the HK2/caspase-3/GSDME signaling pathway [4]. This pathway involves caspase-3 activation, cleavage of gasdermin E (GSDME), and release of pro-inflammatory cytokines (IL-1β, IL-18), leading to inflammatory cell death [4].

  • p53 Pathway Activation: this compound promotes mitochondrial translocation of p53, enhancing its function as a tumor suppressor and contributing to cell cycle arrest and apoptosis in p53-competent cancer cells [2].

  • Multi-Drug Resistance Avoidance: Unlike many conventional chemotherapy agents, this compound is not a substrate for P-glycoprotein (P-gp), the efflux pump frequently overexpressed in multidrug-resistant cancer cells. This property makes it a promising candidate for treating resistant malignancies [2].

Table 1: Summary of this compound's Anticancer Mechanisms

Mechanism Category Specific Targets Cellular Consequences
Microtubule Interference β-tubulin (colchicine binding site) Mitotic arrest, impaired intracellular transport
Metabolic Disruption GLUT transporters, HK2 Reduced glucose uptake, glycolytic inhibition
Cell Death Induction Caspase-3, GSDME, p53 Apoptosis, pyroptosis, cell cycle arrest
Multi-drug Resistance Non-P-gp substrate Effective against resistant cancer cells

Preclinical Efficacy Data

In Vitro Studies

This compound has demonstrated broad-spectrum cytotoxicity against various cancer cell lines at micromolar concentrations. In human non-small cell lung cancer (NSCLC) A549 cells, treatment with 1 μM this compound for 24 hours resulted in partial disruption of the microtubule network and G2/M cell cycle arrest [2]. The drug exhibited dose-dependent anti-proliferative effects against colorectal cancer cells, including 5-fluorouracil-resistant lines, with researchers observing induction of both apoptosis and ferroptosis [3]. In breast cancer models, this compound significantly reduced cell viability through pyroptosis induction, with the medium dose (25 mg/kg in vivo) showing the most prominent effect [4].

In Vivo Studies

Preclinical animal models have provided evidence supporting this compound's antitumor potential:

  • In immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells, monotherapy with this compound (40 mg/kg daily) resulted in partial tumor growth inhibition, though the effect was less pronounced than combination approaches [5].

  • A synergistic combination of this compound (40 mg/kg) with diisopropylamine dichloroacetate (DADA, 100 mg/kg) demonstrated superior efficacy, achieving 50% complete tumor regression compared to 11.1% with DADA alone and 0% with this compound alone [5]. This combination also improved safety profiles, with no significant adverse effects on body weight, blood glucose levels, or liver and kidney function parameters [5].

  • Earlier studies in SCID mice bearing human lymphoma xenografts revealed that this compound alone did not significantly alter tumor growth, but the combination with high-dose vitamins (A, D, E, K, and B complex) resulted in significant tumor growth inhibition, suggesting important synergistic relationships [6].

Table 2: Summary of In Vivo Efficacy Findings

Cancer Model Treatment Protocol Efficacy Outcomes Reference
A549 Lung Cancer (nude mice) This compound 40 mg/kg + DADA 100 mg/kg 50% complete tumor regression [5]
Human Lymphoma (SCID mice) This compound + High-dose vitamins Significant tumor growth inhibition [6]
Breast Cancer (Balb/c mice) This compound 25 mg/kg (medium dose) Significant tumor growth inhibition comparable to cisplatin [4]

Combination Therapy Protocols

Rational Combination Strategies

Based on emerging preclinical evidence, several rational combination approaches have been developed to enhance this compound's anticancer efficacy:

  • Metabolic Modulators: Combining this compound with glycolysis inhibitors like diisopropylamine dichloroacetate (DADA) creates dual metabolic stress on cancer cells. DADA inhibits pyruvate dehydrogenase kinase, further disrupting cancer cell energy metabolism [5]. This combination has demonstrated synergistic antitumor effects in lung cancer models while potentially mitigating this compound-associated hepatotoxicity through DADA's hepatoprotective properties [5].

  • Vitamin-Enhanced Protocols: The unexpected discovery that high-dose vitamins potentiate this compound's antitumor effects has led to protocols incorporating vitamin E, curcumin, and CBD [7] [6]. These compounds likely enhance this compound's efficacy through their antioxidant, anti-inflammatory, and immunomodulatory properties, creating a more comprehensive metabolic approach to cancer treatment [7].

  • Multi-Agent Supplement Protocols: Comprehensive protocols have been developed incorporating this compound with TUDCA (for liver support), serrapeptase or modified citrus pectin (to remove dead cells and prevent cancer cell feeding), medicinal mushrooms (for immune support), high-dose melatonin (for potential direct anticancer effects and radiation protection), and omega-3 fatty acids [8]. These protocols aim to create a multi-targeted approach against cancer while supporting overall physiological function.

Recommended Combination Protocols

For preclinical evaluation, the following combination protocols have shown promise:

  • This compound + DADA Protocol:

    • This compound: 40 mg/kg daily, orally
    • DADA: 100 mg/kg daily, orally
    • Treatment duration: 60 days minimum for in vivo studies
    • Monitoring parameters: Tumor volume, body weight, liver function markers (AST, ALT), kidney function markers (BUN, creatinine) [5]
  • Vitamin-Enhanced Protocol:

    • This compound: 222 mg (human equivalent dose) three times per week or 1 g/day for 3 days followed by 4 days off
    • Vitamin E: 400-800 IU daily
    • Curcumin: 500-1000 mg daily
    • CBD oil: 25-50 mg daily [7] [3]

Experimental Protocols and Methodologies

In Vitro Cytotoxicity and Mechanism Studies

Cell Culture and Treatment:

  • Maintain human cancer cell lines (e.g., A549 for NSCLC, EMT6 for breast cancer) in appropriate media (RPMI-1640 for A549) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂ [2] [4].
  • Prepare this compound stock solution in DMSO at 10 mM concentration, with final DMSO concentration not exceeding 0.1% in treatment media [2].
  • Treat cells at varying concentrations (typically 0.1-10 μM) for 24-72 hours to establish dose-response relationships [2].

Microtubule Disruption Assay:

  • Culture cells on glass coverslips and treat with 1 μM this compound for 24 hours [2].
  • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 3% BSA [2].
  • Incubate with anti-α-tubulin antibody followed by appropriate fluorescent secondary antibody [2].
  • Visualize using confocal microscopy and compare microtubule organization to untreated controls and cells treated with known microtubule disruptors (e.g., colchicine) [2].

Metabolic Inhibition Assessment:

  • Measure glucose uptake using 2-NBDG fluorescent glucose analog [3].
  • Assess lactate production in culture supernatants as indicator of glycolytic flux [3].
  • Analyze expression of GLUT transporters and hexokinase II via Western blotting or qPCR [3] [2].
In Vivo Tumor Growth Inhibition Studies

Animal Model Establishment:

  • Use immunodeficient BALB/c nude mice (Foxn1nu) for human xenograft models [5].
  • Subcutaneously inject 2×10⁶ A549 lung cancer cells (or other cancer cell lines) in 0.1 mL media into the right flank of mice [5].
  • Randomize mice into treatment groups when tumor volume reaches approximately 50 mm³ [5].

Treatment Administration:

  • Prepare this compound suspension in appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) [5].
  • Administer treatments orally via gavage once daily [5].
  • Include control groups receiving vehicle only, single-agent treatments, and combination therapies [5].

Tumor Monitoring and Analysis:

  • Measure tumor dimensions every 3-4 days using calipers [5] [4].
  • Calculate tumor volume using the formula: Volume = (length × width²) × 0.5 [5].
  • Monitor body weight twice weekly as general health indicator [5].
  • At study endpoint, collect tumors for histopathological analysis and blood samples for toxicity assessment [5] [4].

Safety and Toxicity Considerations

This compound has generally demonstrated a favorable safety profile in animal studies, with no significant body weight changes or overt toxicity observed at anticancer dosage levels [5] [4]. However, several important safety considerations have emerged:

  • Hepatotoxicity Risk: A clinical case report documented severe liver injury in an 80-year-old female NSCLC patient who self-administered this compound (approximately 1 g/day for 3 days weekly for one month) alongside pembrolizumab therapy [9]. The patient presented with markedly elevated liver enzymes (AST 386 U/L, ALT 487 U/L) which normalized after this compound discontinuation [9]. This case highlights the importance of monitoring liver function during this compound administration, particularly in combination with other hepatotoxic agents or in patients with pre-existing liver conditions.

  • Hematological Effects: While not commonly reported in preclinical studies, related benzimidazoles have been associated with hematological effects including leukocytosis, leukopenia, neutropenia, and eosinophilia in human studies [9]. Regular monitoring of complete blood counts is recommended during prolonged this compound administration.

  • Drug Interactions: this compound is metabolized primarily by CYP2J2, CYP2C19, and CYP3A4 enzymes, with potential for interactions with drugs that inhibit or induce these cytochrome P450 isoforms [3]. Additionally, as a microtubule-targeting agent, this compound may have synergistic or additive effects when combined with other antimitotic chemotherapeutic agents.

Regulatory Status and Research Gaps

This compound is currently not approved by the FDA or EMA for human cancer treatment, and its human pharmacokinetics and safety profiles have not been systematically established [3]. The drug is commercially available only as a veterinary product, with human use occurring in self-directed treatment contexts outside of regulated clinical trials [9].

Significant research gaps remain that warrant further investigation:

  • Human pharmacokinetics and optimal dosing regimens for anticancer effects
  • Formulation optimization to improve poor water solubility and bioavailability [3]
  • Mechanistic details of synergy with vitamins and other complementary agents [6]
  • Randomized controlled clinical trials to establish efficacy and safety in human cancers

Visualized Mechanisms and Workflows

The diagram below illustrates this compound's multi-mechanistic approach against cancer cells:

G This compound's Multi-mechanistic Anticancer Action cluster_mechanisms Anticancer Mechanisms cluster_pathways Cellular Consequences cluster_outcomes Final Outcomes This compound This compound Microtubule Microtubule Disruption (G2/M Cell Cycle Arrest) This compound->Microtubule Binds β-tubulin Metabolic Metabolic Inhibition (GLUT1/HK2 Downregulation) This compound->Metabolic Reduces glucose uptake CellDeath Cell Death Induction (Apoptosis & Pyroptosis) This compound->CellDeath Activates caspases p53 p53 Pathway Activation This compound->p53 Mitochondrial translocation Consequences1 Mitotic Catastrophe Microtubule->Consequences1 Consequences2 Metabolic Starvation Metabolic->Consequences2 Consequences3 Caspase-3/GSDME Activation CellDeath->Consequences3 Consequences4 Cell Cycle Arrest p53->Consequences4 Outcomes Cancer Cell Death & Tumor Growth Inhibition Consequences1->Outcomes Consequences2->Outcomes Consequences3->Outcomes Consequences4->Outcomes

The following diagram outlines a recommended experimental workflow for evaluating this compound combinations:

G Recommended Experimental Workflow for this compound Combination Studies cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Step1 Cell Line Selection (Cancer types of interest) Step2 Dose-Response Studies (0.1-10 μM for 24-72h) Step1->Step2 Step3 Mechanism Elucidation (Microtubule, metabolic, cell death assays) Step2->Step3 Step4 Synergy Screening (Combination with vitamins, DADA, etc.) Step3->Step4 Step5 Animal Model Establishment (Xenograft in immunodeficient mice) Step4->Step5 Step6 Treatment Randomization (When tumors reach ~50 mm³) Step5->Step6 Step7 Dose Administration (Oral, daily for 60 days) Step6->Step7 Step8 Efficacy & Toxicity Monitoring (Tumor volume, body weight, liver function) Step7->Step8 Step9 Tissue Collection & Analysis (Histopathology, molecular markers) Step8->Step9 Step10 Data Interpretation (Statistical analysis, synergy quantification) Step9->Step10

Conclusion

References

Comprehensive Application Notes and Protocols: Fenbendazole Oral Administration in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fenbendazole in Research Settings

This compound is a broad-spectrum benzimidazole anthelmintic that has become a fundamental tool in laboratory animal medicine for the control and eradication of pinworm infections in research colonies. Beyond its primary antiparasitic applications, this compound has garnered significant research interest due to its recently discovered potential anti-cancer properties and various physiologic effects that may influence experimental outcomes across multiple disciplines. When administered orally, this compound exerts its therapeutic effects through microtubule disruption by binding to β-tubulin in parasites, inhibiting polymerization and glucose uptake, ultimately leading to parasite death [1] [2].

The widespread use of this compound in research facilities stems from its favorable safety profile, ease of administration via medicated feed or water, and documented efficacy against common nematodes affecting laboratory rodents, particularly pinworms of the order Oxyurina (Syphacia obvelata, Syphacia muris, and Aspiculuris tetraptera). These parasites remain among the most commonly reported in modern rodent facilities despite improved barrier facilities, with infestations potentially causing rectal prolapse, enteritis, and compromised nutritional status in immunodeficient rodents or those with comorbidities [2]. Perhaps more significantly for research integrity, pinworm infestations may alter immune parameters and confound experimental results, particularly in immunologic research [2].

Dosing Parameters and Regimen Specifications

Species-Specific Dosing Guidelines

Table 1: Standard this compound Dosing Regimens Across Species

Species Indication Dosage Regimen Formulation Treatment Duration
Mice/Rats Pinworm eradication 150 ppm in diet Continuous Medicated feed 5 weeks [2]
Mice/Rats Pinworm eradication 150 ppm in diet Alternating weeks Medicated feed 9 weeks (1 on/1 off) [3]
Multiple Species Antiparasitic 50 mg/kg Once daily Oral suspension 3-5 consecutive days [4]
Cats Giardia infection 50 mg/kg Once daily Oral suspension Varies (prolonged for resistant cases) [4]
Humans (Experimental) Cancer (off-label) 222 mg 3 days on/4 days off Powder in food Indefinite (with monitoring) [5]
Key Dosing Considerations
  • Body Weight Calculations: For non-dietary administration, precise weight-based dosing is critical. The standard veterinary dose of 50 mg/kg is effective for most nematode infections, though prolonged regimens may be necessary for resistant parasites like Giardia in cats [4]. Researchers should record individual animal weights at least weekly to adjust for growth during extended treatment periods.

  • Regimen Selection: The continuous regimen (5 weeks of medicated diet) provides shorter treatment duration, greater cost effectiveness, and less labor, while the alternating week regimen (1 week on/1 week off for 9 weeks) may be necessary for infestations of A. tetraptera due to their prolonged prepatent period [2]. The alternating approach has demonstrated minimal impact on critical research parameters, including no significant effects on survival curves, weight, or tissue pathology in autoimmune disease models [3].

  • Formulation Stability: this compound-medicated diets maintain potency for approximately 14 days when stored appropriately in cool, dry conditions. Food should be replaced with fresh batches weekly to ensure consistent dosing [2]. For oral suspensions, fresh preparations should be made regularly according to manufacturer specifications.

Administration Protocols and Practical Implementation

Formulation and Handling

Medicated Diet Preparation: Commercial this compound-formulated diets typically contain 150 parts per million (ppm) of this compound uniformly distributed throughout the feed [2]. This concentration provides adequate dosing when fed as the sole food source. Facilities can prepare custom medicated diets by adding this compound powder to standard irradiated laboratory animal feed, ensuring homogeneous distribution through proper mixing procedures. Quality control testing should verify concentration uniformity across batches.

Oral Suspension Preparation: For precise individual dosing, this compound can be administered as an oral suspension. The drug is poorly water-soluble, requiring suspension vehicles such as methylcellulose or commercially available vehicles. Suspensions should be freshly prepared and vigorously shaken before each use to ensure dose uniformity. Stability studies indicate most suspensions remain potent for 7-14 days when refrigerated and protected from light.

Experimental Workflow

The following diagram illustrates the standard experimental workflow for this compound administration in research settings:

fenbendazole_workflow Start Study Design Diag Pinworm Diagnosis (Perianal tape test, fecal float, PCR) Start->Diag Regimen Regimen Selection Diag->Regimen Cont Continuous (5 weeks) Regimen->Cont Rapid eradication Alt Alternating (9 weeks: 1 on/1 off) Regimen->Alt A. tetraptera suspected Monitor Treatment Monitoring (Weekly weights, clinical observation) Cont->Monitor Alt->Monitor Efficacy Efficacy Assessment (Post-treatment testing) Monitor->Efficacy Research Research Continuation Efficacy->Research

Administration Techniques
  • Dietary Administration: The most common method for colony-wide treatment involves providing This compound-medicated feed as the sole food source. Mice and rats typically consume approximately 5 grams of food per 100 grams of body weight daily, resulting in adequate dosing at 150 ppm concentrations. Food consumption should be monitored, especially during the initial treatment period, though studies demonstrate no significant difference in food intake between treated and control rats [6].

  • Oral Gavage: For precise individual dosing, particularly in pharmacokinetic studies, this compound can be administered via oral gavage. Suspensions should be thoroughly mixed immediately before drawing into gavage needles to ensure dosing accuracy. This method eliminates the variability associated with voluntary food consumption but requires additional handling and technical expertise.

  • Water Medication: While less common, this compound can be administered through medicated water systems. However, this approach presents challenges due to the drug's poor water solubility and potential stability issues. If utilized, water consumption must be carefully monitored to ensure adequate dosing.

Research Applications and Experimental Findings

This compound in Oncology Research

The serendipitous discovery of this compound's potential anti-cancer properties has generated significant research interest. A pivotal observation occurred when investigators noted that a lymphoma xenograft model failed to grow in SCID mice during a therapeutic this compound regimen [6]. Follow-up studies demonstrated that this compound exhibits multiple anti-cancer mechanisms:

  • Metabolic Inhibition: this compound inhibits glucose uptake and glycolysis in cancer cells by down-regulating GLUT1 transporter expression and potentially impeding hexokinase II activity, leading to cancer cell starvation [1].

  • Microtubule Disruption: As a microtubule destabilizing agent, this compound binds to β-tubulin and disrupts microtubule formation, causing cell cycle arrest at the G2/M phase and apoptosis [1].

  • p53 Pathway Activation: this compound induces mitochondrial translocation of p53, activating the p53-p21 pathway that contributes to cell cycle arrest and apoptosis [1].

  • Oxidative Stress Induction: Treatment triggers oxidative stress and activates the MEK3/6-p38MAPK pathway, further inhibiting cancer cell proliferation and enhancing apoptosis [1].

Table 2: Documented Anti-Cancer Effects of this compound in Experimental Models

Cancer Type/Model Experimental System Key Findings Proposed Mechanisms
Lymphoma SCID mouse xenograft Significant inhibition of tumor growth with this compound + vitamins [6] Microtubule disruption, enhanced by antioxidants
Colorectal Cancer 5-FU resistant cell lines Enhanced efficacy against resistant cells; apoptosis via mitochondrial injury [1] Glycolysis inhibition, p53-independent ferroptosis
Various Cancers Multiple cell lines Cytotoxic and cytostatic effects at concentrations ≥1 μM [6] Cell cycle arrest, microtubule destabilization
Drug-Resistant Cancers Paclitaxel/docetaxel-resistant cells Activity against resistant lines [1] Tubulin binding, glucose metabolism disruption
Immunological and Autoimmunity Research

This compound administration has demonstrated variable effects in immune-mediated disease models, presenting both research challenges and potential therapeutic opportunities:

  • Autoimmune Encephalitis: In mouse models of experimental autoimmune encephalitis, this compound treatment (150 ppm for 13 weeks) significantly reduced disease incidence, delayed clinical onset, shortened duration, and diminished severity in 75% of mice compared to untreated controls. These effects were reversible, with disease patterns returning to normal 3 weeks after treatment cessation [6].

  • Systemic Lupus Erythematosus: In (NZB × NZW)F1 mice—a model of naturally occurring systemic lupus erythematosus—neither continuous nor alternating this compound regimens altered the progression of autoimmune disease, with no significant differences in survival curves or disease-related tissue changes observed between treated and control groups [3].

  • Allergic Airway Disease: In a model of ovalbumin-induced allergic airway disease, extensive this compound treatment (150 ppm, in utero through 11 weeks of age) resulted in decreased lung eosinophilia, lower levels of ovalbumin-specific IgG1 antibody, and reduced Th2-derived cytokines, suggesting immunomodulatory effects [6].

The following diagram illustrates the metabolic pathway and mechanisms of action of this compound:

fenbendazole_mechanisms This compound This compound Oral Administration Metabolism Hepatic Metabolism (FMO, CYP3A4, CYP2J2, CYP2C19) This compound->Metabolism Oxfendazole Oxfendazole (Primary Active Metabolite) Metabolism->Oxfendazole Mechanisms Mechanisms of Action Oxfendazole->Mechanisms Tubulin β-Tubulin Binding Mechanisms->Tubulin Glucose Inhibits Glucose Uptake (GLT1 Downregulation) Mechanisms->Glucose Apoptosis Apoptosis Induction (p53 pathway, caspase 3-PARP) Mechanisms->Apoptosis Microtubule Microtubule Destabilization Tubulin->Microtubule Cycle G2/M Cell Cycle Arrest Microtubule->Cycle Glycolysis Glycolysis Inhibition Glucose->Glycolysis Death Cancer Cell Death Apoptosis->Death Effects Cellular Effects Cycle->Death Glycolysis->Death

Safety and Research Considerations

Hematological and Hepatic Effects
  • Bone Marrow Suppression: Myelosuppression is considered a potential side effect of this compound treatment across multiple species. In rabbits, toxicosis associated with high doses or prolonged administration has manifested as leukopenia, anemia, and thrombocytopenia [6]. In rodent studies, this compound has demonstrated adverse effects on precursor B cells in both young and old BALB/c mice, with protein levels normalizing in old mice within 3 weeks after treatment cessation but remaining low in young mice through the end of the study period [6].

  • Hepatic Function: Although generally considered to have a wide margin of safety, there are reports of elevated liver enzyme levels associated with this compound administration [5]. Regular monitoring of hepatic parameters through comprehensive metabolic panels is recommended, particularly for long-term treatment regimens. A case report describes severe liver injury in a human cancer patient taking this compound that resolved after discontinuation [7].

Research-Confounding Effects

This compound administration may inadvertently influence research outcomes across various disciplines:

  • Immunology Research: this compound has demonstrated immunomodulatory properties that could confound immune studies. In squirrel monkeys treated with this compound for Giardia infection, researchers observed alterations in numbers of circulating B and NK cells and significant decreases in circulating cytokines [6]. These changes, along with initial leukopenia and erythropoiesis, decreased over a 6-week period post-treatment.

  • Behavioral Research: Studies on this compound's effects on behavior are sparse, with only a single report of a subtle change in rotarod performance in mice [6]. Most behavioral parameters appear unaffected, but researchers conducting fine motor coordination assessments should consider potential confounding effects.

  • Cancer Research: The potential anti-tumor effects of this compound may interfere with studies involving tumor models. One investigation found that this compound alone did not affect tumor growth, invasion, or metastasis in BALB/cRw mice with implanted mammary tumor cells, but combination with vitamins significantly inhibited tumor growth [6].

Conclusion

This compound remains an essential tool for maintaining parasite-free research colonies, with well-established protocols for oral administration in animal models. The continuous (5-week) and alternating week (9-week) regimens using 150 ppm medicated feed have proven effective for pinworm eradication with minimal effects on most research parameters. However, researchers must remain cognizant of this compound's potential physiologic effects, particularly on the immune system and bone marrow, which could confound experimental outcomes in specific research domains.

The emerging evidence of this compound's anti-cancer properties—through mechanisms including microtubule disruption, glycolysis inhibition, and p53 pathway activation—presents both challenges and opportunities for cancer researchers. While these properties may interfere with conventional tumor models, they also represent a promising avenue for therapeutic development. Future research should focus on optimizing formulations to overcome this compound's poor water solubility and limited systemic availability when administered orally, potentially enhancing its efficacy for both antiparasitic and oncologic applications.

References

Comprehensive Application Notes and Protocols: Fenbendazole-Loaded Polymeric Micelles for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Fenbendazole (FEN), a broad-spectrum benzimidazole anthelmintic used in veterinary medicine, has recently emerged as a promising anticancer agent due to its multiple mechanisms of action including microtubule disruption, p53 pathway activation, and glycolytic inhibition in cancer cells. However, the clinical translation of FEN for human cancer therapy has been significantly hampered by its poor aqueous solubility (approximately 0.3 μg/mL), which results in low oral bioavailability and suboptimal therapeutic concentrations at tumor sites. To overcome these limitations, polymeric micelle systems have been developed as advanced nanocarriers that can enhance drug solubility, improve pharmacokinetic profiles, and enable tumor-targeted delivery through the Enhanced Permeability and Retention (EPR) effect. These self-assembled core-shell nanostructures, typically ranging from 10-100 nm in diameter, consist of amphiphilic block copolymers that encapsulate hydrophobic drugs like FEN within their hydrophobic cores while presenting hydrophilic coronas that provide steric stabilization and prolonged circulation. The application of polymeric micelles for FEN delivery represents a promising formulation strategy that could unlock the full therapeutic potential of this repurposed drug in oncology applications.

Table 1: Key Research Studies on this compound Polymeric Micelles

Study Focus Polymer System Key Findings Reference
Lung Cancer (A549) mPEG-b-PCL 1:2 FEN:RAPA ratio showed synergism; Enhanced AUC and bioavailability [1] [2]
Ovarian Cancer (HeyA8) mPEG-b-PCL 6.9x more effective in clonogenic assay; Tumor growth suppression in orthotopic model [3]
Toxicity Evaluation Soluplus Reduced toxicity; Improved pharmacokinetics; No severe in vivo toxicity [4]
Preparation Methods Various polymers Freeze-drying provided good stability; Scalable production [3] [5] [4]

Formulation Strategies and Design Principles

Polymer Selection and Composition

The selection of appropriate amphiphilic block copolymers is fundamental to developing effective this compound-loaded polymeric micelles. Several polymer systems have been investigated with demonstrated success in preclinical studies. Methoxy poly(ethylene glycol)-b-poly(ε-caprolactone) (mPEG-b-PCL) has emerged as a particularly promising polymer due to its biocompatibility, biodegradability, and ability to form stable micellar structures. The hydrophobic PCL core provides excellent accommodation for FEN molecules through hydrophobic interactions, while the hydrophilic PEG shell ensures aqueous stability and stealth properties that reduce recognition by the mononuclear phagocyte system. Researchers have achieved favorable results with mPEG-b-PCL having molecular weights of approximately 2000:2000 Da for both blocks, producing micelles with sizes around 37-40 nm and high encapsulation efficiency (>75% for FEN). Soluplus (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) represents another effective polymer that demonstrates additional potential for overcoming multidrug resistance through P-glycoprotein inhibition, making it particularly valuable for chemotherapy-resistant cancers.

Preparation Methods and Optimization

The freeze-drying (lyophilization) method has been widely adopted for preparing FEN-loaded polymeric micelles with excellent reproducibility and scalability. This technique involves dissolving both the drug and polymer in tert-butanol, adding water to induce micellization, followed by rapid freezing and lyophilization to obtain a solid powder that can be reconstituted before administration. Critical parameters that require optimization include the drug-polymer ratio (typically 1:100 w/w for FEN:Soluplus), hydration temperature (60°C), and lyophilization cycle (24 hours at -20°C). Alternative methods such as thin-film hydration, dialysis, and microfluidic-assisted assembly have also been explored, though the freeze-drying approach offers advantages for long-term storage stability and easy cake-state distribution. Emerging preparation techniques highlighted in recent literature include PEG-assisted assembly and supercritical fluid processing, which reduce organic solvent use and support better quality control through process analytical technologies.

Table 2: Formulation Parameters for this compound-Loaded Polymeric Micelles

Formulation Parameter mPEG-b-PCL System Soluplus System Impact on Performance
Average Particle Size 37.2 ± 1.10 nm 68.3 ± 0.6 nm Affects EPR targeting and tumor penetration
Zeta Potential -0.07 ± 0.09 mV -2.3 ± 0.2 mV Influ colloidal stability and cellular uptake
Encapsulation Efficiency 75.7 ± 4.61% (FEN), 98.0 ± 1.97% (RAPA) 85.3 ± 2.9% (FEN) Determines drug loading capacity and yield
Drug Loading Capacity 0.8 ± 0.03% 0.8 ± 0.03% Impacts dosing and administration volume
Polydispersity Index 0.20 ± 0.02 N/R Indicates size uniformity and batch consistency
Critical Micelle Concentration Low (specific value N/R) Low (specific value N/R) Affects in vivo stability upon dilution

Experimental Protocols

Micelle Preparation Protocol: Freeze-Drying Method

Materials: this compound (Molekula), mPEG-b-PCL (PolySciTech, MW~2000:2000 Da), tert-butanol (Sigma-Aldrich), distilled water (Tedia)

Equipment: Water bath, vortex mixer, -70°C freezer, freeze-dryer (Advantage Pro; SP Scientific)

Step-by-Step Procedure:

  • Preparation of Organic Phase: Precisely weigh 1 mg FEN and 100 mg mPEG-b-PCL polymer using an analytical balance. Transfer to a scintillation vial and dissolve in 1 mL of pre-warmed tert-butanol (60°C). Stir the mixture for 1 minute until complete dissolution is achieved.
  • Micelle Formation: Add 1 mL of distilled water (pre-warmed to 60°C) to the organic solution. Immediately vortex the mixture for 1 minute to facilitate the self-assembly of polymeric micelles through nanoprecipitation.
  • Freezing: Rapidly transfer the solution to a -70°C freezer and maintain for 1 hour to ensure complete freezing. This rapid freezing prevents phase separation and maintains micellar structure.
  • Lyophilization: Place the frozen samples in a freeze-dryer and lyophilize at -20°C for 24 hours under vacuum (≤ 0.150 mBar) to obtain a dry, porous cake.
  • Reconstitution: Add 1 mL of distilled water (60°C) to the lyophilized cake and vortex gently to reconstitute the micellar formulation. The resulting suspension contains FEN-loaded polymeric micelles.
  • Purification: Centrifuge the reconstituted micelles at 13,000 rpm for 5 minutes at 4°C to remove any unencapsulated drug or polymer aggregates. Filter the supernatant through a 0.2 μm pore size syringe filter (Corning) to ensure sterility and remove large aggregates.

Quality Control Checkpoints:

  • Verify complete dissolution of drug and polymer in tert-butanol (Step 1)
  • Confirm formation of clear or slightly opalescent solution after vortexing (Step 2)
  • Ensure complete drying with porous cake structure after lyophilization (Step 4)
  • Check for absence of precipitate after reconstitution and filtration (Step 6)
Characterization Protocols

Dynamic Light Scattering (DLS) for Size and PDI:

  • Instrument: Litesizer 500 (Anton Paar) or equivalent
  • Settings: Measurements at 25°C with 90° detection angle
  • Procedure: Dilute micelle formulation 1:20 with filtered distilled water. Transfer to disposable sizing cuvette. Perform minimum 3 measurements with 10 runs each.
  • Acceptance Criteria: Size < 100 nm; PDI < 0.3

HPLC Analysis for Encapsulation Efficiency:

  • Column: Fortis C18 (5 μm, 4.6 × 250 mm)
  • Mobile Phase: Acetonitrile/Water (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: 295 nm for FEN
  • Sample Preparation: Dilute micelle formulation 1:10 with acetonitrile to disrupt micelles and release encapsulated drug. Filter through 0.2 μm PVDF filter.
  • Calculation: EE% = (Amount of encapsulated FEN / Total amount of FEN added) × 100

In Vitro Release Study:

  • Dialysis Method: Use Float-A-Lyzer G2 (MWCO 100 kDa) against PBS (pH 7.4) with 0.5% Tween 80 at 37°C
  • Sampling: Collect release medium at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h) and replace with fresh medium
  • Analysis: Quantify FEN concentration in samples using validated HPLC method
  • Data Processing: Plot cumulative release vs. time and fit to release kinetics models
Biological Evaluation Protocols

Cytotoxicity Assessment (MTT Assay):

  • Cell Lines: A549 (human lung adenocarcinoma) or HeyA8 (human ovarian cancer)
  • Seeding Density: 5 × 10³ cells/well in 96-well plates
  • Incubation: 24 h with test formulations (free FEN, FEN micelles, blank micelles)
  • MTT Incubation: 4 h with 0.5 mg/mL MTT solution
  • Solubilization: DMSO for formazan crystals
  • Analysis: Measure absorbance at 570 nm, calculate IC50 values

Clonogenic Assay:

  • Seeding: 500 cells/well in 6-well plates
  • Treatment: 24 h exposure to test formulations
  • Colony Formation: 7-10 days in drug-free medium
  • Staining: Crystal violet (0.5% w/v)
  • Counting: Colonies >50 cells, calculate survival fraction

In Vivo Pharmacokinetics:

  • Animal Model: Sprague-Dawley rats (220-250 g)
  • Administration: Single IV dose (1 mg FEN/kg) via tail vein
  • Blood Collection: Time points (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h)
  • Plasma Processing: Centrifugation at 5,000 × g for 10 min
  • Bioanalysis: LC-MS/MS quantification of FEN concentrations
  • Pharmacokinetic Analysis: Non-compartmental modeling using WinNonlin

Key Research Findings and Experimental Data

Synergistic Drug Combinations

The combination of this compound with other therapeutic agents has demonstrated remarkable synergistic effects in preclinical cancer models. Particularly, the combination of FEN with rapamycin (RAPA), an mTOR inhibitor, at a molar ratio of 1:2 (FEN:RAPA) has shown significant synergy against A549 lung cancer cells with combination index (CI) values below 0.9, indicating strong synergistic interaction. This combination leverages complementary mechanisms of action—FEN disrupts microtubule function and glucose metabolism while RAPA inhibits mTOR-mediated signaling pathways crucial for cell growth and proliferation. The dual-pathway targeting approach enhances anticancer efficacy while potentially reducing individual drug doses and associated toxicities. When co-encapsulated in mPEG-b-PCL micelles, this combination maintained synergistic effects while addressing the poor aqueous solubility of both drugs, highlighting the potential of polymeric micelles for combination therapy delivery.

In Vitro and In Vivo Performance

This compound-loaded polymeric micelles have demonstrated significantly enhanced performance compared to free drug formulations in both in vitro and in vivo settings. In clonogenic assays using HeyA8 ovarian cancer cells, the mPEG-b-PCL micellar formulation of FEN and RAPA (M-FR) was 6.9 times more effective than the free drug combination, indicating superior long-term cell proliferation inhibition. Cytotoxicity studies revealed time-dependent effects, with similar efficacy between micellar and solution formulations after long-term exposure (72 hours) but enhanced performance of micelles in shorter treatment periods. In vivo pharmacokinetic studies in rat models demonstrated that FEN-loaded Soluplus micelles exhibited higher AUC (Area Under the Curve) and plasma concentration at time zero (C0) alongside lower total clearance and volume of distribution compared to FEN solution, indicating improved pharmacokinetic profiles. Biodistribution studies revealed that intravenous administration of FEN/RAPA-loaded mPEG-b-PCL micelles resulted in lower pulmonary FEN concentrations than the drug solution, suggesting potential for reduced pulmonary toxicity.

Table 3: Pharmacokinetic Parameters of this compound Formulations

Pharmacokinetic Parameter FEN-loaded Soluplus Micelles FEN Solution Interpretation
AUC0–t (h·μg/mL) Significantly higher Lower Increased systemic exposure
C0 (μg/mL) Higher Lower Improved initial concentration
Total Clearance (L/h/kg) Lower Higher Reduced elimination rate
Volume of Distribution (L/kg) Lower Higher More confined distribution
Mean Residence Time (h) Extended Shorter Prolonged circulation
Stability and Storage Data

The physical and chemical stability of this compound-loaded polymeric micelles has been evaluated under various storage conditions. mPEG-b-PCL-based micelles containing FEN and RAPA maintained their physicochemical properties for up to 120 days when stored at 4°C in lyophilized form, demonstrating excellent long-term storage stability. The freeze-drying method effectively preserved micellar structure and drug encapsulation during storage, with minimal changes in particle size, PDI, or encapsulation efficiency upon reconstitution. Critical quality attributes including particle size distribution, zeta potential, and drug content remained within acceptable ranges (±10% of initial values) throughout the storage period, supporting the feasibility of this formulation approach for practical pharmaceutical applications.

Visualization and Workflows

fen_micelle_workflow cluster_prep Preparation Phase cluster_process Processing Phase cluster_finish Finishing Phase start Start Formulation materials Weigh Materials: - FEN (1 mg) - Polymer (100 mg) - tert-butanol (1 mL) start->materials dissolve Dissolve in tert-butanol at 60°C with stirring materials->dissolve materials->dissolve hydrate Add 1 mL DW at 60°C and vortex 1 min dissolve->hydrate dissolve->hydrate freeze Rapid freeze at -70°C for 1 hour hydrate->freeze lyophilize Lyophilize at -20°C for 24 hours freeze->lyophilize freeze->lyophilize reconstitute Reconstitute with 1 mL DW at 60°C lyophilize->reconstitute lyophilize->reconstitute purify Centrifuge and filter through 0.2 μm membrane reconstitute->purify characterize Characterize: - Size (DLS) - EE (HPLC) - Zeta potential purify->characterize purify->characterize store Store at 4°C (stable for 120 days) characterize->store characterize->store

Figure 1: Experimental workflow for preparation of this compound-loaded polymeric micelles using freeze-drying method

fen_mechanism cluster_fen This compound Mechanisms cluster_combo Combination Therapy fen_micelle FEN-loaded Polymeric Micelle cellular_uptake Cellular Uptake via Endocytosis fen_micelle->cellular_uptake drug_release Intracellular Drug Release cellular_uptake->drug_release microtubule Microtubule Disruption drug_release->microtubule metabolism Glucose Metabolism Inhibition drug_release->metabolism p53 p53 Pathway Activation drug_release->p53 cell_cycle G2/M Phase Arrest microtubule->cell_cycle apoptosis Apoptosis Induction cell_cycle->apoptosis synergy Synergistic Anticancer Effect apoptosis->synergy metabolism->apoptosis p53->apoptosis rapa Rapamycin Combination mtor mTOR Pathway Inhibition rapa->mtor mtor->synergy

Figure 2: Mechanism of action of this compound and synergistic effects with rapamycin in polymeric micelle formulation

Regulatory and Commercialization Perspective

The translational pathway for this compound-loaded polymeric micelles requires careful consideration of regulatory requirements and scale-up challenges. From a regulatory standpoint, this compound faces the unique circumstance of being an approved veterinary drug with established safety profiles in animals but limited human toxicity data. The European Medicines Agency has recommended a no observable adverse effects level (NOAEL) of 4 mg kg−1 BW d−1 for repeated FEN administration in humans, while studies of its major metabolite oxfendazole showed no significant side effects even at 60 mg kg−1 for 14 days. These data provide a preliminary safety foundation, but formal toxicity studies following ICH guidelines will be required for clinical translation. The selection of GRAS (Generally Recognized As Safe) polymers like Soluplus and mPEG-b-PCL, which have established safety profiles and are used in FDA-approved products, facilitates the regulatory pathway.

For commercial manufacturing, the freeze-drying method described in these protocols offers advantages for scale-up production and long-term storage, but requires optimization for industrial-scale lyophilization. Critical quality attributes that must be monitored during manufacturing include particle size distribution (target: <100 nm with PDI <0.3), encapsulation efficiency (>75%), sterility, endotoxin levels, and stability under storage conditions. Process Analytical Technologies (PAT) should be implemented to ensure batch-to-batch consistency, particularly for critical steps such as micelle formation and lyophilization. The quality-by-design (QbD) approach is recommended for identifying critical process parameters and their relationship with critical quality attributes to ensure robust manufacturing processes. As polymeric micelles progress toward clinical application, considerations of sterile filtration, packaging, and storage stability become increasingly important for commercial viability.

Conclusion

This compound-loaded polymeric micelles represent a promising nanoplatform for overcoming the solubility limitations that have hindered the clinical translation of this repurposed anticancer drug. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating FEN-loaded polymeric micelles based on robust preclinical data. The freeze-drying method using mPEG-b-PCL or Soluplus polymers consistently produces micelles with optimal physicochemical properties (size <100 nm, high encapsulation efficiency, and good stability). The synergistic combination of FEN with rapamycin (1:2 molar ratio) in micellar formulations demonstrates enhanced anticancer efficacy through complementary mechanisms of action. As research in this area advances, focus should be directed toward scale-up manufacturing, comprehensive toxicological assessments, and human clinical trials to fully realize the potential of this compound polymeric micelles as a valuable addition to the oncology therapeutic arsenal.

References

Fenbendazole Solubility Enhancement: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenbendazole is a broad-spectrum benzimidazole anthelmintic with emerging repurposing potential for cancer therapy in humans [1]. Its clinical application is severely limited by extremely poor aqueous solubility (0.3 µg/mL) and low bioavailability, classifying it as a Class II drug under the Biopharmaceutics Classification System (BCS) [2] [3]. These application notes summarize validated solubility enhancement strategies, including experimental protocols and quantitative performance data, to support pharmaceutical development.

Quantitative Comparison of Enhancement Strategies

The table below summarizes the performance of different solubility enhancement methods based on recent research findings:

Table 1: Performance Comparison of this compound Solubility Enhancement Methods

Method Key Formulation Components Solubility Achieved Enhancement Factor Key Advantages Limitations
Cyclodextrin Complexation [4] Methyl-β-cyclodextrin 20.21 mg/mL ~67,000x Extreme solubility enhancement; Improved oral bioavailability Requires optimization of ratio, temperature, and time
Polymeric Micelles [5] Soluplus (PCL-PVAc-PEG) Not quantified Significant Avoids first-pass metabolism; Suitable for IV administration Requires careful polymer selection and micelle formation
Particle Size Reduction [6] [2] Soluplus + Microfluidization/Ultrasonication Enhanced in suspension Notable (pre-drying) Scalable technology; Immediate effect Enhancement lost upon drying and reconstitution
Chitosan Microparticles [7] Chitosan matrix (spray-dried) Improved dissolution profile Notable Converts drug to amorphous state; Better biopharmaceutical performance Multi-step processing; Characterization complexity

Detailed Experimental Protocols

Protocol 1: Methyl-β-Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a this compound-methyl-β-cyclodextrin inclusion complex with significantly enhanced water solubility [4].

  • Objective: To enhance this compound solubility through inclusion complex formation.

  • Materials:

    • This compound (≥98% purity)
    • Methyl-β-cyclodextrin
    • Deionized water
    • HPLC system with UV detector
    • Magnetic stirrer with hot plate
    • Differential Scanning Calorimetry (DSC), Scanning Electron Microscopy (SEM), and Nuclear Magnetic Resonance (NMR) equipment for characterization.
  • Procedure:

    • Preparation: Weigh this compound and methyl-β-cyclodextrin in a 1:1 molar ratio.
    • Complexation: Add the mixture to deionized water. Stir at 500 rpm for 3 hours at 50°C.
    • Recovery: Recover the formed inclusion complex from the suspension (e.g., by filtration or lyophilization).
    • Characterization:
      • Solubility Measurement: Analyze the saturated solution using HPLC with UV detection at 296 nm.
      • Complex Confirmation:
        • DSC: Loss of this compound melting endotherms (227°C and 237°C) indicates successful complexation [4].
        • SEM: Change in particle morphology from flaky crystals (pure drug) to a new phase confirms complex formation.
        • NMR (1H and ROESY): Spatial interactions observed between this compound protons and those of methyl-β-cyclodextrin in the ROESY spectrum provide definitive proof of inclusion [4].
  • Expected Outcome: A inclusion complex with a solubility of up to 20.21 mg/mL, representing an increase of approximately 67,000-fold compared to pure this compound.

The following workflow diagram illustrates the key steps of this protocol:

Protocol 2: Particle Size Reduction with Soluplus

This protocol outlines the use of microfluidization and ultrasonication in the presence of Soluplus to enhance the solubility of this compound in suspension [6] [2] [3].

  • Objective: To create a this compound nanosuspension using particle size reduction techniques and a polymeric stabilizer.

  • Materials:

    • This compound (≥98% purity)
    • Soluplus (PCL-PVAc-PEG graft copolymer)
    • Deionized water (e.g., Milli-Q purified)
    • Microfluidizer (e.g., Microfluidics LM20 with F20Y chamber) or Ultrasonic Processor (e.g., 20 kHz probe sonicator)
    • Magnetic stirrer
    • Cooling bath or circulator
    • UV-Vis Spectrophotometer for solubility analysis.
  • Procedure:

    • Sample Preparation: Add 200 mg of this compound with or without Soluplus to 200 mL of deionized water.
    • Initial Mixing: Pre-mix the suspension with a magnetic stirrer (1000 rpm) for 15 minutes at room temperature.
    • Particle Size Reduction (Choose One Method):
      • Microfluidization: Process the pre-mixed suspension through a microfluidizer at 2000 bar for 5 cycles. Use a cooling coil to control temperature.
      • Ultrasonication: Subject the pre-mixed suspension to probe ultrasonication at 750 W with a cycle of 5 seconds on/5 seconds off. The total process time can be up to 60 minutes. Maintain the temperature at 25±1°C using a cooling bath.
    • Solubility Analysis: Collect 3 mL of the processed suspension immediately after treatment. Filter through a 0.22 µm nylon syringe filter and analyze the dissolved this compound concentration using UV-Vis spectroscopy.
  • Critical Note: This solubility enhancement is transient. The gains are not retained upon drying (freeze-drying or sample concentration) and reconstitution, reverting to near-native solubility [6] [2]. Therefore, this protocol is suitable for producing liquid suspensions, not solid dosage forms.

Protocol 3: Preparation of Polymeric Micelles with Soluplus

This protocol is derived from a patent describing the formation of this compound-loaded polymeric micelles for potential intravenous administration [5].

  • Objective: To solubilize this compound by encapsulating it within Soluplus micelles.

  • Materials:

    • This compound
    • Soluplus (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
    • Aqueous solvent (e.g., water, buffer)
    • Standard equipment for dialysis or filtration.
  • Procedure (Conceptual):

    • Solution Preparation: Dissolve Soluplus in an aqueous solvent above its critical micelle concentration.
    • Drug Loading: Introduce this compound to the polymer solution. The drug, being poorly water-soluble, will be incorporated into the hydrophobic cores of the forming micelles.
    • Micelle Formation & Purification: Agitate or heat the mixture as needed to facilitate micelle formation and drug loading. Purify the formed micelles from unencapsulated drug crystals using dialysis or filtration.
    • Characterization: Determine the particle size and size distribution (polydispersity index) via Dynamic Light Scattering (DLS). Measure the drug loading capacity and encapsulation efficiency.
  • Key Advantage: This system avoids the first-pass liver metabolism, potentially allowing for higher bioavailability and opening the path for intravenous formulation [5].

Conclusion and Recommendations

The choice of solubility enhancement strategy for this compound depends on the intended route of administration and final dosage form.

  • For maximum solubility enhancement in an oral formulation, methyl-β-cyclodextrin complexation is currently the most effective approach.
  • For developing a liquid suspension where drying is not required, particle size reduction with Soluplus is a viable and scalable option.
  • For parenteral (intravenous) delivery, the Soluplus micelle system presents a promising strategy to bypass solubility and first-pass metabolism limitations.

Researchers are advised to thoroughly characterize their final products using DSC, SEM, NMR, and dissolution testing to confirm the successful formation of the desired complex or formulation.

References

fenbendazole treatment duration for tumor regression

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence and Treatment Duration Overview

Clinical evidence for fenbendazole in humans is limited to case reports and series. The table below summarizes key clinical cases where this compound was self-administered alongside conventional therapies.

Table 1: Documented Cases of this compound Use in Advanced Cancers

Cancer Type Patient Profile This compound Dosage & Duration Concurrent Treatments Documented Outcome & Timeframe
Stage IV Breast Cancer [1] 83-year-old, metastatic to bone, lung, liver 222 mg/day for 8 months [1] Fulvestrant, targeted radiation for spinal metastases [1] Complete remission achieved by 6 months; remission sustained for nearly 3 years [1]
Stage IV Prostate Cancer [1] 75-year-old, metastatic to spine, pelvis, lymph nodes 222-444 mg/day for over 26 months [1] Androgen deprivation therapy (Orgovix, Erleada), Xgeva, supplements (Vitamin D, melatonin, berberine) [1] Near-complete remission; sustained regression and undetectable PSA for over 2 years [1]
Stage IV Melanoma [1] 63-year-old, recurrent BRAF-mutant melanoma 222-444 mg/day; rapid response within one month [1] Two doses of nivolumab immunotherapy after this compound initiation [1] Circulating tumor DNA dropped to zero; disease-free at 11-month follow-up [1]

Pre-clinical studies in animal models provide data on dosing regimens that have shown efficacy, which can inform the design of initial research protocols.

Table 2: this compound Dosing in Pre-Clinical Animal Models

Cancer Model (Cell Line) Animal Model This compound Dose & Regimen Treatment Duration Key Efficacy Findings
Cervical Cancer (HeLa, C-33A) [2] Mouse xenograft 100 mg/kg (in vivo) [2] Not specified (in vivo) [2] Significant tumor growth suppression, 100% survival rate [2]
Breast Cancer (EMT6) [3] Mouse xenograft (BALB/c) 25 mg/kg via intraperitoneal injection every 3 days [3] 21 days (7 doses total) [3] Significant inhibition of tumor growth, induction of pyroptosis [3]
Lung Cancer (A549) [4] Mouse xenograft (BALB/c nude) 40 mg/kg oral, daily [4] 60 days [4] Synergistic tumor growth inhibition when combined with DADA [4]

Proposed Mechanisms of Anti-Tumor Action

Research indicates that this compound exerts anti-cancer effects through multiple mechanisms, which are summarized in the pathway diagram below.

Figure 1: Multi-Target Mechanisms of this compound's Anti-Tumor Activity. The diagram illustrates the primary pathways through which this compound is proposed to act, based on current pre-clinical evidence. FBZ: this compound; GLUT1: Glucose transporter 1; HK2: Hexokinase 2; GSDME: Gasdermin E.

Experimental Protocols for Pre-Clinical Research

In Vitro Assessment of Anti-Proliferative Activity

This protocol is adapted from studies on cervical cancer (HeLa, C-33A) and other cell lines [2].

  • Key Materials: Cancer cell lines (e.g., HeLa, MDA-MB-231), this compound (powder, ≥98% purity), DMSO, cell culture reagents, 96-well plates, MTS assay kit.
  • Drug Preparation:
    • Prepare a 10-100 mM stock solution of this compound in DMSO.
    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
    • On the day of treatment, dilute the stock solution in culture medium to achieve final working concentrations (typically 0.25 μM to 10 μM). Ensure the final DMSO concentration is ≤0.1% (v/v) in all treatments, including the vehicle control.
  • Cell Treatment & Proliferation Assay:
    • Plate cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound or vehicle control. Each concentration and control should be replicated in at least 5-6 wells.
    • Incubate cells for 48-72 hours under standard conditions (37°C, 5% CO₂).
    • Assess cell viability using an MTS or CCK-8 assay according to the manufacturer's instructions.
    • Measure absorbance at 490 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Study in Xenograft Models

This protocol synthesizes methods from published studies in breast and cervical cancer models [2] [3] [4].

  • Key Materials: Immunocompromised mice (e.g., BALB/c nude, Foxn1nu), cancer cells for xenografting, this compound powder, vehicle (e.g., 0.5-1% carboxymethylcellulose or DMSO/saline), calipers, scale.
  • Xenograft Establishment & Treatment:
    • Subcutaneously inject 2 x 10⁶ human cancer cells (e.g., A549, EMT6, HeLa) suspended in 100 μL of Matrigel/PBS into the right flank of mice.
    • Monitor mice until tumor volume reaches ~50-100 mm³.
    • Randomize mice into treatment and control groups (n=5-10 per group).
      • Treatment Group: Administer this compound orally via gavage or intraperitoneally. Doses of 25-100 mg/kg have shown efficacy. Regimens include daily dosing or intermittent schedules (e.g., every 3 days).
      • Control Group: Administer vehicle only.
    • Monitor tumor volume and body weight 2-3 times per week.
      • Tumor Volume (mm³) = (Length x Width²) / 2
    • Continue treatment for 3-9 weeks, depending on the model's aggressiveness and study objectives.
  • Endpoint Analysis:
    • At the end of the study, euthanize mice and collect tumors for weighing and histopathological analysis (e.g., H&E staining, immunohistochemistry).
    • Collect blood for serum biochemistry analysis, with particular attention to liver enzyme levels (ALT, AST) to assess potential hepatotoxicity [1] [5].
    • Analyze tumor tissues for mechanistic studies (e.g., protein extraction for Western blot analysis of microtubule stability, pyroptosis markers, or glycolytic enzymes).

Key Research Gaps and Future Directions

While current evidence is promising, significant knowledge gaps must be addressed before this compound can be considered for clinical trials.

  • Human Pharmacokinetics and Safety: this compound is not FDA-approved for human use, and its pharmacokinetics, metabolism, and safety profile in humans are not well-documented [6] [7]. A phase 1 study of its metabolite, oxfendazole, showed it was well-tolerated in healthy volunteers, but similar data for this compound is lacking [2].
  • Optimal Dosing and Scheduling: The most effective dosing schedule is unknown. Pre-clinical and case report data show varied regimens, including continuous daily dosing (222 mg/day) [1] and intermittent protocols (e.g., 3 days on/4 days off) [8]. Determining the optimal schedule for maximizing efficacy and minimizing tolerance is crucial.
  • Synergistic Combinations: Research into combining this compound with other agents is in its early stages. One study suggests a synergistic effect with diisopropylamine dichloroacetate (DADA) in lung cancer models, improving efficacy and potentially mitigating liver toxicity [4]. More research is needed to identify other synergistic partners, including standard chemotherapies.
  • Demonstration of Causal Link: It remains difficult to confirm that this compound was the primary active agent in the reported remission cases, as patients were concurrently receiving other treatments [1] [7] [8]. Rigorous, controlled clinical trials are required to establish a direct cause-and-effect relationship.

Conclusion for Research Application

This compound represents a compelling case for drug repurposing in oncology due to its low cost, high safety margin in animals, and multi-modal mechanisms of action. The data from case reports and pre-clinical studies provide a foundation for designing rigorous, hypothesis-driven research.

The immediate research priorities should be:

  • Conducting formal pharmacokinetic and phase I safety studies in humans.
  • Validating its efficacy in well-controlled, randomized animal models across various cancer types.
  • Systematically exploring its synergistic potential with established cancer therapies.

Until robust data from clinical trials are available, the use of this compound in human cancer patients remains experimental and should not replace standard-of-care treatments [7].

References

Comprehensive Application Notes and Protocols: Fenbendazole and Vitamin E Co-Administration for Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The repurposing of veterinary drugs for potential human anticancer applications represents a promising strategy to accelerate therapeutic development while reducing costs associated with traditional drug discovery. Fenbendazole (FBZ), a benzimidazole antiparasitic agent widely used in veterinary medicine, has garnered significant research interest due to its multifaceted antiproliferative properties against various cancer models. The combination of this compound with vitamin E (particularly as a component of the Joe Tippens protocol) has emerged as an area of investigation despite limited mechanistic understanding of their potential interactions. These application notes provide researchers with a comprehensive framework for studying this combination, including detailed protocols, mechanistic insights, and evidence-based guidance for experimental design.

The scientific rationale for investigating this combination stems from both accidental discoveries and deliberate mechanistic studies. A seminal observation reported that this compound administered in conjunction with high-dose vitamins unexpectedly inhibited human lymphoma xenograft growth in SCID mice, whereas neither agent alone produced this effect [1]. This synergistic interaction prompted further investigation into the potential cooperative effects between this compound and vitamin E, with particular interest in their combined impact on cancer cell metabolism, oxidative stress responses, and apoptotic pathways. Subsequent research has begun to elucidate the distinct yet potentially complementary mechanisms through which these compounds may exert anticancer effects.

Mechanisms of Action and Synergistic Potential

Molecular Targets of this compound

This compound exhibits multiple anticancer mechanisms through distinct molecular pathways:

  • Microtubule Disruption: this compound binds to β-tubulin in mammalian cells, disrupting microtubule polymerization and thereby interfering with mitotic spindle formation during cell division. This mechanism shares similarities with established anticancer agents like vinca alkaloids and taxanes, ultimately leading to G2/M cell cycle arrest and apoptosis [2] [3]. Studies demonstrate that this compound induces mitotic catastrophe characterized by multinucleated giant cells, DNA polyploidization, and G2/M cycle arrest in human ovarian cancer cells [4].

  • Metabolic Modulation: this compound significantly impairs cancer cell glucose metabolism through dual mechanisms: downregulation of GLUT1 transporter expression and inhibition of hexokinase II activity [2]. This metabolic disruption leads to reduced glucose uptake and glycolytic flux, effectively starving cancer cells of energy and biosynthetic precursors. The dependence of many cancers on accelerated glycolysis (Warburg effect) makes this particularly relevant for targeting tumor metabolism.

  • p53 Pathway Activation: this compound induces mitochondrial translocation of p53, activating the p53-p21 pathway and promoting apoptosis in wild-type p53 cancer cells [2]. In p53-deficient models, this compound can still trigger caspase-3-PARP mediated apoptosis and ferroptosis through p53-independent mechanisms [2].

  • Oxidative Stress Induction: this compound increases reactive oxygen species (ROS) production in cancer cells, activating the MEK3/6-p38MAPK pathway and enhancing apoptotic cell death [2] [5]. Triple-negative breast cancer cells (MDA-MB-231) show particular vulnerability to this compound-induced oxidative stress compared to other breast cancer subtypes [5].

Biological Activities of Vitamin E

Vitamin E (particularly α-tocopherol) contributes several potential anticancer mechanisms:

  • Antioxidant Function: As a lipid-soluble antioxidant, vitamin E neutralizes reactive oxygen species and reduces lipid peroxidation in cellular membranes. Paradoxically, at high concentrations, vitamin E may also generate pro-oxidant effects that could enhance cancer cell oxidative stress [1].

  • Signal Transduction Modulation: Vitamin E suppresses NFκB activation, downregulating proapoptotic and prometastatic proteins in cancer cells [1]. This suppression may complement this compound's effects on other signaling pathways.

  • Membrane Stability: By integrating into lipid bilayers, vitamin E may influence membrane fluidity and receptor function, potentially affecting drug uptake and intracellular trafficking.

Theoretical Synergistic Interactions

The combination of this compound and vitamin E may interact through several potential mechanisms:

  • Metabolic Stress Amplification: this compound-induced glucose deprivation may render cancer cells more vulnerable to additional oxidative stress, potentially enhanced by vitamin E's pro-oxidant capacity at high doses [1] [2].

  • Apoptotic Pathway Cooperation: this compound's activation of p53 and caspase pathways may synergize with vitamin E's modulation of NFκB and other survival signals, lowering the threshold for apoptosis induction [1] [2].

  • Microenvironment Modification: Vitamin E may alter tumor membrane characteristics, potentially improving this compound penetration or intracellular accumulation, though this remains theoretically speculative.

The following diagram illustrates the proposed synergistic mechanisms between this compound and vitamin E in cancer cells:

G cluster_mechanisms Cellular Mechanisms cluster_outcomes Anticancer Effects This compound This compound Microtubule Microtubule Disruption This compound->Microtubule Metabolic Metabolic Inhibition (GLU1 & HKII) This compound->Metabolic Oxidative Oxidative Stress (ROS Generation) This compound->Oxidative Apoptosis Apoptotic Activation (p53 & Caspase) This compound->Apoptosis VitaminE VitaminE Signaling Signaling Modulation (NFκB Suppression) VitaminE->Signaling Antioxidant Antioxidant/Pro-oxidant Effects VitaminE->Antioxidant Membrane Membrane Stabilization VitaminE->Membrane Cycle Cell Cycle Arrest (G2/M Phase) Microtubule->Cycle MetabolicStress Metabolic Stress Metabolic->MetabolicStress Death Apoptotic Cell Death Oxidative->Death Apoptosis->Death Signaling->Death Antioxidant->Death Membrane->MetabolicStress Growth Tumor Growth Inhibition Cycle->Growth Death->Growth MetabolicStress->Growth

Diagram 1: Proposed synergistic mechanisms of this compound and vitamin E combination therapy in cancer cells. This compound (yellow) targets multiple cellular processes including microtubule function, metabolism, and oxidative stress, while vitamin E (yellow) modulates signaling and membrane properties. Their convergence on cell death and growth inhibition pathways (blue) suggests potential synergistic interactions.

Experimental Evidence Summary

Preclinical Studies

The anticancer effects of this compound, both alone and in combination approaches, have been evaluated in various cancer models with differing outcomes:

Table 1: Summary of Key Preclinical Studies on this compound in Cancer Models

Cancer Type Model System Dosing Regimen Key Findings Reference
Human Lymphoma SCID mice xenograft 150 ppm in diet + vitamin supplementation Significant tumor growth inhibition only with this compound + vitamins combination; no effect with either agent alone [1]
Mouse Mammary Tumor EMT6 cell culture & solid tumors 10-100 μM in vitro; intensive in vivo regimens Cytotoxicity in vitro especially under hypoxia; no antitumor effects in vivo as single agent [3]
Ovarian Cancer A2780 & SKOV3 cells; mouse xenograft 0.04-100 μM in vitro; oral administration in vivo Dose-dependent proliferation inhibition; promoted apoptosis via mitotic catastrophe; inhibited tumor growth in vivo [4]
Triple-negative Breast Cancer MDA-MB-231 & MCF-7 cells 1-10 μM for 48 hours Selective cytotoxicity against MDA-MB-231 cells; induced oxidative stress; minimal effects on normal breast epithelial cells [5]
Mouse Lymphoma EL-4 cells; syngeneic mouse model 25 mg/kg IP injection days 0,3,6 No anticancer effects in vivo despite efficacy in vitro; increased PD-L1 expression and M2 macrophages in TME [6]
Colorectal Cancer 5-FU resistant cells 1-10 μM for 48-72 hours Overcame 5-FU resistance; induced p53-independent ferroptosis-augmented apoptosis [2]
Case Reports and Clinical Observations

While randomized controlled trials are lacking, several case reports describe anticancer activity in humans:

  • Renal Cell Carcinoma: A 63-year-old male with metastatic clear cell RCC experienced near-complete resolution of renal mass and metastases after receiving three doses of nivolumab combined with this compound 1g three times weekly [7]. The patient had previously progressed on multiple targeted therapies (pazopanib, cabozantinib).

  • Urothelial Carcinoma: A 72-year-old male with metastatic urethral carcinoma achieving complete radiographic response of aortocaval lymph node after adding this compound 1g three times weekly to a regimen of vitamin E, curcumin, and CBD oil [7]. The patient had previously received multiple chemotherapy regimens and immunotherapy.

  • Bladder Cancer: A 63-year-old female with locally advanced urothelial carcinoma with squamous and sarcomatoid differentiation showed complete resolution of a 7.5 cm bladder mass after TURBT and chemotherapy (AMVAC) with concurrent this compound 1g three times weekly [7].

These clinical observations, while promising, represent anecdotal evidence and require validation through controlled clinical trials.

Detailed Experimental Protocols

In Vitro Assessment of Combination Effects
4.1.1 Cell Viability and Proliferation Assay

Purpose: To evaluate the cytotoxic effects of this compound and vitamin E alone and in combination.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, A2780, EL-4)
  • This compound (Sigma-Aldrich, Cat# F810011) dissolved in DMSO to 100 mM stock
  • Vitamin E (α-tocopherol) dissolved in ethanol to 100 mM stock
  • Cell culture medium appropriate for cell line
  • 96-well tissue culture plates
  • Cell Counting Kit-8 (CCK-8) or MTT reagent

Procedure:

  • Seed cells in 96-well plates at 5,000 cells/well in 100 μL complete medium and incubate overnight.
  • Prepare treatment concentrations:
    • This compound: 0.1, 1, 10, 50 μM
    • Vitamin E: 10, 50, 100, 200 μM
    • Combination: Matrix of this compound (0.1, 1, 10 μM) + vitamin E (10, 50, 100 μM)
    • Vehicle controls: Equivalent DMSO/ethanol concentrations
  • Treat cells for 24, 48, and 72 hours with n=6 replicates per condition.
  • At each time point, add 10 μL CCK-8 reagent directly to wells and incubate 2-4 hours at 37°C.
  • Measure absorbance at 450 nm using a plate reader.
  • Calculate cell viability: (OD-treated / OD-vehicle control) × 100%.
  • Analyze combination effects using Chou-Talalay method for combination index (CI).

Expected Results: this compound alone should show dose-dependent cytotoxicity with IC50 values typically between 1-10 μM in sensitive cell lines [4] [5]. Vitamin E may show limited cytotoxicity alone but may enhance this compound effects in certain cell lines.

4.1.2 Cell Cycle Analysis

Purpose: To assess cell cycle distribution following combination treatment.

Materials:

  • Propidium iodide (PI) staining solution: 0.1% Triton X-100, 0.2 mg/mL RNase A, 0.05 mg/mL PI in PBS
  • Flow cytometry system

Procedure:

  • Seed cells in 6-well plates at 2.5 × 10^5 cells/well and incubate overnight.
  • Treat with this compound (1, 10 μM), vitamin E (50 μM), or combination for 24 hours.
  • Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for 24 hours.
  • Wash cells with PBS and resuspend in PI staining solution.
  • Incubate 30 minutes at 37°C in the dark.
  • Analyze DNA content by flow cytometry (≥10,000 events per sample).
  • Determine cell cycle distribution using appropriate software (e.g., ModFit).

Expected Results: this compound treatment should increase the proportion of cells in G2/M phase, indicating cell cycle arrest [4]. Combination with vitamin E may enhance or modify this effect.

In Vivo Tumor Models
4.2.1 Subcutaneous Xenograft Model

Purpose: To evaluate antitumor efficacy of this compound and vitamin E combination in vivo.

Materials:

  • Immunodeficient mice (e.g., SCID, nude) or syngeneic immunocompetent models
  • Cancer cells for implantation (e.g., 5 × 10^6 cells/mouse)
  • This compound suspended in vehicle (1% DMSO, 5% Tween-80, 94% saline)
  • Vitamin E emulsion in vehicle (soybean oil, Tween-80, saline)
  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously in the flank of 6-8 week old mice.
  • Randomize mice into treatment groups (n=6-8) when tumors reach 100-150 mm³:
    • Group 1: Vehicle control
    • Group 2: this compound alone (25-50 mg/kg, oral gavage)
    • Group 3: Vitamin E alone (100-200 IU/kg, oral gavage)
    • Group 4: this compound + Vitamin E
    • Group 5: Positive control (standard chemotherapy)
  • Administer treatments 3-5 times weekly for 4 weeks.
  • Monitor tumor dimensions 2-3 times weekly: Volume = (length × width²) × 0.52.
  • Record body weight twice weekly as toxicity indicator.
  • Terminate experiment when control tumors reach 1,500-2,000 mm³.
  • Process tumors for histology and molecular analysis.

Expected Results: Variable outcomes expected depending on cancer model. The original study showing combination efficacy used this compound (150 ppm) in diet with vitamin supplementation in lymphoma xenografts [1], while other studies showed no single-agent activity in mammary tumor models [3].

The following diagram illustrates the overall experimental workflow for evaluating the this compound and vitamin E combination:

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Start Study Design Viability Cell Viability Assays (CCK-8/MTT) Start->Viability Xenograft Xenograft Establishment Start->Xenograft Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cycle Apoptosis Apoptosis Detection (Annexin V/PI) Cycle->Apoptosis Mechanism Mechanistic Studies (Western, ROS) Apoptosis->Mechanism Results Data Analysis & Interpretation Mechanism->Results Dosing Treatment Administration (Oral Gavage/Diet) Xenograft->Dosing Monitoring Tumor Growth Monitoring (Caliper Measurements) Dosing->Monitoring Analysis Terminal Analysis (Histology, Molecular) Monitoring->Analysis Analysis->Results

Diagram 2: Experimental workflow for evaluating this compound and vitamin E combination effects. The comprehensive approach includes both in vitro mechanistic studies and in vivo efficacy evaluation to fully characterize the therapeutic potential and mechanisms of action.

Safety and Research Considerations

Toxicity Profiles

Table 2: Safety and Toxicity Considerations for this compound and Vitamin E

Parameter This compound Vitamin E
Reported Adverse Effects Mild diarrhea, stomach discomfort, reversible liver enzyme elevation [8] Generally well-tolerated; potential pro-oxidant effects at high doses
Dosing Considerations 222-444 mg daily in humans (anecdotal); 25-50 mg/kg in mice [9] [8] 400-800 IU daily in combination protocols [9]
Metabolism Hepatic (CYP3A4, FMO); converted to oxfendazole (active metabolite) [2] Hepatic processing; potential interactions with drug-metabolizing enzymes
Special Populations Use caution with severe liver/kidney impairment; limited data in pregnancy Generally safe profile; monitor with anticoagulant therapy
Drug Interactions Potential interaction with same metabolic pathways; no well-documented drug interactions [8] Potential interaction with anticoagulants; theoretical effects on chemotherapy
Research Gaps and Limitations

Current research on this compound and vitamin E combination therapy faces several significant limitations:

  • Inconsistent Efficacy: Preclinical results show substantial variability across different cancer types and model systems [1] [6] [3]. The basis for this heterogeneity (metabolic differences, tumor microenvironment factors, genetic variations) requires systematic investigation.

  • Mechanistic Uncertainty: The precise molecular basis for potential synergistic effects between this compound and vitamin E remains poorly characterized. The original observation of combination efficacy used multi-vitamin supplementation rather than vitamin E alone [1], complicating mechanistic interpretations.

  • Pharmacokinetic Challenges: this compound has poor water solubility and limited oral bioavailability [2], which may compromise consistent dosing and tissue exposure in experimental systems and human use.

  • Immune Modulation Effects: Recent evidence suggests this compound may alter tumor immune microenvironments by increasing PD-L1 expression and promoting M2 macrophage polarization [6], potentially creating immunosuppressive conditions that could counteract direct anticancer effects.

Conclusion and Future Directions

The investigation of this compound and vitamin E as potential anticancer agents represents both promise and challenge. While mechanistic studies provide compelling rationale for combination approaches—particularly through simultaneous targeting of microtubule function, cancer metabolism, and oxidative stress pathways—the experimental evidence remains mixed and incomplete. Researchers should approach this combination with careful consideration of model system selection, pharmacokinetic optimization, and appropriate outcome measures.

Priority research directions should include:

  • Systematic evaluation of combination ratios and sequences across diverse cancer models
  • Development of formulations to improve this compound bioavailability
  • Investigation of potential interactions with standard chemotherapeutic agents and targeted therapies
  • Exploration of biomarker strategies to identify responsive tumor subtypes
  • Carefully designed early-phase clinical trials in selected patient populations

The this compound and vitamin E combination exemplifies both the opportunities and complexities in drug repurposing approaches for oncology. While preliminary evidence justifies further investigation, researchers should maintain scientific rigor in experimental design and interpretation to properly evaluate the therapeutic potential of this combination strategy.

References

Application Notes and Protocols for Enhancing Fenbendazole Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenbendazole is a broad-spectrum benzimidazole anthelmintic widely used in veterinary medicine. Recent research has revealed its significant repurposing potential in human oncology, demonstrating anticancer activity against various cell lines, including chemotherapy-resistant strains, through mechanisms such as microtubule destabilization, glycolysis inhibition, and induction of apoptosis and pyroptosis [1] [2]. However, its therapeutic potential is severely limited by extremely poor aqueous solubility (0.3 µg/mL), which results in low dissolution rate and inadequate oral bioavailability [3] [4]. These application notes provide detailed, evidence-based formulation strategies and experimental protocols to overcome these biopharmaceutical challenges.

Key Formulation Strategies and Performance Comparison

Multiple advanced formulation approaches have been investigated to enhance the solubility and dissolution rate of this compound. The table below summarizes the most promising strategies and their quantitative performance:

Table 1: Comparison of this compound Bioavailability Enhancement Strategies

Formulation Strategy Key Composition Solubility/Dissolution Enhancement Relative Bioavailability Key Advantages
Cyclodextrin Complexation [4] Methyl-β-cyclodextrin inclusion complex 20.21 mg/mL (∼60,000-fold increase) 138-169% for FBZ & metabolites Massive solubility increase; suitable for injectable formats
Polymeric Microparticles [5] [6] Chitosan crosslinked with Na₂SO₄ or TPP Significantly improved dissolution profile vs. pure FBZ Not quantified in vivo Amorphous state stabilization; mucoadhesive properties
Nanocrystal Formulations [7] Poloxamer 188-stabilized nanocrystals >80% dissolved in 60 min (vs. <20% for conventional) 2.3-fold increase (AUC) in sheep High drug loading; rapid onset of action
Polymer-based Amorphization [3] Soluplus via ultrasonication/microfluidization Significant enhancement in wet state; lost upon drying Not quantified Amphiphilic polymer enables micelle formation

Detailed Experimental Protocols

Protocol: Methyl-β-Cyclodextrin Inclusion Complex

This protocol achieves the most dramatic solubility enhancement reported for this compound [4].

3.1.1 Materials

  • This compound (pharmaceutical grade)
  • Methyl-β-cyclodextrin
  • Deionized water
  • HPLC system with UV detector

3.1.2 Complexation Procedure

  • Preparation: Combine this compound and methyl-β-cyclodextrin in a 1:1 molar ratio in deionized water.
  • Complexation: Stir the mixture at 50°C for 3 hours at 500 rpm.
  • Recovery: Recover the solid complex via filtration or lyophilization.
  • Characterization:
    • Determine inclusion rate and yield (target: ∼29% and ∼90%, respectively) via HPLC.
    • Confirm complex formation using DSC (disappearance of FBZ melting endotherms at 227°C/237°C).
    • Verify molecular inclusion via 1D and 2D NMR in D₂O (observe ROESY correlations between FBZ aromatic protons and cyclodextrin cavity protons).

3.1.3 Critical Parameters

  • Maintain precise temperature control at 50°C throughout complexation.
  • Optimal stirring speed is 500 rpm; higher speeds may cause foaming or decomposition.
  • Use fresh methyl-β-cyclodextrin with controlled hydration state.
Protocol: Chitosan-based Amorphous Microparticles

This protocol utilizes a Design of Experiments (DoE) approach to optimize polymeric microparticles for enhanced dissolution [5] [6].

3.2.1 Materials

  • Low or intermediate molecular weight chitosan
  • This compound
  • Crosslinkers: Sodium sulfate (Na₂SO₄) or sodium tripolyphosphate (TPP)
  • Acetic acid

3.2.2 Preparation Procedure

  • Polymer Solution: Dissolve chitosan (100-200 mg) in 1% acetic acid solution.
  • Drug Loading: Incorporate this compound into the chitosan solution under homogenization.
  • Crosslinking: Add crosslinker (Na₂SO₄ or TPP, 5-20 mg) under continuous stirring.
  • Crosslinking Reaction: Continue mixing for 30-90 minutes to form polyelectrolyte complexes.
  • Spray Drying: Process the suspension through a spray dryer to obtain solid microparticles.
  • Characterization:
    • Determine particle size (target: ∼2.4 μm), PDI (<0.8), and zeta potential (>+40 mV).
    • Confirm amorphous transition via DSC and XRPD (loss of crystalline peaks).
    • Perform in vitro dissolution in biorelevant media.

3.2.3 DoE Optimization A fractional factorial design with five factors at two levels is recommended:

  • Factors: Chitosan MW, chitosan mass, crosslinker type, crosslinker mass, crosslinking time
  • Responses: Yield, drug loading, cumulative dissolution at 15, 30, and 120 minutes
Protocol: Nanocrystal Formulation via Bead Milling

This protocol produces self-dispersible nanocrystals with enhanced bioavailability, validated in a sheep model [7].

3.3.1 Materials

  • This compound (pharmaceutical grade)
  • Poloxamer 188
  • Milling beads (e.g., yttrium-stabilized zirconia, 0.5-1.0 mm)

3.3.2 Nanocrystal Production

  • Suspension Preparation: Prepare a suspension of this compound (target: 50% drug loading) and Poloxamer 188 in deionized water.
  • Wet Bead Milling: Mill the suspension using a bead mill until reaching target particle size (∼266 nm).
  • Spray Drying: Convert the nanosuspension to solid form via spray drying to produce self-dispersible nanocrystals (SDNC).
  • Characterization:
    • Determine particle size distribution by dynamic light scattering.
    • Evaluate in vitro dissolution performance (target: >80% in 60 min).
    • Assess pharmacokinetics in relevant animal models.

3.3.3 Critical Parameters

  • Optimize milling time to balance particle size reduction and potential contamination.
  • Poloxamer 188 concentration significantly affects stabilization efficiency.
  • Spray drying parameters must be optimized to prevent crystal growth and maintain redispersibility.

Pathway and Workflow Diagrams

Formulation Strategy Selection Pathway

G Start This compound Bioavailability Challenge Needle Injectable Formulation Required? Start->Needle MassiveSolubility Cyclodextrin Complexation Needle->MassiveSolubility Yes OralSolid Oral Solid Dosage Formulation? Needle->OralSolid No RapidOnset Rapid Onset of Action Required? OralSolid->RapidOnset Yes PolymericSystem Polymeric Microparticle System OralSolid->PolymericSystem No Nanocrystals Nanocrystal Formulation RapidOnset->Nanocrystals Yes Solubilizer Soluplus-based System RapidOnset->Solubilizer No (Stability Focus)

Figure 1: Formulation strategy selection pathway for this compound bioavailability enhancement.

Experimental Workflow for Formulation Development

G Preform Preformulation Analysis Screen Excipient Screening Preform->Screen Optimize DoE Optimization Screen->Optimize Characterize Physicochemical Characterization Optimize->Characterize InVitro In Vitro Dissolution Characterize->InVitro DSC DSC Characterize->DSC XRPD XRPD Characterize->XRPD NMR NMR Characterize->NMR SEM SEM Characterize->SEM InVivo In Vivo PK Study InVitro->InVivo

Figure 2: Comprehensive experimental workflow for this compound formulation development.

Critical Considerations for Formulation Development

Analytical Characterization Requirements
  • Solid State Analysis: XRPD and DSC are essential to confirm successful conversion to amorphous form or inclusion complex formation [5] [4].
  • Dissolution Testing: Use biorelevant media that simulates gastrointestinal conditions for predictive in vitro-in vivo correlation.
  • Morphological Assessment: SEM provides visual confirmation of particle size reduction and changes in surface morphology [4].
Stability Considerations
  • Physical Stability: Amorphous systems require assessment of recrystallization tendency under ICH accelerated stability conditions (40°C/75% RH) [3].
  • Chemical Stability: Monitor for degradation products, particularly under high-energy processing conditions like ultrasonication and microfluidization.
Scale-up Considerations
  • Nanocrystal Production: Bead milling offers more straightforward scale-up than high-pressure homogenization [7].
  • Spray Drying: Critical parameters include inlet/outlet temperature, feed rate, and atomization pressure.
  • Cyclodextrin Complexation: Industrial scale may require adaptation of mixing efficiency and drying methods.

Conclusion

Successful enhancement of this compound bioavailability requires careful selection of formulation strategies based on the intended route of administration and desired pharmacokinetic profile. The protocols outlined herein provide robust, experimentally validated approaches to overcome the significant solubility limitations of this promising drug candidate. Cyclodextrin complexation currently offers the most dramatic solubility enhancement, while nanocrystal and amorphous polymeric systems provide excellent options for oral delivery with proven bioavailability improvements. Further research is needed to optimize these formulations for human use and evaluate their efficacy in disease-specific models.

References

fenbendazole intraperitoneal injection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Documented Intraperitoneal Injection Protocols

The table below summarizes the key parameters from studies that employed intraperitoneal injection of fenbendazole in mouse models.

Study Model Dosage & Regimen Formulation & Vehicle Reported Outcome
Mouse Mammary Carcinoma (EMT6 cells) [1] 12.5, 25, or 50 mg/kg; every 3 days for 21 days (7 doses total) Dissolved in DMSO, then diluted in normal saline [1] Significant, dose-dependent inhibition of tumor growth; 25 mg/kg showed the most prominent effect [1].
Mouse Lymphoma (EL-4 cells) [2] 50 mg/kg; on days 0, 3, and 6 post-tumor inoculation Information on vehicle not fully specified in provided excerpts [2] No significant antitumor effect observed in this specific model [2].

Experimental Methodology and Key Considerations

For researchers aiming to replicate or adapt these protocols, the following details and considerations are crucial.

Protocol for Breast Cancer Xenograft Study [1]

This study provides a replicable methodology for evaluating this compound's efficacy:

  • Animal Model: Female Balb/c mice (6–8 weeks old) inoculated with mouse mammary carcinoma EMT6 cells.
  • Group Allocation: Mice were randomized into groups (n=5), including control, vehicle control, three this compound dose groups, and a positive control (e.g., cisplatin).
  • Dosing Procedure: this compound was administered via intraperitoneal injection every 3 days for a total of 21 days.
  • Endpoint Analysis: Tumor volume and mouse body weight were monitored throughout the study. Post-termination, tumors were weighed and analyzed via H&E staining, qPCR, and Western Blot to investigate mechanisms like pyroptosis [1].
Critical Formulation Challenge: Water Solubility

A major hurdle for parenteral administration of this compound is its extremely poor solubility in water (0.3 µg/mL) [3]. The use of DMSO as a initial solvent, followed by dilution in saline, is a common strategy to overcome this for preclinical IP studies [1]. Recent research is focused on developing more advanced formulations, such as methyl-β-cyclodextrin inclusion complexes, which have increased this compound's water solubility to 20.21 mg/mL, making future injectable formulations more feasible [3].

Context-Dependent Anticancer Efficacy

It is vital to note that this compound's efficacy is highly model-dependent. While one study showed strong tumor growth inhibition in a mammary carcinoma model [1], another found no anticancer effects in a mouse lymphoma model, suggesting the tumor microenvironment may influence the response [2]. Furthermore, some studies conclude that this compound provides no evidence of value in cancer therapy [4], highlighting the need for more research.

Experimental Workflow for IP Administration

The diagram below outlines a general workflow for conducting an in vivo efficacy study using intraperitoneal this compound.

G Start Study Start Prep Animal & Tumor Model Preparation Start->Prep Form FBZ Formulation (DMSO/Saline or Complex) Prep->Form Rand Randomization into Groups Form->Rand Dosing IP Dosing per Protocol Rand->Dosing Monitor In-life Monitoring (Tumor Volume, Body Weight) Dosing->Monitor Term Termination & Sample Collection Monitor->Term Analysis Endpoint Analysis Term->Analysis

Future Research Directions

The repurposing of this compound as an anticancer agent is still in early stages. Future research should focus on:

  • Optimizing Formulations: Advancing cyclodextrin complexes or other nanocarriers to improve solubility, bioavailability, and dosing consistency [3] [5].
  • Identifying Responsive Models: Determining the genetic and metabolic profiles of cancers most susceptible to this compound [5] [2].
  • Exploring Combination Therapies: Testing this compound with standard chemotherapeutics or immunotherapies to identify synergistic effects [5].

References

Fenbendazole & Hepatotoxicity: Key Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the current preclinical evidence on fenbendazole's effects and its associated hepatotoxicity risks.

Evidence Type Key Findings on Toxicity Relevant Model/Context Citation
In Vivo Efficacy & Safety Oral administration inhibited tumor growth in a mouse xenograft model; no overt systemic toxicity was reported. Mouse model of ovarian cancer [1]
In Vitro Cytotoxicity Inhibited proliferation and promoted apoptosis in a dose-dependent manner. Human ovarian cancer (A2780, SKOV3) and cervical cancer (HeLa) cell lines [1] [2]
Mechanistic Insight Induced oxidative stress and modulated the MEK3/6-p38-MAPK signaling pathway. Human cervical cancer (HeLa) cells [2]
Hepatotoxicity Biomarkers General review: Elevated ALT, AST, and ALP are primary biomarkers for detecting hepatocyte necrosis and inflammation. Drug-Induced Liver Injury (DILI) in humans [3] [4]
Advanced Toxicity Model A method using human pluripotent stem cell-derived hepatic organoids co-cultured with non-parenchymal cells to predict DILI by analyzing oxidative stress and inflammatory markers. In vitro human hepatic organoid model [5]

Experimental Protocol: Hepatotoxicity Evaluation in Hepatic Organoids

For researchers needing to evaluate the potential hepatotoxicity of this compound or its analogs, the following protocol, adapted from a 2025 study, provides a robust, human-relevant in vitro model [5].

Title: Hepatotoxicity Evaluation Using Human Pluripotent Stem Cell Derived Hepatic Organoids (HOs)

Objective: To predict Drug-Induced Liver Injury (DILI) by measuring endpoints related to oxidative stress, inflammation, and liver function.

Methodology Details:

  • Model System:

    • Hepatic Organoids (HOs): Differentiate human pluripotent stem cells (hPSCs) into HOs using a specialized hepatic medium.
    • Co-culture: For a more physiologically relevant model, dissociate HOs and co-culture them with non-parenchymal cells:
      • THP-1-derived macrophages (1.5 × 10^5 cells)
      • Hepatic stellate cells (HSCs) (0.5 × 10^5 cells)
    • The cell mixture is suspended in Matrigel domes to create a 3D environment.
  • Compound Treatment:

    • Prepare a 20 mM stock solution of this compound in DMSO.
    • On day 3 of co-culture, treat the organoids with the test compound. The final test concentration in the provided study was 20 µM, with a final DMSO concentration not exceeding 0.01%. A vehicle control (0.01% DMSO) is essential.
    • Incubate for 9 hours.
  • Sampling and Endpoint Analysis:

    • After incubation, collect culture medium for analysis.
    • Key Endpoints to Measure:
      • Oxidative Stress: Reactive Oxygen Species (ROS), Glutathione disulfide (GSSG), Catalase activity.
      • Inflammation: Levels of pro-inflammatory cytokines (IL-1, IL-6, IL-10).
      • Liver Function & Injury: Albumin (ALB), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) activities released into the medium.
  • Data Analysis:

    • Plot results from all endpoints on a radar graph to create a toxicity profile.
    • Calculate the relative area of the polygon; a significantly larger area compared to the vehicle control indicates a higher potential for DILI.

Hepatotoxicity Biomarkers & Monitoring

For ongoing experiments, monitoring traditional biomarkers of liver injury is crucial. The table below lists the primary biomarkers and their clinical significance.

Biomarker Full Name Clinical Significance in Hepatotoxicity Notes
ALT Alanine Aminotransferase Highly specific marker for hepatocyte necrosis and inflammation. Considered a more liver-specific marker than AST.
AST Aspartate Aminotransferase Marker for hepatic and other tissue damage (e.g., cardiac, muscle). An AST:ALT ratio can help differentiate causes of injury.
ALP Alkaline Phosphatase Marker for cholestatic injury (impaired bile flow). Elevation should be accompanied by GGT to confirm hepatic origin.
Total Bilirubin - Functional marker; elevation indicates severity of liver injury. Hyperbilirubinemia with elevated ALT is a sign of severe DILI.

Potential Mitigation Strategies & Research Gaps

Based on the mechanisms of action and hepatotoxicity, here are potential areas for mitigation:

  • Antioxidant Co-treatment: Since this compound can induce oxidative stress [2], researchers could investigate the protective effects of antioxidants like N-Acetylcysteine (NAC) in their models. Notably, NAC was a component of the culture medium used in the hepatic organoid study [5].
  • Therapeutic Drug Monitoring: Establishing a dose-response curve and a "therapeutic window" is critical. The goal is to find a dose that maximizes anticancer efficacy while minimizing toxicity to normal cells, including hepatocytes.
  • Analogue Development: Research into synthetic analogs of this compound aims to improve its anti-tumor efficacy while reducing toxicity, as demonstrated in one study [2].

Visualizing the Hepatotoxicity Evaluation Workflow

The following diagram illustrates the experimental workflow for evaluating hepatotoxicity using the advanced organoid model.

Start Differentiate hPSCs into Hepatic Organoids (HOs) A Co-culture HOs with Macrophages & Stellate Cells Start->A B Treat with this compound (20 µM, 9 hours) A->B C Collect Culture Medium B->C D Analyze Key Endpoints C->D Sub1 • ROS • GSSG • Catalase D->Sub1 Sub2 • IL-1, IL-6, IL-10 D->Sub2 Sub3 • ALT • AST • Albumin D->Sub3 End Generate Toxicity Profile (Radar Graph & Polygon Area) D->End

References

reducing fenbendazole hepatotoxicity DADA combination

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale: The FZ-DADA Combination

The combination of Fenbendazole (FZ) and Diisopropylamine Dichloroacetate (DADA) is being investigated as a repurposed cancer therapy. The synergy between these drugs works on multiple levels:

  • Mechanism of Action: FZ, a benzimidazole, disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. DADA inhibits pyruvate dehydrogenase kinase, altering glucose metabolism in cancer cells. Together, they simultaneously attack structural integrity and energy metabolism [1] [2].
  • Hepatoprotective Role of DADA: DADA is known for its liver-protecting properties. Research indicates that it can mitigate FZ-induced liver injury, thereby improving the overall safety profile of the treatment regimen [3] [4] [2].
  • Synergistic Anti-Cancer Effect: In vivo studies on immunodeficient mice with A549 lung cancer cells showed the combination was significantly more effective than either agent alone, resulting in a 50% rate of complete tumor regression [3] [2].

The diagram below illustrates how FZ and DADA work together to induce cancer cell death.

G FZ This compound (FZ) Synergy Combination Treatment FZ + DADA FZ->Synergy Administrated DADA DADA DADA->Synergy Administrated Microtubule Disrupts Microtubule Formation Synergy->Microtubule Cycle Induces Cell Cycle Arrest (G2/M) Synergy->Cycle Metabolism Inhibits Pyruvate Dehydrogenase Kinase Synergy->Metabolism Liver Reduces FZ-induced Liver Toxicity Synergy->Liver Apoptosis Promotes Mitochondrial Pathway of Apoptosis Microtubule->Apoptosis Cycle->Apoptosis Metabolism->Apoptosis Outcome Synergistic Anti-Tumor Effect & Improved Safety Profile Apoptosis->Outcome Liver->Outcome

Key Experimental Data & Protocols

For easy comparison, the tables below summarize the quantitative findings and experimental conditions from pivotal studies.

Table 1: Summary of Key In Vivo Findings

Study Model Treatment Groups Key Efficacy Findings Key Safety/Toxicity Findings

| A549 lung cancer in BALB/c nude mice [3] [4] [2] | • FZ (40 mg/kg) • DADA (100 mg/kg) • FZ (40 mg/kg) + DADA (100 mg/kg) | • Combination: 50% complete tumor regression. • FZ alone: 0% complete regression. • DADA alone: 11.1% complete regression. | • No adverse effects on body weight. • No negative impact on liver or kidney function markers. • Improved safety profile compared to single agents. |

Table 2: Experimental Protocol for In Vivo Assessment

Protocol Aspect Detailed Description
Animal Model Immunodeficient BALB/c nude mice (Foxn1nu) [4] [2].
Cell Line & Inoculation Human A549 lung cancer cells; 2×10^6 cells injected subcutaneously into the right flank [4] [2].
Treatment Start & Groups Treatment began when tumor volume reached ~50 mm³. Animals were randomized into 8 groups (including healthy control, tumor control, cisplatin control, and various FZ/DADA single and combination groups) [4] [2].
Dosing & Administration Effective Combination: FZ (40 mg/kg) + DADA (100 mg/kg). Both were administered orally, daily for 60 days [3] [2].

| Monitoring | Efficacy: Tumor volume measurement. Safety: Body weight, movement, response to stimuli, skin color, feces. Post-study analysis of blood (for hematology and clinical chemistry) and organs [4] [2]. |

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the evidence that DADA specifically reduces this compound-induced hepatotoxicity? While the primary cited studies note that the FZ-DADA combination showed no adverse effects on liver function in mice and that DADA is known for its hepatoprotective properties [3] [4] [2], the search results do not contain detailed data on liver histopathology or specific liver enzyme profiles comparing FZ alone to the combination. Further investigation into these mechanistic toxicology details is recommended.

Q2: How should liver safety be monitored in pre-clinical studies with this combination? Best practices for assessing Drug-Induced Liver Injury (DILI) in pre-clinical and clinical trials involve monitoring specific clinical measures and laboratory parameters [5]. Key elements include:

  • Liver Enzymes: Regularly measure serum Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP). DILI is suggested by ALT ≥ 5x Upper Limit of Normal (ULN), ALP ≥ 2x ULN, or ALT ≥ 3x ULN with total bilirubin > 2x ULN [6].
  • Causality Assessment: Use structured methods like the Roussel Uclaf Causality Assessment Method (RUCAM) to evaluate if the liver injury is likely drug-related, especially in the context of multiple medications [6].
  • Biomarker Banking: It is recommended to collect and bank serum and DNA samples from all study subjects before and during treatment for future analysis of emerging DILI biomarkers [5].

Q3: Are there any known analytical challenges for quantifying this compound and its metabolites? Yes, benzimidazole drugs like this compound and albendazole can present analytical challenges. Key considerations include:

  • Metabolites: It is often necessary to measure not just the parent drug but also its primary metabolites (e.g., sulfoxide and sulfone derivatives), which may be active or inactive [7] [8].
  • Method Validation: Ensure analytical methods (e.g., HPLC) are fully validated for parameters like selectivity, linearity, accuracy, and precision according to guidelines like those from the European Medicines Agency (EMA) [7].
  • Sample Preparation: Techniques like solid-phase extraction (SPE) may be required to effectively isolate analytes from complex biological matrices like plasma [7].

References

Solubility Enhancement Methods at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key strategies identified in recent literature for enhancing the water solubility of fenbendazole (FBZ).

Method Key Excipient/Technique Reported Solubility Key Findings & Notes
Cyclodextrin Complexation [1] Methyl-β-cyclodextrin 20.21 mg/mL Most significant improvement reported (~60,000-fold). Confirmed by DSC, SEM, and NMR.
Particle Size Reduction [2] Microfluidization / Ultrasonication Marginal increase Improvement is not retained after drying (freeze-drying or concentration).
Polymer-Based (Wet Formulation) [2] Soluplus + Microfluidization/Ultrasonication Greater enhancement (wet) Significant improvement in wet state; lost completely upon drying.
Co-solvent Systems [3] Aprotic solvents (NMP) & protic co-solvents Positive correlation with solvent ratio Solubility increases with temperature and mass fraction of the organic solvent.

Detailed Experimental Protocols

Methyl-β-Cyclodextrin Inclusion Complex

This protocol, which achieved a solubility of 20.21 mg/mL, is adapted from Ding et al. (2024) [1].

  • Objective: To form an inclusion complex between this compound and methyl-β-cyclodextrin (M-β-CD) to drastically increase water solubility.
  • Materials:
    • This compound
    • Methyl-β-cyclodextrin
    • Deionized water
    • Magnetic stirrer with hotplate
    • HPLC system with UV detector (for analysis)
  • Procedure:
    • Weigh this compound and M-β-CD in a 1:1 molar ratio.
    • Add the mixture to deionized water.
    • Stir the suspension at 500 rpm and 50°C for 3 hours.
    • After cooling, the solution can be filtered (0.22 µm) to obtain a clear solution of the complex.
    • The complex can be isolated as a solid powder for further use by freeze-drying.
  • Characterization & Validation:
    • DSC: The melting endotherm of pure FBZ (≈227°C) disappears in the complex.
    • SEM: The complex shows a new, distinct morphology compared to the physical mixture.
    • NMR (ROESY): Shows spatial interaction between FBZ protons and the inner cavity of M-β-CD.

The following workflow outlines the key steps for preparing and validating the inclusion complex:

start Start Experiment step1 Weigh FBZ and M-β-CD (1:1 Molar Ratio) start->step1 step2 Add to Deionized Water and Suspend step1->step2 step3 Stir at 500 rpm, 50°C for 3 hours step2->step3 step4 Cool and Filter (0.22 µm) step3->step4 step5 Characterize Complex step4->step5 dsc DSC Analysis step5->dsc Validate sem SEM Imaging step5->sem Morphology nmr NMR (ROESY) step5->nmr Interaction result Complex Ready for In Vitro/In Vivo Study step5->result

Particle Size Reduction with Soluplus

This protocol is based on the study investigating microfluidization and ultrasonication [2].

  • Objective: To reduce particle size and leverage Soluplus as an in-situ solubilizer to enhance FBZ solubility in a liquid formulation.
  • Materials:
    • This compound
    • Soluplus (amphiphilic polymer)
    • Deionized water
    • Microfluidizer (e.g., Microfluidics LM20) OR Probe Ultrasonicator
    • Cooling bath
  • Procedure:
    • Add 200 mg of FBZ to 200 mL of deionized water. For polymer-containing formulations, include Soluplus.
    • Pre-mix with a magnetic stirrer for 15 minutes at room temperature.
    • For Microfluidization: Process the suspension through the microfluidizer at 2000 bar for 5 cycles. Use a cooling loop to manage temperature.
    • For Ultrasonication: Treat the suspension with a 750 W probe sonicator at 20 kHz. Use a pulse cycle (e.g., 5 s on/5 s off) for 30-90 minutes total processing time, with the chamber cooled to 25±1°C.
    • Filter (0.22 µm) and analyze solubility immediately via UV-Vis spectroscopy.
  • Critical Note: This method produces a solution, not a stable solid powder. Any attempt to dry the enhanced formulation (via freeze-drying or sample concentration) will reverse the solubility gains, returning it to near the original, poor solubility [2].

Frequently Asked Questions & Troubleshooting

Q1: My formulation showed great solubility enhancement in suspension, but after freeze-drying, the solubility is poor again. Why?

  • A: This is a documented phenomenon. Particle size reduction and polymer-based stabilization in the wet state are dynamic. The drying process removes the water medium, allowing the drug particles to recrystallize and agglomerate, reversing the size reduction. This was consistently observed with both microfluidization and ultrasonication, even in the presence of Soluplus [2]. If a solid dosage form is required, the Methyl-β-cyclodextrin inclusion complex is a more robust alternative.

Q2: Why is improving this compound's solubility so important for its potential as an anti-cancer drug?

  • A: this compound's inherent water solubility is only about 0.3 µg/mL, classifying it as a BCS Class II/IV drug [2] [1]. For parenteral administration (e.g., IV or IP) in cancer therapy, a much higher solubility (5–10 mg/mL) is typically required to deliver a therapeutic dose without an impractically large volume of solution [1]. Enhanced solubility also directly improves its oral bioavailability [4] [1].

Q3: Besides solubility, what are the proposed anti-cancer mechanisms of action of this compound?

  • A: Research indicates that this compound employs multiple anti-cancer mechanisms [4] [5], which are summarized in the diagram below. This multi-target action is advantageous for overcoming drug resistance.

fbz This compound (FBZ) mechanism1 Microtubule Destabilization fbz->mechanism1 mechanism2 Glycolysis Inhibition fbz->mechanism2 mechanism3 Apoptosis Induction fbz->mechanism3 effect1 Cell Cycle Arrest (G2/M Phase) mechanism1->effect1 effect2 Disrupted Glucose Uptake (Downregulates GLUT1, HKII) mechanism2->effect2 effect3 Mitochondrial Injury Caspase Activation p53 Activation mechanism3->effect3 outcome Cancer Cell Death effect1->outcome effect2->outcome effect3->outcome

References

Fenbendazole Resistance: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fenbendazole and Resistance Emergence

This compound is a broad-spectrum benzimidazole anthelmintic. Its primary mechanism of action involves binding to parasite beta-tubulin, disrupting microtubule polymerization and inhibiting glucose uptake [1]. While not approved for human use, its potential for drug repurposing in cancer therapy is under investigation due to its effects on similar cellular pathways in cancer cells [1].

In parasitology, resistance is a growing, urgent problem. Recent surveys confirm that This compound resistance has emerged in major ascarid parasites of poultry and small ruminants [2] [3] [4]. A 2025 study in Southern New England small ruminants showed an average fecal egg count reduction of only 41%, far below the clinical threshold of 90% [3].

Mechanisms of Drug Resistance

The molecular mechanisms of benzimidazole resistance in ascarids are not fully defined and appear to be more complex than in other nematodes [4].

  • Classical Mechanism: In other nematodes, single nucleotide polymorphisms in the beta-tubulin gene are well-characterized resistance markers. These mutations reduce the drug's binding affinity to tubulin.
  • Emerging Mechanisms in Ascarids: Current research indicates that canonical beta-tubulin mutations are inconsistently reliable predictors in ascarids like A. galli and H. gallinarum [4]. Alternative pathways under investigation include:
    • Altered drug efflux and transport mechanisms [4].
    • Metabolic adaptations in the parasite [4].
    • Changes in the expression of other genes involved in detoxification and cellular stress response [5].

The following diagram illustrates the core mechanisms of action and potential resistance pathways based on current research.

G cluster_mechanism Mechanisms of Action cluster_resistance Potential Resistance Mechanisms cluster_cellular_effects Key Cellular Effects This compound This compound Microtubule Microtubule Destabilization This compound->Microtubule Metabolism Energy Metabolism Disruption This compound->Metabolism Apoptosis Apoptosis Induction This compound->Apoptosis G2M G2/M Cell Cycle Arrest Microtubule->G2M GLUT1 GLUT1 Transporter Down-regulation Metabolism->GLUT1 Glycolysis Glycolysis Inhibition Metabolism->Glycolysis p53 p53 Pathway Activation Apoptosis->p53 TubulinMut β-tubulin Mutations (Inconsistent in ascarids) TubulinMut->this compound Reduced Binding DrugEfflux Enhanced Drug Efflux DrugEfflux->this compound Reduced Intracellular Concentration MetabolicAdapt Metabolic Adaptation MetabolicAdapt->Metabolism Bypasses Inhibition

Experimental Protocols for Resistance Detection

Protocol 1: In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the gold standard field test for anthelmintic efficacy in live animals [3].

  • Objective: To measure the clinical efficacy of this compound in a herd or flock by quantifying the reduction in parasite egg output post-treatment.
  • Materials:
    • Experimental animals (n ≥ 10 per group is recommended).
    • This compound (e.g., Panacur 10% oral suspension).
    • Scale for accurate body weight measurement.
    • Materials for individual fecal sample collection.
    • Microscope, McMaster slide, and flotation solution.
  • Procedure:
    • Pre-treatment FEC: Collect fresh fecal samples directly from the rectum of individually identified animals. Perform FECs using the McMaster technique to determine eggs per gram (EPG).
    • Treatment: Administer a precise oral dose of this compound (10 mg/kg), based on an accurately measured body weight. Under-dosing is a major contributor to resistance development [6].
    • Post-treatment FEC: Repeat the fecal collection and FEC 10-14 days after treatment.
    • Calculation:
      • Calculate the percent FECR for each animal and the group mean.
      • FECR (%) = [(Mean Pre-Tx FEC - Mean Post-Tx FEC) / Mean Pre-Tx FEC] * 100
  • Interpretation: An FECR of less than 90% is indicative of resistance. Efficacy below 95% suggests emerging resistance [3].
Protocol 2: Molecular Screening for Resistance Mechanisms (Transcriptomics)

This protocol is for investigating novel resistance mechanisms beyond classical beta-tubulin mutations [5].

  • Objective: To identify differentially expressed genes associated with this compound resistance in ascarid parasites.
  • Materials:
    • Known this compound-resistant and susceptible isolates of the target ascarid (e.g., A. galli, H. gallinarum).
    • TRIzol reagent for RNA preservation.
    • Next-generation sequencing platform.
    • Bioinformatics software (e.g., Trinity for de novo assembly, DESeq2 for differential expression).
  • Procedure:
    • Parasite Collection & Exposure: Collect adult worms from hosts. Optionally, expose them to a sub-lethal dose of this compound in vitro.
    • RNA Extraction: Homogenize worm tissue and extract total RNA using TRIzol. Ensure high RNA Integrity Number.
    • Library Prep & Sequencing: Prepare cDNA libraries and sequence on an Illumina platform to generate high-coverage transcriptomes.
    • Bioinformatics Analysis:
      • Assemble and annotate transcriptomes.
      • Compare gene expression profiles between resistant and susceptible isolates.
      • Identify candidate genes involved in resistance (e.g., drug transporters, metabolic enzymes, alternative tubulin isoforms).
  • Interpretation: Genes consistently over- or under-expressed in resistant isolates represent candidate resistance markers for further functional validation [5] [4].

Resistance Management and Troubleshooting

Common Errors Leading to Resistance
  • Inaccurate Dosing: Estimating weight instead of using a scale leads to under-dosing [6].
  • Overuse of Drug Class: Repeated and exclusive use of benzimidazoles increases selection pressure.
  • Poor Timing of FECs: Conducting FECs in spring can yield inaccurate baseline counts. Mid-June is recommended for a more representative summer burden [6].
Integrated Parasite Management (IPM) Strategies

Sustainable control cannot depend on chemicals alone. The following table summarizes a multi-pronged approach [4] [7].

Strategy Description Benefit
Strategic Drug Rotation Use of the triple-class protocol (Benzimidazoles, Imidazothiazoles, Macrocyclic Lactones) concurrently or in rotation [7]. Reduces selection pressure on any single drug class.
Pasture & Grazing Management Implement rotational grazing, avoid overgrazing, and cut hay to let pastures rest [6]. Disrupts parasite life cycles, reducing reinfection.
Selective & Targeted Treatment Treat only animals showing clinical signs of infection or those in high-risk groups (young, immunocompromised) [7]. Maintains a population of drug-susceptible parasites in "refugia".
Genetic & Diagnostic Monitoring Use molecular diagnostics (when available) based on resistance markers and conduct annual FECRT surveillance [5]. Enables evidence-based treatment decisions and tracks resistance spread.

Frequently Asked Questions (FAQs)

Q1: Is this compound resistance reversible? Yes, there is potential for reversibility. By improving management practices (e.g., targeted treatment) to allow susceptible parasite populations to increase and "dilute" the resistant ones, the overall resistance in a population can be reduced over time [6].

Q2: Are the mechanisms of this compound's anti-parasitic and potential anti-cancer actions related? Yes, they share a common foundation in microtubule disruption. In parasites, this leads to impaired feeding and death. In cancer cells, it causes G2/M cell cycle arrest, disrupts cellular metabolism (e.g., inhibits GLUT transporters and glycolysis), and induces apoptosis [1] [8]. However, the specific cellular contexts and outcomes are vastly different.

Q3: What is the primary research gap in understanding this compound resistance in poultry ascarids? The primary gap is the lack of a consistently identified molecular marker. Unlike in small ruminant nematodes, classical beta-tubulin mutations are not reliable predictors in A. galli and H. gallinarum. Research is now focused on identifying alternative mechanisms, such as drug efflux and metabolic adaptation, using transcriptomics and functional genomics [4].

References

fenbendazole dose-limiting toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Fenbendazole Toxicity Profile

The table below summarizes the primary dose-limiting toxicities and associated risk factors identified in animal studies and case reports.

Toxicity Type Clinical Manifestation / Key Findings Species Reported Risk Factors / Context
Bone Marrow Suppression Pancytopenia (anemia, leukopenia, thrombocytopenia); bone marrow hypoplasia [1] [2]. Dogs, birds, reptiles, rabbits, porcupines [1] [2]. Duration of treatment (>3-5 days; cases with 5-14 day courses) [2]. High doses or prolonged administration [1].
Hepatotoxicity Elevated liver enzymes; liver dysfunction; promoted liver tumors in rat studies [1] [3] [4]. Rats, humans (case report) [3] [4]. Pre-existing liver conditions; use as a tumor promoter after specific initiators [3].
Drug Interactions Antagonized antitumor effects of nitroglycerin + metformin and disulfiram + metformin combinations [3]. Blocked by NF-κB activator mebendazole [3]. Hamster fibrosarcoma models [3]. Use within complex combination regimens without full pathway analysis.
Immune Modulation Reduced disease in autoimmune encephalitis and spinal cord injury models; altered lymphocyte populations and cytokines [1]. Mouse, rat models [1]. May confound research outcomes in immunology or disease models [1].

Experimental Protocols & Management Strategies

For researchers designing experiments involving this compound, the following protocols and monitoring strategies are recommended to manage toxicity.

Dosing and Administration
  • Standard Antiparasitic Dose (Veterinary): The FDA-approved dose in dogs is 50 mg/kg for 3 consecutive days [2]. Doses exceeding this duration are considered extra-label and carry a higher risk of bone marrow toxicity [2].
  • Pre-Clinical Cancer Research Doses: In vitro studies on EMT6 mouse mammary tumor cells found cytotoxic effects at concentrations of 1 µM and greater [1]. Note that tissue concentrations in rodents fed medicated diet are typically 10 times lower than this effective in vitro concentration [1].
  • Bioavailability Consideration: this compound has poor water solubility (~0.3 µg/mL), which limits its oral bioavailability and systemic concentrations [5] [6]. Administering the drug with food, particularly a high-fat meal, can improve absorption [7] [4].
Toxicity Monitoring Protocols

Implementing a robust monitoring plan is crucial for detecting toxicity early.

  • Hematological Monitoring: A complete blood count (CBC) is recommended early after the start of treatment and periodically during prolonged courses to check for signs of bone marrow suppression such as anemia, leukopenia, and thrombocytopenia [1] [2].
  • Biochemical Profiling: Monitor liver enzymes (e.g., ALT, AST) to screen for hepatotoxicity [4].
  • Research Model Validation: Be aware that this compound can alter outcomes in immunology and oncology models. Include appropriate controls to account for its potential effects on the immune system and tumor growth [1].

Experimental Workflow & Toxicity Pathways

The diagram below outlines the key molecular pathways implicated in this compound's anticancer effects and its primary toxicity, providing a visual framework for experimental planning.

Frequently Asked Questions (FAQs)

Q: What is the most critical factor in managing this compound toxicity in a research setting? A: The most critical factor is strictly limiting the duration of administration. The strongest evidence for bone marrow toxicity, the dose-limiting effect, is associated with courses longer than 3-5 days [2]. Implementing a baseline and periodic hematological monitoring protocol is also essential.

Q: Does this compound have pro-tumor or tumor-promoting effects? A: The evidence is mixed and context-dependent. Some animal studies have concluded it can act as a tumor promoter when given after specific tumor-initiating substances [3]. One study in mice found cancers grew faster with this compound alone, though the combination with a specific vitamin mix inhibited growth [8]. This highlights the need for carefully controlled experiments.

Q: What are the key considerations for designing an in vivo study with this compound? A: Key considerations include:

  • Justifying the dose and schedule based on the research question, noting that effective in vitro cytotoxic concentrations may not be achievable in vivo with oral dosing [9] [1].
  • Accounting for its immunomodulatory effects, which may confound results in immunology, oncology, or autoimmune disease models [1].
  • Including control groups that account for the vehicle (often DMSO) and diet.
  • Planning for pharmacokinetic limitations due to its poor solubility and designing studies accordingly, potentially exploring formulation strategies to improve bioavailability [5] [6].

References

Fenbendazole Administration: Efficacy & Safety Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from recent preclinical studies on different administration routes. This data is crucial for selecting an appropriate route and dosage.

Administration Route Experimental Model Optimal Protocol / Concentration Efficacy Safety & Key Considerations Source
Oral Administration Goldfish (Carassius auratus), infected with G. kobayashii 20 mg/kg body weight, for 3 consecutive days [1] [2] 83.35% (Day 3); 96.28% (Day 7 post-treatment) [1] [2] Transient oxidative stress; mild, reversible liver/gill alterations; recovery by Day 15 [1] [2]
Bath Administration (Prolonged) Goldfish (Carassius auratus), infected with G. kobayashii 0.02 mg/L for 48 hours [1] [2] 98.58% [1] [2] Narrow safety margin: 96h LC50 = 0.039 mg/L. Caution required for extended exposure [1] [2]
Bath Administration (Short) Goldfish (Carassius auratus), infected with G. kobayashii 0.06 mg/L for 6 hours, followed by 18h recovery in fresh water [1] [2] Complete parasite elimination [1] [2] Safer profile compared to prolonged baths; avoids prolonged toxicity risk [1] [2]
Oral (with Metabolic Inhibitor) Horses 10 mg/kg in unfed animals, co-administered with piperonyl-butoxide [3] Significantly increased AUC and Cmax of active metabolites [3] Fasting and metabolic inhibition potently enhance systemic drug exposure [3]

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies.

Protocol 1: Oral Administration in Goldfish [1] [2]

This protocol is designed for treating gyrodactylid monogeneans in fish and can serve as a model for oral efficacy studies.

  • 1. Agent Preparation: Use fenbendazole powder with purity ≥98%. The powder can be incorporated into a standard commercial feed pellet diet.
  • 2. Dosing Regimen: Administer the medicated feed at a dose of 20 mg of this compound per kg of fish body weight.
  • 3. Treatment Duration: Feed the medicated diet for three consecutive days.
  • 4. Efficacy Assessment: Monitor and count parasite loads on the caudal fins of fish at day 3 and up to day 7 post-treatment to evaluate the full effect.
  • 5. Safety Monitoring: Assess biochemical markers (e.g., for oxidative stress) and histopathology of the liver and gills at day 7 and day 15 post-treatment to confirm recovery.
Protocol 2: Short-Duration Bath in Goldfish [1] [2]

This bath method is highly effective for ectoparasites while improving safety by limiting exposure time.

  • 1. Stock Solution: Prepare a concentrated stock solution of this compound using a solvent like DMSO.
  • 2. Bath Setup: Dilute the stock in dechlorinated water to achieve a final concentration of 0.06 mg/L.
  • 3. Exposure: Place infected fish in the medicated bath for a duration of 6 hours.
  • 4. Recovery & Elimination: Transfer the fish to a clean tank with fresh, dechlorinated water. Parasite elimination is typically complete after an 18-hour recovery period in the clean water.
  • 5. Key Safety Note: The safety margin is narrow. A 96-hour LC50 for goldfish is 0.039 mg/L, underscoring the critical importance of precise dosing and avoiding prolonged, uncontrolled exposure [1] [2].

Mechanistic & Experimental Workflows

To help visualize the drug's mechanism and the experimental flow, here are two diagrams.

Diagram 1: this compound's Antiparasitic & Investigational Anticancer Mechanisms

This diagram illustrates the known mechanisms in parasites and the proposed pathways being researched in cancer biology.

G This compound's Core Mechanisms This compound This compound Binds to β-tubulin Binds to β-tubulin This compound->Binds to β-tubulin In parasites Microtubule destabilization Microtubule destabilization This compound->Microtubule destabilization In cancer cells Inhibits GLUT transporters Inhibits GLUT transporters This compound->Inhibits GLUT transporters In cancer cells Induces oxidative stress Induces oxidative stress This compound->Induces oxidative stress In cancer cells Disrupts microtubule polymerization Disrupts microtubule polymerization Binds to β-tubulin->Disrupts microtubule polymerization Inhibits glucose uptake Inhibits glucose uptake Disrupts microtubule polymerization->Inhibits glucose uptake Energy depletion & parasite death Energy depletion & parasite death Inhibits glucose uptake->Energy depletion & parasite death Cell cycle arrest (G2/M phase) Cell cycle arrest (G2/M phase) Microtubule destabilization->Cell cycle arrest (G2/M phase) Reduces glucose uptake Reduces glucose uptake Inhibits GLUT transporters->Reduces glucose uptake Activates p38MAPK pathway Activates p38MAPK pathway Induces oxidative stress->Activates p38MAPK pathway Apoptosis Apoptosis Cell cycle arrest (G2/M phase)->Apoptosis Inhibits glycolysis Inhibits glycolysis Reduces glucose uptake->Inhibits glycolysis Cancer cell starvation Cancer cell starvation Inhibits glycolysis->Cancer cell starvation Cancer cell starvation->Apoptosis Activates p38MAPK pathway->Apoptosis

Diagram 2: In Vivo Anthelmintic Efficacy & Safety Workflow

This flowchart outlines a standard preclinical workflow for evaluating this compound, as described in the 2025 goldfish studies [1] [2].

G Preclinical Efficacy & Safety Workflow Start Establish infected model Administer Administer this compound Start->Administer Oral Oral Administer->Oral Oral Route Bath Bath Administer->Bath Bath Route 20 mg/kg for 3 days 20 mg/kg for 3 days Oral->20 mg/kg for 3 days 0.06 mg/L for 6h 0.06 mg/L for 6h Bath->0.06 mg/L for 6h Assess parasite load (Day 3, 7) Assess parasite load (Day 3, 7) 20 mg/kg for 3 days->Assess parasite load (Day 3, 7) Safety & Histopathology Safety & Histopathology Assess parasite load (Day 3, 7)->Safety & Histopathology Transfer to fresh water (18h recovery) Transfer to fresh water (18h recovery) 0.06 mg/L for 6h->Transfer to fresh water (18h recovery) Assess parasite load Assess parasite load Transfer to fresh water (18h recovery)->Assess parasite load Assess parasite load->Safety & Histopathology Data on efficacy & reversibility of effects Data on efficacy & reversibility of effects Safety & Histopathology->Data on efficacy & reversibility of effects End Conclude on therapeutic window Data on efficacy & reversibility of effects->End

Frequently Asked Questions (FAQs) for Researchers

Q1: How can we optimize the systemic exposure of this compound in animal models? Research in horses indicates that systemic exposure (AUC) to active benzimidazole moieties is nearly 4 times higher in unfed animals compared to fed ones [3]. Furthermore, co-administration with the metabolic inhibitor piperonyl-butoxide significantly increases the AUC and Cmax by reducing oxidative metabolism in the liver [3]. Therefore, for systemic targets, administering this compound to fasted animals is a critical strategy.

Q2: Does this compound have a significant impact on the host's gut microbiome? A 2018 study on horses found that this compound treatment caused no significant changes in the bacterial communities, ciliate protozoal populations, or major metabolite profiles of the hindgut, as analyzed by T-RFLP and FT-IR [4]. This suggests its effects are highly specific to the target parasites with minimal secondary impact on the gut microbiome, at least in this species.

Q3: What is the current outlook on this compound resistance and how is the field adapting? Parasite resistance, particularly in sectors like equine medicine, is a well-documented market restraint [5]. The field is moving towards combination therapies (e.g., this compound with praziquantel) and innovative formulations like sustained-release and microencapsulated products to overcome resistance, improve efficacy, and ensure compliance [5] [6].

References

Fenbendazole & Metabolites: Anticancer Mechanisms & Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary compounds of interest, their biological activities, and key analytical considerations.

Compound Name Relationship to Fenbendazole Postulated Anticancer Activity Notes for Researchers
This compound (FBZ) Parent Drug Microtubule destabilization; Inhibition of glucose uptake (GLUT1, Hexokinase); Induction of apoptosis & ferroptosis; p53 activation [1]. Poor water solubility can limit therapeutic performance; requires administration with fat for optimal absorption [1] [2].
Oxfendazole (OFZ) Primary Sulfoxide Metabolite Considered the primary metabolite responsible for the biological activity of this compound [1]. Rapidly formed from FBZ by flavin-monooxygenase (FMO) and CYP3A4 enzymes [1].
This compound Sulfone (FBZSO2) Sulfone Metabolite Predominates in plasma after administration; biological activity profile may differ from FBZ and OFZ [1]. Formed via further oxidation; can be a significant residue in tissue analysis [1] [3].

Experimental Protocols for Researchers

Dosing and Administration In Vivo
  • Source Protocol: The widely cited "Joe Tippens Protocol," used anecdotally in humans, involves oral administration of 222 mg of this compound [2].
  • Dosing Schedule: Two main variations exist:
    • Cycle: 3 consecutive days on, 4 days off [2].
    • Continuous: Daily administration [2].
  • Critical Administration Note: this compound is highly hydrophobic. To ensure absorption, it must be administered with or after a meal containing fats (e.g., fatty foods, olive oil, or coconut oil) [1] [2]. This is a crucial factor for in vivo study design.
Quantifying this compound and Metabolites in Biological Samples

This HPLC-MS-MS method, adapted from a study on red grouse liver tissue, can be a starting point for protocol development [3].

  • Sample Type: Liver tissue (selected due to high residue levels and slow depletion) [3]. The method is also applicable to plasma, urine, feces, and other tissue homogenates [4].
  • Extraction: Homogenize the tissue sample and extract the drugs using an appropriate organic solvent.
  • Analysis: Quantitation via High-Pressure Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS-MS).
  • Detection: Ultraviolet (UV) detection at 290 nm or mass spectrometry for higher specificity [4] [3].
  • Measured Analytes: The method simultaneously quantifies This compound (FBZ), Oxfendazole (OFZ), and This compound sulfone (FBZSO2). Mebendazole can be used as an internal standard [3].

The following diagram illustrates the metabolic pathway of this compound and its active metabolites, which is key to understanding its activity.

fenbendazole_metabolism FBZ This compound (FBZ) OFZ Oxfendazole (OFZ) FBZ->OFZ Metabolism by FMO & CYP3A4 OFZ->FBZ Systematic Reduction FBZSO2 This compound Sulfone (FBZSO2) OFZ->FBZSO2 Further Oxidation

Troubleshooting Common Experimental Issues

Issue: Inconsistent Therapeutic Outcomes in Animal Models

  • Potential Cause: Variable drug absorption due to improper administration.
  • Solution: Standardize the dosing procedure. Ensure this compound is consistently given with a high-fat vehicle or immediately after animals have been fed a high-fat diet to maximize and stabilize absorption [1] [2].

Issue: Low or Undetectable Levels of this compound in Plasma

  • Potential Cause 1: Extensive first-pass metabolism. This compound is rapidly converted to oxfendazole and other metabolites in the liver [1].
  • Solution: Focus analytical efforts on measuring the major metabolites (Oxfendazole and This compound sulfone) in addition to the parent drug, as they dominate in systemic circulation [1] [3].
  • Potential Cause 2: Inefficient extraction from the biological matrix.
  • Solution: Validate the extraction method for your specific sample type (e.g., plasma, liver) to ensure high recovery rates. Refer to established methodologies for different matrices [4].

Issue: Unexplained Toxicity or Myelosuppression

  • Potential Cause: High doses or prolonged administration can cause toxicosis in some species, evidenced by leukopenia, anemia, or thrombocytopenia [5].
  • Solution: Monitor blood counts (CBC) early in the treatment regimen. Adjust dosage or treatment schedules accordingly [5].

Advanced Research Applications

  • Studying Drug Resistance: this compound has shown efficacy against 5-FU, paclitaxel, and docetaxel-resistant cancer cells, potentially through its intervention in glycolysis, offering a model to study multi-drug resistance [1].
  • Bioavailability Enhancement: A key area of research is improving the poor water solubility of this compound, which hinders its therapeutic potential. Investigating novel drug delivery systems is a relevant and active field [1].

References

Comprehensive Comparison of Fenbendazole and Paclitaxel: Microtubule Effects, Mechanisms, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Microtubule Targeting Agents

Microtubules are fundamental cytoskeletal components composed of α/β-tubulin heterodimers that play critical roles in cell division, intracellular transport, and cellular structure. These dynamic polymers alternate between growth and shrinkage phases through a process called dynamic instability, which is regulated by GTP hydrolysis on the β-tubulin subunit and various microtubule-associated proteins [1]. The crucial role of microtubules in mitosis makes them attractive targets for anticancer therapies, with microtubule-targeting agents (MTAs) representing one of the most successful classes of first-line cancer treatments [2].

MTAs are broadly classified into two categories based on their effects on microtubule dynamics: microtubule-stabilizing agents (MSAs) that promote tubulin polymerization and stabilize the resulting microtubules, and microtubule-destabilizing agents (MDAs) that inhibit tubulin polymerization and promote microtubule disassembly [2]. Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), is the prototypical MSA and has been used for decades to treat various solid tumors. In contrast, fenbendazole—a benzimidazole anthelmintic used primarily in veterinary medicine—has more recently been investigated for its potential anticancer properties as a moderate microtubule-destabilizing agent [3] [4]. This comparison guide examines the mechanistic differences, experimental evidence, and therapeutic implications of these two distinct microtubule-targeting compounds.

Mechanisms of Action and Molecular Targets

Binding Sites and Direct Microtubule Effects

The fundamental distinction between this compound and paclitaxel lies in their opposing effects on microtubule dynamics resulting from binding to different sites on the tubulin dimer:

  • Paclitaxel binds specifically to the taxane site on β-tubulin, located on the luminal surface of microtubules. Upon binding, paclitaxel stabilizes the microtubule lattice by promoting tubulin polymerization and suppressing dynamic instability. Structural studies reveal that paclitaxel binding stabilizes the M-loop of β-tubulin, enhancing lateral contacts between protofilaments and effectively "locking" the microtubule in a stabilized state resistant to depolymerization [5]. This stabilization leads to mitotic arrest at the metaphase-anaphase transition, ultimately triggering apoptotic cell death [6] [2].

  • This compound binds to the colchicine site on β-tubulin, which is distinct from the taxane binding site. Unlike colchicine and its derivatives which show acute human toxicity, this compound exhibits a moderate microtubule destabilizing effect without complete disruption of the microtubule network [3]. This binding results in partial inhibition of tubulin polymerization and causes a distorted microtubule framework in cells, but the effect is notably less pronounced than with other microtubule-destabilizing agents like nocodazole or colchicine [3] [2].

Table 1: Comparison of Molecular Binding Characteristics

Parameter This compound Paclitaxel
Primary binding site Colchicine site on β-tubulin Taxane site on β-tubulin
Effect on microtubules Moderate destabilization Strong stabilization
Binding affinity Moderate High
Effect on tubulin polymerization Partial inhibition Strong promotion
Impact on microtubule network Partial alteration Hyper-stabilization
Secondary Cellular Pathways and Effects

Beyond their direct effects on microtubules, both compounds influence multiple cellular pathways that contribute to their anticancer effects:

  • This compound exhibits pleiotropic effects on cancer cells, simultaneously targeting multiple cellular pathways. It induces mitochondrial translocation of p53, activating the p53-p21 pathway and promoting apoptosis. Additionally, this compound modulates cellular metabolism by downregulating glucose transporter (GLUT) expression and inhibiting hexokinase II (HKII), a key glycolytic enzyme. This dual targeting of microtubules and energy metabolism is particularly effective against cancer cells that rely heavily on glycolysis (the Warburg effect) [3] [7]. This compound treatment also generates reactive oxygen species (ROS) and activates the MEK3/6-p38MAPK pathway, further enhancing apoptosis [7].

  • Paclitaxel primarily exerts its effects through mitotic arrest resulting from microtubule stabilization. By suppressing microtubule dynamics, paclitaxel activates the spindle assembly checkpoint, preventing progression from metaphase to anaphase. Prolonged mitotic arrest triggers mitotic catastrophe and subsequent apoptosis through mitochondrial pathways [6]. Unlike this compound, paclitaxel does not directly target glucose metabolism, though secondary metabolic changes may occur as consequences of cell cycle arrest and death signaling.

The following diagram illustrates the key cellular pathways affected by this compound and paclitaxel:

G Cellular Pathways of this compound and Paclitaxel cluster_this compound This compound Pathways cluster_paclitaxel Paclitaxel Pathways This compound This compound Paclitaxel Paclitaxel F1 Binds to colchicine site on β-tubulin F2 Microtubule destabilization F1->F2 F3 Cell cycle arrest at G2/M phase F2->F3 F4 p53 mitochondrial translocation F3->F4 F5 GLUT transporter downregulation F3->F5 F6 Hexokinase II inhibition F3->F6 F9 Apoptosis F4->F9 F7 Reduced glucose uptake F5->F7 F6->F7 F7->F9 F8 ROS production & Oxidative stress F8->F9 P1 Binds to taxane site on β-tubulin P2 Microtubule stabilization P1->P2 P3 Suppressed microtubule dynamics P2->P3 P4 Mitotic arrest P3->P4 P5 Spindle assembly checkpoint activation P4->P5 P6 Apoptosis P5->P6

Experimental Evidence and Efficacy Data

In Vitro Anticancer Efficacy

Comprehensive in vitro studies have quantified the anticancer effects of both compounds across various cancer cell lines:

  • This compound demonstrates concentration-dependent cytotoxicity against human non-small cell lung carcinoma (NSCLC) A549 cells at micromolar concentrations (1-10 μM). Treatment with 1 μM this compound for 24 hours caused partial alteration of the microtubule network without complete disruption, consistent with its moderate microtubule-destabilizing activity [3]. In EMT6 mouse mammary tumor cells, intensive this compound treatments produced significant toxicity that increased with incubation time and was enhanced under severe hypoxic conditions [8]. Cell cycle analysis revealed that this compound treatment causes G2/M phase arrest, with increased expression of cyclin B1/CDK1 and up-regulation of phospho-histone H3 (Ser10), indicating mitotic arrest [3] [9].

  • Paclitaxel exhibits potent antiproliferative activity at nanomolar concentrations (typically 10-100 nM) against a wide spectrum of cancer cells. In paclitaxel-sensitive yeast strains engineered to express mammalian-like β-tubulin, treatment with 25 μM paclitaxel resulted in stabilization of cytoplasmic microtubules that resisted cold-induced depolymerization and caused a significant increase in large-budded cells with 2N DNA content, consistent with mitotic block [6]. Paclitaxel treatment leads to microtubule bundle formation and complete disruption of normal mitotic spindle function, causing irreversible mitotic arrest.

Table 2: Comparative In Vitro Efficacy Data

Parameter This compound Paclitaxel
Effective concentrations Micromolar (1-10 μM) Nanomolar (10-100 nM)
Effect on cell cycle G2/M arrest M-phase arrest
Microtubule morphology Partial disorganization Bundling and stabilization
Impact on tubulin polymerization ~20-30% inhibition ~70-90% promotion
Time to effect 8-24 hours 2-12 hours
Hypoxia-selective cytotoxicity Enhanced under hypoxia No significant hypoxia selectivity
In Vivo Antitumor Activity

In vivo studies reveal important differences in the therapeutic potential and limitations of both compounds:

  • This compound shows variable in vivo antitumor activity depending on the cancer model and administration protocol. In one study, oral administration of this compound blocked the growth of human NSCLC xenografts in nu/nu mice [3]. However, other studies report limited in vivo efficacy despite promising in vitro activity. In EMT6 mouse mammary tumor models, intensive this compound regimens did not alter tumor growth or increase the antineoplastic effects of radiation [8]. Similarly, in mouse T lymphoma models, this compound treatment failed to inhibit tumor growth despite demonstrating efficacy in vitro, potentially due to immunosuppressive changes in the tumor microenvironment, including increased PD-L1 expression and M2 macrophage polarization [9].

  • Paclitaxel demonstrates robust in vivo antitumor activity across multiple animal models and human cancers. Its efficacy is well-established in regression of xenograft tumors and is clinically validated in humans. However, paclitaxel treatment faces challenges including dose-limiting toxicities (particularly peripheral neuropathy and myelosuppression) and the development of multidrug resistance mediated by P-glycoprotein overexpression [3] [2]. Unlike this compound, paclitaxel is a substrate for P-glycoprotein, contributing to resistance in cancer cells expressing this efflux transporter.

Experimental Methodologies for Investigating Microtubule Effects

Standardized Assays for Microtubule Dynamics

Researchers employ several well-established methodologies to investigate the effects of compounds on microtubule dynamics:

  • Immunofluorescence microscopy allows visualization of microtubule network organization in cells. Typically, cells are grown on coverslips, treated with the compound of interest, fixed with paraformaldehyde, permeabilized with Triton X-100, and stained with anti-α-tubulin antibodies followed by fluorescent secondary antibodies. This method revealed that this compound causes partial alteration of the microtubule cage around the nucleus, while paclitaxel induces microtubule bundling and hyper-stabilization [3].

  • In vitro tubulin polymerization assays quantify effects on tubulin assembly using purified tubulin proteins. These spectrophotometric assays monitor increased turbidity at 350 nm as tubulin polymerizes in glycerol-containing buffers at 37°C. Studies using this method demonstrated that this compound causes mild inhibition of tubulin polymerization, while paclitaxel dramatically accelerates and enhances polymerization [3] [5].

  • Cell cycle analysis by flow cytometry evaluates mitotic arrest. Cells are fixed in ethanol, treated with RNase, stained with propidium iodide to label DNA content, and analyzed by flow cytometry. This technique revealed that both this compound and paclitaxel increase the G2/M population, though through different mechanisms—this compound through moderate microtubule disruption and paclitaxel through hyper-stabilization [3] [9].

The following diagram illustrates a generalized experimental workflow for investigating microtubule-targeting compounds:

G Experimental Workflow for Microtubule-Targeting Compound Analysis cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays cluster_functional Functional Assays Start Compound Treatment C1 Immunofluorescence Microscopy Start->C1 C2 Cell Cycle Analysis (Flow Cytometry) Start->C2 C3 Apoptosis Assays (Annexin V/PI) Start->C3 C4 Metabolic Activity (MTT/MTS) Start->C4 B1 In vitro Tubulin Polymerization Start->B1 B2 Competitive Binding Assays Start->B2 B3 Western Blot Analysis of Tubulin Modifications Start->B3 F1 Glucose Uptake Measurements Start->F1 F2 Colony Formation Assays Start->F2 F3 Migration/Invasion Assays Start->F3 Cell Cell Biochemical Biochemical Functional Functional

Specialized Methodologies for Mechanism Elucidation

More specialized techniques provide deeper mechanistic insights:

  • Competitive binding assays determine the binding site on tubulin using fluorescent competitors. For example, a fluorescence-based competitive colchicine binding assay demonstrated that this compound binds to the colchicine site on tubulin [3]. Similarly, competitive binding studies with fluorescent paclitaxel analogs confirm taxane-site binding.

  • Metabolic assays evaluate effects on glucose metabolism, particularly important for this compound. Glucose uptake can be measured using fluorescent glucose analogs like 2-NBDG, while lactate production assays assess glycolytic flux. These assays confirmed that this compound significantly reduces glucose uptake and lactate production in cancer cells [7].

  • X-ray fiber diffraction and crystallography provide high-resolution structural information on drug-tubulin interactions. Recent advances have enabled crystal structure determination of tubulin-taxane complexes at 1.9 Å resolution, revealing detailed binding interactions and conformational changes [5].

Therapeutic Implications and Research Applications

Advantages and Limitations for Therapeutic Development

Both compounds present distinct profiles with complementary strengths and limitations:

  • This compound offers several potential advantages including low toxicity profile, inexpensive production, and multi-target mechanisms affecting both microtubules and cancer metabolism. Its independence from P-glycoprotein efflux may make it effective against some drug-resistant cancers [3] [7]. However, limitations include variable oral bioavailability, inconsistent in vivo efficacy across cancer models, and potential immunosuppressive effects in the tumor microenvironment [7] [9]. The poor water solubility of this compound presents formulation challenges that may limit systemic delivery to tumors [7].

  • Paclitaxel benefits from well-established clinical efficacy, potent antitumor activity at low nanomolar concentrations, and extensive clinical experience across multiple cancer types. However, it faces challenges with significant toxicities (neuropathy, myelosuppression), susceptibility to multidrug resistance mechanisms, and formulation limitations requiring solubilizing agents like Cremophor EL that can themselves cause adverse effects [3] [2].

Research Applications and Future Directions

For researchers investigating microtubule-targeting agents, both compounds offer valuable applications:

  • This compound serves as an interesting tool compound for studying moderate microtubule disruption and its biological consequences. Its multi-target nature makes it valuable for investigating metabolic targeting in cancer, particularly the intersection between microtubule dynamics and glucose metabolism. This compound also represents a promising scaffold for drug development given its safety profile and dual mechanisms, though formulation strategies to improve bioavailability are needed [7].

  • Paclitaxel remains the gold standard microtubule-stabilizing agent for comparative studies and continues to be valuable for investigating mechanisms of mitotic arrest and apoptosis induction. Structural studies of paclitaxel-tubulin interactions provide foundations for rational drug design of next-generation microtubule-stabilizing agents with improved therapeutic indices [5].

Future research directions include developing analogs with improved properties, combination strategies leveraging complementary mechanisms, and novel formulations to enhance tumor delivery while reducing systemic toxicity. The structural insights from tubulin-taxane complexes [5] may inform the design of hybrid molecules incorporating elements from both compound classes.

Conclusion

References

Mechanisms of Action and Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Research suggests fenbendazole may fight cancer through several biological pathways. The table below summarizes the key proposed mechanisms and supporting experimental evidence.

Proposed Mechanism of Action Experimental Model Key Findings/Outcomes Citations
Microtubule Disruption EMT6 mouse mammary tumor cells in vitro; Human cancer cell lines Binds to tubulin, destabilizing microtubules; inhibits polymerization; causes cell cycle arrest at G2/M phase. [1] [2]
Metabolic Inhibition (Glycolysis) Various human cancer cell lines Inhibits glucose uptake (via GLUT transporters) and key glycolytic enzyme hexokinase II; reduces lactate production. [1]
Induction of Programmed Cell Death Colorectal cancer (CRC) cells; 5-FU resistant CRC cells Triggers mitochondrial injury; activates caspase 3-PARP pathway, p53-mediated apoptosis, and p53-independent ferroptosis. [1]
Oxidative Stress Induction HL-60 cells (leukemia) Increases reactive oxygen species (ROS), activating the MEK3/6-p38MAPK pathway, inhibiting proliferation. [1]

The following diagram illustrates the logical relationship and synergy between these primary mechanisms of action based on the current research.

fbz_mechanisms This compound This compound Microtubule_Disruption Microtubule_Disruption This compound->Microtubule_Disruption Metabolic_Inhibition Metabolic_Inhibition This compound->Metabolic_Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule_Disruption->Cell Cycle Arrest (G2/M) Energy Deprivation Energy Deprivation Metabolic_Inhibition->Energy Deprivation Oxidative_Stress Oxidative_Stress Metabolic_Inhibition->Oxidative_Stress Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Inhibition of Tumor Growth Inhibition of Tumor Growth Apoptosis->Inhibition of Tumor Growth Energy Deprivation->Apoptosis Oxidative_Stress->Apoptosis

Key Experimental Data and Protocols

The tables below summarize quantitative findings from in vitro (cell-based) and in vivo (animal) studies, which form the basis for the proposed anticancer effects.

Table 2: Summary of Select In Vitro Studies
Cancer Cell Line Experimental Protocol Results Citations
EMT6 (Mouse Mammary) Treated with this compound; cytotoxicity and clonogenicity assays under aerobic and hypoxic conditions. Intensive treatments were toxic; toxicity increased with incubation time and was more effective under severe hypoxia. [2]
SNU-C5 (Colorectal) Treated with this compound; analysis of apoptosis and cell cycle. Induced G2/M phase cell cycle arrest and triggered apoptosis. [1]
5-FU Resistant Colorectal Treated with this compound; analysis of cell death pathways. Triggered apoptosis without affecting p53, likely enhancing p53-independent ferroptosis. [1]
Various Cell Lines Treated with 1 μM and 10 μM this compound; tubulin polymerization and cell cycle analysis. Showed tubulin destabilization at both concentrations; more cell cycle arrest at 10 μM. [1]
Table 3: Summary of Select In Vivo Animal Studies
Animal Model Experimental Protocol Results & Efficacy Toxicity & Notes Citations
BALB/c nude mice (A549 Lung Cancer) Oral FZ (40 mg/kg) alone or combined with DADA (100 mg/kg) daily for 60 days. Combination group: 50% complete tumor regression. FZ alone: 11.1% regression. DADA alone: 0% regression. Combination therapy showed superior efficacy and improved safety profile with no adverse effects on body weight or liver/kidney function. [3]
EMT6 Tumor-bearing Mice Fed this compound-containing diet in "maximally-intensive regimens." Did not alter the growth of EMT6 tumors or increase the antineoplastic effects of radiation. Suggested poor absorption may limit efficacy; class of compounds still merits investigation. [2]
SCID mice (Human Lymphoma Xenograft) Fed this compound-containing diet combined with high-dose vitamins. Reported inhibition of tumor growth. Unclear if effect was direct (on tumor) or indirect (via host immune response). [2]

Reported Human Case Data

The transition from animal models to human application relies heavily on anecdotal reports, as clinical trials are absent. It is crucial to interpret these with caution.

  • The Joe Tippens Case: A widely publicized anecdote describes an individual with small-cell lung cancer achieving complete remission after self-administering this compound (222 mg daily) alongside vitamin E, CBD oil, and curcumin [1]. However, he was concurrently participating in a clinical trial for an immunotherapy drug (pembrolizumab), making it impossible to determine the primary contributor to his remission [4] [5].
  • Recent Case Series (2025): A report documented three patients with advanced cancers (breast, prostate, melanoma) who achieved remission after adding this compound to their treatment regimens [6]. Two patients attained complete remission, and one near-complete remission. It is critical to note that these patients continued other conventional treatments (e.g., fulvestrant, androgen deprivation therapy, surgery), and the specific contribution of this compound cannot be isolated [6].

Critical Gaps and Research Community Outlook

The lack of human clinical trials is the most significant barrier to evaluating this compound's efficacy and safety for cancer treatment.

  • Absence of Clinical Trials: No FDA or EMA-approved clinical trials have been conducted [1] [5]. Consequently, essential data on human pharmacokinetics, optimal dosing, safety profiles, and efficacy compared to standard treatments is entirely lacking [4] [5].
  • Pharmacokinetic Challenges: this compound has poor water solubility and is poorly absorbed from the human intestine, which may prevent it from reaching systemic circulation at concentrations high enough to be effective against tumors [1].
  • Official Stance from Cancer Organizations: Reputable bodies like the American Cancer Society emphasize that this compound is not approved for human use and has not been proven safe or effective for treating cancer in people. They warn of potential risks, including liver damage and unknown interactions with standard cancer therapies [5].

References

fenbendazole in vivo vs in vitro efficacy discordance

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro vs. In Vivo Efficacy of Fenbendazole

Cancer Type / Model In Vitro Efficacy (Cell Culture) In Vivo Efficacy (Animal Model) Key Findings & Proposed Reasons for Discordance

| Mouse Lymphoma (EL-4 cells) [1] | Induced G2/M cell cycle arrest and cell death. Decreased cellular metabolic activity. | No effect on tumor growth. Increased PD-L1 and CD86 (immune checkpoints). Increased immunosuppressive M2 macrophages. | Tumors showed a "starry sky" pattern, indicative of high proliferation. The immunosuppressive tumor microenvironment (TME) induced by FBZ may counteract direct cytotoxic effects [1]. | | Epithelial Ovarian Cancer (EOC) [2] | Significantly decreased proliferation of both chemosensitive and chemoresistant cell lines. | No effect with oral administration. No absorption with intraperitoneal administration; drug aggregated in the peritoneal space. | The poor water solubility of FBZ prevents effective systemic absorption, hindering drug delivery to the tumor site [2]. | | Mouse Mammary Tumor (EMT6 cells) [3] | Intensive treatments were toxic, especially under severe hypoxia. | Maximally-intensive regimens did not alter tumor growth. Did not increase the anti-tumor effects of radiation. | The limited absorption from the intestine results in low levels of the drug and its active metabolites in tissue relative to levels within the gut [3]. | | Human Lymphoma (SCID mice) [4] | Information from specific in vitro experiment not available in provided context. | Significant inhibition of tumor growth was observed. | Efficacy was only seen when this compound was combined with high-dose vitamin supplements; the mechanism for this synergy is unknown [4]. |

Detailed Experimental Protocols

To help you interpret the data, here is a detailed look at the methodologies used in the key studies cited above.

  • Protocol for Mouse Lymphoma Study [1]

    • In Vitro: EL-4 mouse lymphoma cells were treated with this compound. Cell death and metabolic activity were assessed using flow cytometry and CCK-8 assays, respectively. Cell cycle analysis was performed.
    • In Vivo: C57BL/6 mice were inoculated with EL-4 cells to form tumors. Mice were treated with this compound (50 mg/kg, orally, 3 times a week for 2 weeks). Tumor volume and weight were monitored. Tumors were analyzed by histology (H&E staining) and immunohistochemistry for immune cell markers.
  • Protocol for Epithelial Ovarian Cancer Study [2]

    • In Vitro: A panel of human epithelial ovarian cancer cell lines were treated with this compound, and cell proliferation was measured.
    • In Vivo:
      • Oral/IP Administration: Mice with xenografted human ovarian cancers were treated with this compound via oral gavage or intraperitoneal injection.
      • Nanoparticle Delivery: To overcome poor solubility, researchers synthesized This compound-incorporated PLGA nanoparticles (FZ-PLGA-NPs). The anti-cancer effect of intravenously injected FZ-PLGA-NPs was tested in both cell-line-derived and patient-derived xenograft (PDX) mouse models.
  • Protocol for Mouse Mammary Tumor Study [3]

    • In Vitro: EMT6 mouse mammary tumor cells were treated with this compound under both normal (aerobic) and severely low-oxygen (hypoxic) conditions. Cell survival was measured by a colony formation assay.
    • In Vivo: BALB/c mice with EMT6 tumors were treated with this compound in various intensive regimens, both alone and in combination with radiation. Tumor growth was monitored over time.

Mechanisms of Action and Reasons for Discordance

This compound is proposed to fight cancer through several mechanisms, which are effective in the simple environment of a cell culture but face challenges in a living organism. The diagram below illustrates these mechanisms and the major barriers to in vivo efficacy.

G cluster_in_vitro In Vitro Environment (Direct Access) cluster_in_vivo In Vivo Environment (Systemic Barriers) FBZ_InVitro This compound in Culture Medium Mech1 Microtubule Disruption (Cell Cycle Arrest at G2/M) FBZ_InVitro->Mech1 Mech2 Inhibition of Glucose Uptake (via GLUT1 & p53 activation) FBZ_InVitro->Mech2 Mech3 Induction of Apoptosis & Oxidative Stress FBZ_InVitro->Mech3 Result_InVitro Outcome: Cancer Cell Death Mech1->Result_InVitro Mech2->Result_InVitro Mech3->Result_InVitro Barrier1 Barrier: Poor Systemic Absorption & Low Bioavailability FBZ_InVivo Oral this compound Administration FBZ_InVivo->Barrier1 Low Solubility Barrier2 Barrier: Complex Tumor Microenvironment (e.g., Immunosuppression) Barrier1->Barrier2 Insufficient Drug at Tumor Site Result_InVivo Outcome: Limited or No Tumor Shrinkage Barrier2->Result_InVivo

The chart illustrates the core problem: effective mechanisms seen in vitro are blocked by physiological barriers in vivo.

  • Established Anti-Cancer Mechanisms [5] [6] [7]: In cells, this compound works by:

    • Microtubule Disruption: It binds to tubulin and destabilizes microtubules, halting cell division at the G2/M phase.
    • Metabolic Inhibition: It activates p53, leading to downregulation of glucose transporters (GLUT1) and enzymes (Hexokinase II), effectively "starving" cancer cells of energy.
    • Cell Death Induction: It triggers multiple cell death pathways, including apoptosis (programmed cell death) and ferroptosis.
  • Primary Reasons for In Vivo Failure:

    • Poor Bioavailability and Solubility: This is the most significant hurdle. This compound has very low water solubility, leading to poor absorption from the gastrointestinal tract into the bloodstream. Consequently, the drug never reaches the tumor at high enough concentrations to be effective [5] [3] [2].
    • Immunosuppressive Tumor Microenvironment (TME): Some studies show that this compound can induce undesirable changes in the TME. For instance, it may upregulate immune checkpoint proteins like PD-L1 and promote the activity of M2 macrophages, which suppress the immune system's ability to fight the tumor. This can counteract its direct cell-killing effects [1].

Research Implications and Future Directions

The consistent in vitro/in vivo discordance points to a critical path forward for research.

  • Focus on Formulation: The most promising strategy is developing new drug delivery systems to overcome poor solubility. The success of PLGA nanoparticles in ovarian cancer models demonstrates that improving bioavailability can unlock this compound's therapeutic potential [2].
  • Rigorous Clinical Evidence is Lacking: Despite anecdotal reports in humans [8] [6], there is a definitive lack of controlled clinical trials to establish its safety and efficacy in cancer patients [8] [5] [7]. The search results do not contain evidence of ongoing or completed clinical trials for this compound in cancer.
  • Caution in Interpretation: Researchers should be cautious when interpreting positive in vitro data for this compound, as it is a poor predictor of in vivo success without strategies to address bioavailability.

References

fenbendazole metabolite oxfendazole anticancer activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anticancer Benzimidazoles

The table below summarizes key information for benzimidazoles being investigated for repurposing in oncology.

Drug Name Primary Metabolite FDA Status for Human Use Reported Anticancer Mechanisms Key Experimental Evidence
Oxfendazole N/A (metabolite of Fenbendazole) Not approved; Phase 1 safety trial completed for parasitic use [1] Information limited; primary active metabolite of this compound, shares its mechanisms [2] Preclinical data is sparse compared to other benzimidazoles; safety profile established in healthy volunteers [1]
This compound Oxfendazole [2] [3] Veterinary use only [2] [3] Microtubule disruption, G2/M cell cycle arrest, apoptosis induction, inhibition of glucose uptake (GLUT1, Hexokinase II) [4] [2] [1] In vitro & in vivo studies across various cancers (ovarian, cervical, colorectal); inhibits proliferation & induces cell death [4] [1] [5]
Mebendazole / Albendazole N/A Approved for human parasitic infections [2] [3] Microtubule disruption, inhibition of oncogenic signaling pathways [6] Preclinical studies in hematological malignancies and other cancers; clinical trials for some cancer types [6]
Bendamustine N/A Approved for CLL, MM, and Non-Hodgkin's Lymphoma [6] DNA alkylation, activation of DNA damage stress response, mitotic checkpoint inhibition [6] Established clinical efficacy; superior progression-free survival vs. chlorambucil in CLL patients [6]

Experimental Data and Protocols for this compound

Since oxfendazole data is limited, the following detailed methodologies are from key this compound studies, which provide a model for investigating its primary metabolite.

In Vitro Cell Culture Studies
  • Cell Lines Used: Studies utilize human cancer cell lines, such as cervical cancer (HeLa, C-33A) [1], ovarian cancer (A2780, SKOV3) [5], and others including breast and colon cancer [1].
  • Proliferation/Viability Assay: Cells are treated with a range of this compound concentrations (e.g., 0.25 µM to 10 µM) for 48-72 hours. Viability is measured using assays like CCK-8 or MTS, which quantify metabolic activity [1] [5].
  • Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content. This compound consistently induces G2/M phase arrest [1] [5].
  • Apoptosis Assay: Apoptosis is detected using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI) [5].
  • Western Blotting: Used to probe for protein expression changes, such as upregulation of cyclin B1 and cleaved caspase-3, and downregulation of phosphorylated CDK1, confirming mechanism of action [1] [5].
  • Cancer Stem Cell (CSC) Studies: CD133+CD44+ CSCs are isolated from bulk tumor cells via immunomagnetic sorting. The effects of this compound on these stem cells are then assessed using the same proliferation, colony-forming, and apoptosis assays [1].
In Vivo Animal Models
  • Xenograft Mouse Models: Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., HeLa cervical cancer cells) [1] or SKOV3 ovarian cancer cells [5].
  • Dosing Protocol: this compound is typically administered via oral gavage. A common dose is 100 mg/kg of body weight [1]. Treatment efficacy is evaluated by measuring tumor volume over time and comparing it to a control group.
  • Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity. Studies report no significant weight loss in this compound-treated groups, in contrast to cisplatin-treated groups [1].

Anticancer Mechanisms of Benzimidazoles

The following diagram illustrates the interconnected anticancer mechanisms reported for this compound, which are relevant for understanding the potential activity of oxfendazole.

G cluster_mechanisms Reported Anticancer Mechanisms cluster_molecular Molecular & Observable Effects This compound This compound Microtubule Microtubule Disruption This compound->Microtubule Metabolism Disrupted Energy Metabolism This compound->Metabolism p53 p53 Pathway Activation This compound->p53 CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle  Leads to M1 ↓ Tubulin polymerization Microtubule->M1 Apoptosis Induction of Apoptosis CellCycle->Apoptosis  Can trigger M2 ↑ Cyclin B1, ↓ p-CDK1 CellCycle->M2 M3 ↑ Cleaved Caspase-3, ↑ BAX/BCL-2 Apoptosis->M3 Metabolism->Apoptosis  Contributes to M4 ↓ GLUT1, ↓ Hexokinase II ↓ Glucose uptake Metabolism->M4 p53->Apoptosis  Mediates M5 ↑ p21 expression p53->M5

Key Limitations and Research Gaps

  • Lack of Direct Oxfendazole Data: The most significant gap is the absence of dedicated, head-to-head studies evaluating oxfendazole's anticancer potency and efficacy compared to this compound or other benzimidazoles. Its potential is inferred from its role as the primary active metabolite of this compound [2].
  • Bioavailability Challenges: this compound, and by extension likely oxfendazole, has poor water solubility and low systemic absorption when administered orally, which may limit its delivery to tumors and therapeutic efficacy [2].
  • Early Research Stage: The anticancer data for these repurposed drugs is primarily preclinical (in vitro and in vivo). No robust clinical trial data exists to confirm efficacy in human cancers [4] [3]. Anecdotal reports of success often involve patients concurrently undergoing conventional therapy, making it impossible to isolate the effect of the repurposed drug [4] [3] [7].

How to Proceed with Investigation

For researchers, the most promising path is to design experiments that directly address the identified gaps.

  • Focus on Oxfendazole: Prioritize in vitro and in vivo studies using purified oxfendazole to establish its independent anticancer profile and determine its IC50 values across a panel of cancer cell lines.
  • Improve Formulations: Investigate drug delivery systems (e.g., nanoparticles, polymeric micelles) to enhance the solubility and bioavailability of both this compound and oxfendazole [2].
  • Explore Synergies: Evaluate the combination of oxfendazole with standard chemotherapies or other targeted agents, as benzimidazoles have shown promise in combination regimens [6].

References

Fenbendazole vs. CHOP: Experimental Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 2023 study that directly compared the effects of Fenbendazole and CHOP on mouse lymphoma cells and in a mouse model [1].

Experimental Model Assessment Metric This compound (FBZ) Results CHOP Chemotherapy Results
In Vitro (EL-4 cells) Metabolic Activity (MTT assay) Induced cell death and decreased metabolic activity [1] Decreased metabolic activity (used as positive control) [1]
Cell Cycle Analysis Induced G2/M phase arrest [1] Information not specified in search results
Immunological Markers Increased expression of PD-L1 and CD86 [1] Information not specified in search results
In Vivo (Mouse model) Anticancer Efficacy No significant effect on tumor growth [1] Significant inhibition of tumor growth (used as positive control) [1]
Tumor Microenvironment (TME) Promoted an immunosuppressive TME (high % of M2 macrophages) [1] Information not specified in search results
Histological Analysis "Starry sky" pattern (indicative of active proliferation) [1] Information not specified in search results

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the study.

In Vitro Cell Culture and Treatment
  • Cell Line: Mouse T lymphoma cells (EL-4) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum [1].
  • Drug Treatment: Cells were treated with FBZ or the CHOP combination (a mixture of 100 µM Cyclophosphamide, 5 µM Doxorubicin, 0.14 µM Vincristine, and 10 µM Prednisone) [1].
  • Metabolic Activity (MTT Assay): EL-4 cells were seeded and treated for 3 days. MTT solution was added, and the resulting formazan crystals were dissolved. Optical density was measured at 570 nm [1].
  • Cell Death and Cycle Analysis: After 48 hours of drug treatment, cells were analyzed using flow cytometry with Annexin V/PI staining (for cell death) and PI staining for DNA content (for cell cycle) [1].
  • Immune Marker Expression: After 16 hours of treatment, the expression of PD-L1 and CD86 on EL-4 cells was measured using flow cytometry [1].
In Vivo Mouse Lymphoma Model
  • Tumor Induction: C57BL/6 mice were injected subcutaneously with tumor-derived EL-4 cells [1].
  • Drug Administration: Once tumors reached approximately 100 mm³, mice were divided into groups and received intraperitoneal injections on days 0, 3, and 6. The groups were:
    • Vehicle control (PBS + DMSO)
    • FBZ-treated (25 mg/kg)
    • CHOP-treated (40 mg/kg) [1]
  • Tumor Monitoring: Tumor size and body weight were measured daily. Tumor volume was calculated as length × width² × 0.5 [1].
  • Tissue Analysis: On day 10, tumor tissues were harvested, weighed, and fixed for histological analysis (H&E staining) and immunohistochemical analysis to identify macrophage types in the tumor microenvironment [1].

Mechanisms of Action and Signaling Pathways

The following diagrams, created using DOT language, illustrate the proposed mechanisms and experimental findings based on the search results.

Proposed Anticancer Mechanisms of Benzimidazoles and Key Experimental Findings

FBZ This compound (FBZ) Microtubule Disruption of Microtubule Polymerization FBZ->Microtubule CellCycle G2/M Phase Cell Cycle Arrest FBZ->CellCycle Apoptosis Induction of Apoptosis (Cell Death) FBZ->Apoptosis Metabolism Impairment of Glucose Metabolism FBZ->Metabolism Immune Altered Immune Checkpoints (↑ PD-L1, ↑ CD86) FBZ->Immune InVitro In Vitro Efficacy (Confirmed in EL-4 cells) Microtubule->InVitro CellCycle->InVitro Apoptosis->InVitro InVivo In Vivo Efficacy (No effect in mouse model) Immune->InVivo TME Immunosuppressive Tumor Microenvironment (TME) InVivo->TME

In Vitro vs. In Vivo Experimental Workflow

Start Study: Mouse Lymphoma (EL-4 cells) InVitro In Vitro Experiments Start->InVitro InVivo In Vivo Experiments Start->InVivo Assay1 MTT Assay (Metabolic Activity) InVitro->Assay1 Assay2 Flow Cytometry (Cell Cycle, Apoptosis) InVitro->Assay2 Assay3 Flow Cytometry (PD-L1, CD86) InVitro->Assay3 VivoModel Mouse Model (C57BL/6) InVivo->VivoModel Measure1 Tumor Volume & Weight VivoModel->Measure1 Measure2 Histology (H&E Staining) VivoModel->Measure2 Measure3 Immunohistochemistry (Macrophages) VivoModel->Measure3 Result1 FBZ: Reduced metabolic activity G2/M phase arrest ↑ PD-L1/CD86 Assay3->Result1 Result2 FBZ: No effect on tumor growth Immunosuppressive TME 'Starry sky' histology Measure3->Result2

Interpretation and Research Implications

The data reveals a critical consideration for drug development: a compound's efficacy in isolated cells does not guarantee success in a living organism [1]. The stark contrast between this compound's in vitro and in vivo performance underscores the profound influence of the tumor microenvironment (TME) on treatment outcomes.

  • Key Discrepancy: The study suggests that while FBZ directly kills lymphoma cells in a dish, its effect on the immune cells within the actual tumor may be counterproductive, potentially fostering an environment that supports cancer growth [1].
  • Research Gap: The available evidence is limited to a single preclinical study. There is no data in the search results regarding the efficacy or safety of a direct This compound and CHOP combination in any model. Furthermore, the reviewed study does not explore the effects of this compound on CHOP-resistant cancers, which is a clinically significant question [2].

References

fenbendazole safety profile vs conventional chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Comparative Overview

The table below compares the primary mechanisms of action for fenbendazole and common classes of conventional chemotherapy.

Feature This compound Conventional Chemotherapy (Microtubule Inhibitors)
Primary Drug Class Benzimidazole anthelmintic [1] [2] Taxanes (e.g., Paclitaxel), Vinca Alkaloids (e.g., Vinblastine) [2]
Molecular Target β-tubulin [2] β-tubulin [2]
Effect on Microtubules Destabilization / Depolymerization [2] Stabilization (Taxanes) or Destabilization (Vinca Alkaloids) [2]

| Additional Key Mechanisms | - Inhibits glucose uptake (GLUT1/4 transporters) [3] [2]

  • Induces oxidative stress & p53 activation [4] [2]
  • Impairs proteasomal function [3] | - Primarily cytotoxic via disrupting mitosis [5] | | Therapeutic Scope | Primarily antiparasitic; investigational for cancer [6] [1] | Approved and standard for various cancers |

The following diagram summarizes the multi-targeted anticancer mechanisms of this compound identified in preclinical studies.

fbz_mechanisms This compound Anticancer Mechanisms cluster_pathways Cellular Pathways & Effects This compound This compound Microtubule Microtubule Destabilization This compound->Microtubule Binds β-tubulin Metabolism Inhibits Glucose Uptake & Glycolysis This compound->Metabolism  Reduces GLUT expression Apoptosis Induces Apoptosis & Cell Cycle Arrest (G2/M) This compound->Apoptosis  Activates p53/caspase pathways Oxidative Induces Oxidative Stress This compound->Oxidative Outcome1 Inhibition of Cancer Cell Proliferation & Survival Microtubule->Outcome1  Disrupts cell division Metabolism->Outcome1  Starves cancer cells Apoptosis->Outcome1  Triggers cell death Oxidative->Outcome1  Causes cellular damage subcluster subcluster cluster_outcomes cluster_outcomes

Safety and Toxicity Profile Comparison

This table contrasts the known safety and toxicity profiles. A critical distinction is that conventional chemotherapies have a well-defined risk profile from extensive human use, while data for this compound is primarily preclinical.

Parameter This compound Conventional Chemotherapy
Regulatory Status for Human Cancer Not FDA-approved; intended for veterinary use only [6]. FDA-approved for numerous cancer indications.
Defined Human Safety Profile No established profile; limited to case reports and animal data [6] [2]. Well-characterized through large-scale clinical trials.

| Commonly Reported Toxicities | In animal studies: generally well-tolerated [7]. In human case reports: Potential for drug-induced liver injury [1] [8]. | Varies by drug; commonly includes myelosuppression, neurotoxicity, gastrointestinal toxicity, alopecia [5]. | | Risk of Drug Interactions | Potential to reduce effectiveness of concurrent cancer therapies; one case report with immunotherapy [6] [8]. | Extensive, well-documented drug interaction profiles. | | Dose Optimization | No clinical dose-finding studies in humans [2]. | Doses optimized via Maximum Tolerated Dose (MTD) or, increasingly, Optimal Biological Dose (OBD) models [5]. |

Evidence of Efficacy and Research Status

This comparison covers the level of evidence supporting the use of each treatment modality.

Aspect This compound Conventional Chemotherapy
Highest Level of Evidence Preclinical studies (in vitro & in vivo) and anecdotal human case reports [6] [1] [4]. Phase III randomized controlled trials and meta-analyses.

| Reported Efficacy | - Inhibits proliferation in ovarian, prostate, lymphoma, and NSCLC cell lines [1] [4] [2].

  • Suppresses tumor growth in mouse xenograft models [4] [2]. | Proven to improve overall survival, progression-free survival, and quality of life in many cancers. | | Clinical Trial Data | No completed controlled clinical trials reported in humans [6] [2]. | Extensive and robust clinical trial data supporting approvals. | | Research Status | Investigational repurposing; efficacy and safety in humans remain unproven [6]. | Standard of care; research focuses on new agents, combinations, and optimized dosing [5]. |

Key Experimental Protocols in Preclinical Research

For researchers, here are summaries of common methodologies used to generate the existing data on this compound.

  • In Vitro Cell Viability and Proliferation Assays
    • Purpose: To determine the concentration- and time-dependent cytotoxic effects of this compound on cancer cell lines.
    • Typical Protocol: Cells (e.g., A2780 ovarian cancer, SKOV3) are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.039 - 100 µM) for 24-72 hours [4]. Cell viability is measured using assays like CCK-8, which quantifies metabolic activity. IC50 values are then calculated [4].
  • In Vivo Xenograft Tumor Models
    • Purpose: To evaluate the antitumor efficacy and systemic toxicity of this compound in a live animal model.
    • Typical Protocol: Immunodeficient mice (e.g., SCID) are subcutaneously implanted with human cancer cells. Once tumors are established, mice are treated with oral this compound (e.g., incorporated into diet or via gavage). Tumor volume is measured regularly and compared to a control group [7] [4].
  • Mechanism Investigation Workflows
    • Purpose: To elucidate the molecular pathways affected by this compound.
    • Typical Protocol: A multi-faceted approach is used:
      • Flow Cytometry: To analyze cell cycle arrest (e.g., G2/M phase) and induction of apoptosis (Annexin V/PI staining) [4].
      • Western Blotting: To detect changes in protein expression related to apoptosis (e.g., cleaved caspase-3, BAX), cell cycle (e.g., Cyclin B1), and key pathways (e.g., p-p38MAPK) [4].
      • Transcriptome Analysis (RNA-seq): To identify global changes in gene expression. Sequencing data is analyzed for differentially expressed genes, which are then subjected to KEGG or Reactome pathway enrichment analysis to pinpoint affected biological pathways (e.g., cell cycle and mitosis) [4].

Research Implications and Conclusions

For drug development professionals, the data suggests:

  • Promising but Preliminary Mechanistic Basis: this compound's multi-targeted action, targeting both microtubules and cancer cell metabolism, presents an interesting mechanistic profile distinct from some conventional agents [3] [2]. This could be relevant for overcoming resistance to single-target therapies.
  • A Significant Human Data Gap: The most critical barrier is the lack of controlled clinical trials. The existing anecdotal reports of success often involve patients concurrently undergoing standard treatments, making it impossible to attribute outcomes to this compound alone [6]. Furthermore, case reports of serious liver injury highlight potential risks [8].
  • A Need for Rigorous Clinical Investigation: Future research must prioritize well-designed phase I clinical trials to establish human pharmacokinetics, a safe dosage range, and the true toxicity profile. Subsequent phase II/III trials would be needed to demonstrate efficacy in any specific cancer type [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.07284784 g/mol

Monoisotopic Mass

299.07284784 g/mol

Heavy Atom Count

21

Appearance

White to off-white solid powder.

Melting Point

233 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

621BVT9M36

GHS Hazard Statements

Aggregated GHS information provided by 149 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 149 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 147 of 149 companies with hazard statement code(s):;
H361 (68.71%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (31.97%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (76.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (70.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (22.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment and control of gastro-intestinal nematodes in pigs infected with: Ascaris suum (adult, intestinal and migrating larval stages); Oesophagostomum spp. (adult stages); Trichuris suis (adult stages). For the treatment of gastro-intestinal nematodes in chickens infected with: Ascaridia galli (L5 and adult stages); Heterakis gallinarum (L5 and adult stages); Capillaria spp. (L5 and adult stages).

MeSH Pharmacological Classification

Antinematodal Agents

ATC Code

QP52AC13
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CA - Benzimidazole derivatives
P02CA06 - Fenbendazole

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

43210-67-9

Wikipedia

Fenbendazole
Simazine

Use Classification

Veterinary drugs -> Anthelmintics, Benzimidazoles and related substances, fenbendazole -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

Dissolution profiles of fenbendazole from binary solid dispersions: a mathematical approach

María Elisa Melian, Cintia Alejandra Briones Nieva, Laura Domínguez, Elio Emilio Gonzo, Santiago Palma, José María Bermúdez
PMID: 34286600   DOI: 10.4155/tde-2021-0014

Abstract

Understanding a drug dissolution process from solid dispersions (SD) to develop formulations with predictable
performance.
Dissolution data of fenbendazole released from the SDs and the control physical mixtures were analyzed using the Lumped mathematical model to estimate the parameters of pharmaceutical relevance.
The fit data obtained by Lumped model showed that all SDs have a unique dissolution profile with an error of ±4.1% and an initial release rate 500-times higher than the pure drug, without incidence of drug/polymer ratio or polymer type.
The Lumped model helped to understand that the main factor influencing the fenbendazole release was the type formulation (SD or physical mixture), regardless of the type or amount of polymer used.


Development of an enzyme-linked immunosorbent assay for the detection of mebendazole in chicken and mutton

Jinxin He, Yan Zheng, Xiaorong Chen, Na Li, Fang Tang, Nairui Huo, Jianzhong Wang, Shaopeng Gu
PMID: 33861241   DOI: 10.1039/d1ay00133g

Abstract

Mebendazole (MBZ), a synthetic benzimidazole, is most widely used for the treatment of intestinal helminthiasis. In the present study, a hapten mimicking the MBZ structure was designed by introducing propanoic acid and coupling to carrier proteins by the active ester method to immunize New Zealand rabbits. A sensitive enzyme-linked immunosorbent assay (ELISA) was developed for the analysis of MBZ in food samples. The rabbit IgG based ELISA had a half-maximum inhibition concentration (IC
) of 7.41 ng mL
, with a limit of detection of 0.27 ng mL
. The ELISA showed negligible cross reactivity (<1%) with structural analogs, including hydroxy-MBZ, albendazole, oxfendazole, fenbendazole, flubendazole and oxfendazole, except the value of 90.5% for amino-MBZ. The average recoveries of MBZ spiked in chicken and mutton muscle samples by the assay ranged from 84.31% to 106.28% and agreed well with those of high-performance liquid chromatography. The above results indicated that the generated anti-MBZ IgG-based ELISA showed promise in routine screening analysis of MBZ residues in food samples.


Soybean (

Radka Podlipná, Martina Navrátilová, Lucie Raisová Stuchlíková, Kateřina Moťková, Lenka Langhansová, Lenka Skálová, Barbora Szotáková
PMID: 34206260   DOI: 10.3390/ijms22136647

Abstract

Although manure is an important source of minerals and organic compounds it represents a certain risk of spreading the veterinary drugs in the farmland and their permeation to human food. We tested the uptake of the anthelmintic drug fenbendazole (FBZ) by soybean, a common crop plant, from the soil and its biotransformation and accumulation in different soybean organs, including beans. Soybeans were cultivated in vitro or grown in a greenhouse in pots. FBZ was extensively metabolized in roots of in vitro seedlings, where sixteen metabolites were identified, and less in leaves, where only two metabolites were found. The soybeans in greenhouse absorbed FBZ by roots and translocated it to the leaves, pods, and beans. In roots, leaves, and pods two metabolites were identified. In beans, FBZ and one metabolite was found. FBZ exposure did not affect the plant fitness or yield, but reduced activities of some antioxidant enzymes and isoflavonoids content in the beans. In conclusion, manure or biosolids containing FBZ and its metabolites represent a significant risk of these pharmaceuticals entering food consumed by humans or animal feed. In addition, the presence of these drugs in plants can affect plant metabolism, including the production of isoflavonoids.


Efficacy of a low-dose praziquantel and fenbendazole protocol in the treatment of asymptomatic schistosomiasis in dogs

Harry Cridge, Henrique Lupiano, Julia D Nipper, Andrew J Mackin, Jörg M Steiner
PMID: 33955589   DOI: 10.1111/jvim.16142

Abstract

Established treatment protocols for schistosomiasis (Heterobilharzia americana) in dogs are expensive. Anecdotal reports suggest that lower doses of praziquantel, combined with fenbendazole, may eliminate asymptomatic infections.
Evaluate the efficacy of a low-dose praziquantel and fenbendazole protocol to manage asymptomatic schistosomiasis in dogs and compare fecal saline sedimentation (FSS) and fecal PCR (FPCR) for therapeutic monitoring.
Twelve asymptomatic dogs with positive FPCR and FSS results for schistosomiasis.
Prospective observational study. On day 0, dogs received praziquantel at a median dose of 5 mg/kg PO q8h for 2 days, with fenbendazole at 24 mg/kg PO q24h for 7 days. Fecal PCR and FSS were repeated in all dogs on days 30, 60, and 90.
By day 30, 10 of 12 dogs were negative by FSS, but only 3 of 12 were negative by FPCR. By day 60, all 12 dogs were negative by FSS, and 8 of 12 had become negative by FPCR. By day 90, all 12 dogs remained negative by FSS, but 5 of 12 were positive by FPCR (including 2 that were negative by FPCR on day 60). Three dogs that were positive by FPCR on day 60 were re-treated and subsequently became both FPCR and FSS negative. One FPCR-positive dog developed a mild increase in serum ALP activity, another developed mild hypercalcemia, and a third developed diarrhea.
A low-dose praziquantel/fenbendazole protocol may be effective for asymptomatic schistosomiasis in some dogs, but monitoring to ensure treatment success is recommended. Fecal saline sedimentation and FPCR may demonstrate discrepant results, with FPCR being positive more frequently.


PLASMA BIOCHEMISTRY PROFILES OF WILD WESTERN TIGER SNAKES (NOTECHIS SCUTATUS OCCIDENTALIS) BEFORE AND AFTER SIX MONTHS OF CAPTIVITY

Damian C Lettoof, Fabien Aubret, Francis Spilsbury, Philip W Bateman, James Haberfield, Jordan Vos, Monique Marthe Gagnon
PMID: 33822160   DOI: 10.7589/JWD-D-20-00115

Abstract

Urban wildlife often suffer poorer health than their counterparts living in more pristine environments due to exposure to anthropogenic stressors such as habitat degradation and environmental contamination. As a result, the health of urban versus nonurban snakes might be assessed by differences in their plasma biochemistries. We compared the plasma profiles of western tiger snakes (Notechis scutatus occidentalis) from a heavily urbanized wetland and a natural, nonurbanized wetland. Despite the urbanized snakes having lower body mass index, we found no significant difference between the plasma profiles of the two populations. We collected snakes from each population and kept them in captivity for 6 mo, providing them with stable conditions, uncontaminated (exempt from heavy metals and pesticides) food and water, and lowered parasite intensity in an attempt to promote better health through depuration. After captivity, snakes experienced a significant improvement in body mass index and significant changes in their plasma profiles. Snakes from the natural wetland initially had more variation of DNA damage; mean concentration of DNA damage in all snakes slightly decreased, but not significantly, after captivity. We present the plasma biochemistry profiles from western tiger snakes both before and after captivity and suggest a period of removal from natural stressors via captivity may offer a more reliable result of how plasma profiles of healthy animals might appear.


The characteristics of Raman spectroscopy of fenbendazole-gold nanoparticles based on the chemical adsorption effect

Shuai Lian, Xun Gao, Chao Song, Hui Li, Jingquan Lin
PMID: 33887509   DOI: 10.1016/j.saa.2021.119799

Abstract

Fenbendazole, a benzimidazole derivative with anti-tubulin polymerization properties, has been widely used in the treatment of parasitic infections. Because of its anticancer activity similar to that of many anticancer drugs, low cost and few side effects, fenbendazole has attracted wide research attention. The chemical adsorption of fenbendazole and gold nanoparticles are studied by the UV-Vis spectrophotometry, density functional method, Raman spectroscopy and surface-enhanced Raman spectroscopy. By comparing and analyzing the theoretical and experimental Raman spectra, this paper explains the reasons for the difference between the theoretical and experimental Raman spectra. Meanwhile, it is also found that the frequencies at 851 cm
, 1222 cm
, 1425 cm
and 1566 cm
are greatly enhanced. It is found that imidazole is adsorbed vertically to the surface of the substrate. It is concluded that Fenbendazole is vertically adsorbed on the surface of AuNPs through imidazole.


Anthelmintic efficacy of fenbendazole and levamisole in native fowl in northern Iran

Atefe Saemi Soudkolaei, Gholam Ali Kalidari, Hassan Borji
PMID: 33557928   DOI: 10.1186/s13071-021-04605-9

Abstract

With the increasing number of free-range domestic chickens, helminth parasites have potentially become more of a threat to commercial flocks in recent years, and routine poultry deworming is needed to improve the efficiency of chicken production. The present study deals with a field trial to study the efficacy of two generally used anthelmintics, fenbendazole and levamisole, against gastrointestinal nematodes of domestic chickens in northern Iran.
Of 45 domestic chicken flocks involved in the study, 20 flocks were selected to participate in fecal egg count reduction testing based on flock size from April 2017 to September 2018. The infected chickens were randomly divided into three equal groups of 30 each. Ninety chickens in the infected groups received one of the following treatments (d 0 of treatment): Group 1: 5 mg kg
body weight (BW) fenbendazole for 3 consecutive days; Group 2: 16 mg kg
BW levamisole; Group 3 control: placebo, water + DMSO (dimethylsulfoxide). The efficacy of the treatments was evaluated by comparing fecal egg counts in the treated and control groups.
Examination of three flocks of chickens from the control group showed that 95.0% of the animals were infected with gastrointestinal nematodes with an average geometric value of 361 eggs per gram of feces. Fenbendazole at a dose of 5 mg kg
BW for 3 days showed an efficacy of 83.7% (P ≥ 0.05), and levamisole at a dose of 16 mg kg
BW showed 71.8% efficacy (P ≥ 0.05) with geometric mean eggs in a gram of feces of 100 and 199.6, respectively. In general, fenbendazole and levamisole treatment led to significantly lower activity. The result of this study revealed that fenbendazole was a better and more effective dewormer than levamisole on the three Iranian domestic chicken flocks, but the difference was not significant. Capillaria spp. were the most generally resistant nematodes followed by Trichostrongylus spp. and Amidostomum anseris.
Our results indicated that fenbendazole and levamisole effectively reduced the number of nemathodes in three Iranian domestic chicken flocks. Given the results of our study, resistance can be expected in the parasitic helminths of poultry. Additional larger scale studies are required to determine the prevalence of anthelmintic resistance in the poultry industry.


Health assessment of wild speckled dwarf tortoises, CHERSOBIUS SIGNATUS

Livio Galosi, Anna Rita Attili, Stefania Perrucci, Francesco C Origgi, Adolfo Maria Tambella, Giacomo Rossi, Vincenzo Cuteri, Maira Napoleoni, Nicholas Aconiti Mandolini, Gianni Perugini, Victor J T Loehr
PMID: 33663511   DOI: 10.1186/s12917-021-02800-5

Abstract

In free-ranging reptile populations, bacterial, fungal, viral and parasitic pathogens may affect hosts through impairment in movements, thermoregulation, reproduction, survival, and population dynamics. The speckled dwarf tortoise (Chersobius [Homopus] signatus) is a threatened species that is mostly restricted to the Succulent Karoo biome in South Africa, and little information on pathogens of this species is available yet. We derived baseline parameters for five males and five females that were captured to genetically enhance a conservation breeding program in Europe. Upon collection of the tortoises, ticks were removed and identified. Immediately upon arrival in Europe, ocular, nasal, oral and cloacal swabs were taken for viral, bacteriological and mycological examinations. Fecal samples were collected before and 1 month after fenbendazole treatment, and analyzed for parasites. A panel of PCR, aiming to detect herpesviruses, adenoviruses and iridoviruses, was carried out.
Samples were negative for viruses, while bacteriological examination yielded detectable growth in 82.5% of the swabs with a mean load of 16 × 10
± 61 × 10
colony forming units (CFU) per swab, representing 34 bacterial species. Cloacal and oral swabs yielded higher detectable growth loads than nasal and ocular swabs, but no differences between sexes were observed. Fungi and yeasts (mean load 5 × 10
± 13 × 10
CFU/swab) were detected in 25% of the swabs. All pre-treatment fecal samples were positive for oxyurid eggs, ranging from 200 to 2400 eggs per gram of feces, whereas after the treatment a significantly reduced egg count (90-100% reduction) was found in seven out of 10 individuals. One remaining individual showed 29% reduction, and two others had increased egg counts. In five tortoises, Nycthocterus spp. and coccidian oocysts were also identified. Soft ticks were identified as Ornithodoros savignyi.
Our baseline data from clinically healthy individuals will help future studies to interpret prevalences of microorganisms in speckled dwarf tortoise populations. The study population did not appear immediately threatened by current parasite presence.


Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses

Thanh Bach, Daryl J Murry, Larissa V Stebounova, Gregory Deye, Patricia Winokur, Guohua An
PMID: 33526484   DOI: 10.1128/AAC.02129-20

Abstract

Oxfendazole is a potent veterinary benzimidazole anthelmintic under transition to humans for the treatment of multiple parasitic infectious diseases. The first-in-human study evaluating the disposition of oxfendazole and its metabolites in healthy adults following single ascending oral doses from 0.5 to 60 mg/kg of body weight shows that oxfendazole pharmacokinetics is substantially nonlinear, which complicates correlating oxfendazole dose to exposure. To quantitatively capture the relation between oxfendazole dose and exposure, a population pharmacokinetic model for oxfendazole and its metabolites, oxfendazole sulfone and fenbendazole, in humans was developed using a nonlinear mixed-effect modeling approach. Our final model incorporated mechanistic characterization of dose-limited bioavailability as well as different oxfendazole metabolic processes and provided insight into the significance of presystemic metabolism in oxfendazole and metabolite disposition. Oxfendazole clinical pharmacokinetics was best described by a one-compartment model with nonlinear absorption and linear elimination. Oxfendazole apparent clearance and apparent volume of distribution were estimated to be 2.57 liters/h and 35.2 liters, respectively, at the lowest dose (0.5 mg/kg), indicating that oxfendazole is a low extraction drug with moderate distribution. The disposition of both metabolites was adequately characterized by a one-compartment model with formation rate-limited elimination. Fenbendazole formation from oxfendazole was primarily through systemic metabolism, while both presystemic and systemic metabolism were critical to the formation of oxfendazole sulfone. Our model adequately captured the concentration-time profiles of both oxfendazole and its two metabolites in healthy adults over a wide dose range. The model can be used to predict oxfendazole disposition under new dosing regimens to support dose optimization in humans.


Natural resistance to worms exacerbates bovine tuberculosis severity independently of worm coinfection

Vanessa O Ezenwa, Sarah A Budischak, Peter Buss, Mauricio Seguel, Gordon Luikart, Anna E Jolles, Kaori Sakamoto
PMID: 33431676   DOI: 10.1073/pnas.2015080118

Abstract

Pathogen interactions arising during coinfection can exacerbate disease severity, for example when the immune response mounted against one pathogen negatively affects defense of another. It is also possible that host immune responses to a pathogen, shaped by historical evolutionary interactions between host and pathogen, may modify host immune defenses in ways that have repercussions for other pathogens. In this case, negative interactions between two pathogens could emerge even in the absence of concurrent infection. Parasitic worms and tuberculosis (TB) are involved in one of the most geographically extensive of pathogen interactions, and during coinfection worms can exacerbate TB disease outcomes. Here, we show that in a wild mammal natural resistance to worms affects bovine tuberculosis (BTB) severity independently of active worm infection. We found that worm-resistant individuals were more likely to die of BTB than were nonresistant individuals, and their disease progressed more quickly. Anthelmintic treatment moderated, but did not eliminate, the resistance effect, and the effects of resistance and treatment were opposite and additive, with untreated, resistant individuals experiencing the highest mortality. Furthermore, resistance and anthelmintic treatment had nonoverlapping effects on BTB pathology. The effects of resistance manifested in the lungs (the primary site of BTB infection), while the effects of treatment manifested almost entirely in the lymph nodes (the site of disseminated disease), suggesting that resistance and active worm infection affect BTB progression via distinct mechanisms. Our findings reveal that interactions between pathogens can occur as a consequence of processes arising on very different timescales.


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